N-propylpiperidine-1-sulfonamide
Description
BenchChem offers high-quality N-propylpiperidine-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propylpiperidine-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-propylpiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-2-6-9-13(11,12)10-7-4-3-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCJBARFRSQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-propylpiperidine-1-sulfonamide
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-propylpiperidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The piperidine moiety is also a key structural component in many pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the underlying chemical principles and experimental design.
Introduction: The Significance of the Sulfonamide Moiety
Sulfonamides are a cornerstone in medicinal chemistry, recognized for their broad-spectrum antibacterial properties and their role in treating various diseases, including cancer and diabetes.[2][3] Their mechanism of action often involves the inhibition of crucial enzymes, such as dihydropteroate synthetase in bacteria.[2] The synthesis of novel sulfonamide derivatives, particularly those incorporating heterocyclic systems like piperidine, remains an active area of research.[4][5] This guide focuses on a specific derivative, N-propylpiperidine-1-sulfonamide, and delineates a robust synthetic approach.
The Selected Synthesis Pathway: A Rationale
The most direct and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[6][7] For the synthesis of N-propylpiperidine-1-sulfonamide, we will focus on the reaction between piperidine (a secondary amine) and propanesulfonyl chloride. This pathway is chosen for its high efficiency, ready availability of starting materials, and straightforward reaction conditions.
The overall reaction is as follows:
Caption: Proposed reaction mechanism for sulfonamide formation.
Experimental Protocol: A Step-by-Step Guide
This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Piperidine | 85.15 | 0.85 g (0.98 mL) | 10 | 1.0 |
| Propanesulfonyl chloride | 142.60 | 1.43 g (1.07 mL) | 10 | 1.0 |
| Triethylamine | 101.19 | 1.52 g (2.09 mL) | 15 | 1.5 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Saturated NaCl solution | - | As needed | - | - |
| Anhydrous MgSO4 | 120.37 | As needed | - | - |
Reaction Setup and Execution
Caption: Step-by-step experimental workflow for the synthesis of N-propylpiperidine-1-sulfonamide.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) and triethylamine (1.5 eq) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.
-
Addition of Reagent: Slowly add propanesulfonyl chloride (1.0 eq) dropwise to the cooled solution over a period of 15-20 minutes. [7]4. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (piperidine) is no longer visible.
-
Workup: Quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 30 mL of deionized water and 30 mL of saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified N-propylpiperidine-1-sulfonamide using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. [5]
Data and Expected Results
| Parameter | Expected Outcome |
| Physical Appearance | Colorless to pale yellow oil or low-melting solid |
| Expected Yield | 75-90% |
| ¹H NMR | Characteristic peaks for propyl and piperidine protons |
| ¹³C NMR | Characteristic peaks for propyl and piperidine carbons |
| IR (cm⁻¹) | Strong absorptions around 1350-1300 and 1160-1130 (S=O stretching) |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the molecular weight of the product |
Conclusion
The synthesis of N-propylpiperidine-1-sulfonamide can be reliably achieved through the reaction of piperidine and propanesulfonyl chloride in the presence of a base. This guide provides a detailed, step-by-step protocol grounded in established chemical principles. By understanding the underlying mechanism and following the outlined procedure, researchers can confidently synthesize this and similar sulfonamide derivatives for further investigation in drug discovery and development programs.
References
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
-
PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Retrieved from [Link]
-
Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
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ResearchGate. (n.d.). Traditional sulfonamide synthesis using amine and sulfonyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Retrieved from [Link]
-
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Slideshare. (n.d.). Principle Synthesis mechanism and identifiacation of sulphanilamide. Retrieved from [Link]
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- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of N-propylpiperidine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Moiety in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure in drug design. When functionalized with a sulfonamide group, the resulting piperidine sulfonamides exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. The N-alkylation of these sulfonamides, such as the introduction of a propyl group to form N-propylpiperidine-1-sulfonamide, allows for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthetic strategies, mechanistic rationale, and detailed experimental procedures for the preparation of N-propylpiperidine-1-sulfonamide, aimed at researchers and professionals in the field of drug discovery and development.
Strategic Approaches to the Synthesis of N-propylpiperidine-1-sulfonamide
The synthesis of N-propylpiperidine-1-sulfonamide can be approached through two primary retrosynthetic disconnections, as illustrated below. The most logical and experimentally practical approach involves a two-step sequence: the initial formation of the piperidine-1-sulfonamide intermediate, followed by its N-alkylation.
Caption: Retrosynthetic analysis of N-propylpiperidine-1-sulfonamide.
This two-step strategy is generally preferred due to the ready availability of the starting materials and the typically high efficiency of each transformation. The alternative, which would involve the direct reaction of N-propylamine with a piperidine-1-sulfonyl chloride equivalent, is less common due to the potential for competing reactions and the challenges associated with the synthesis and handling of the requisite sulfonyl chloride.
Step 1: Synthesis of the Key Intermediate: Piperidine-1-sulfonamide
The initial and crucial step in this synthetic sequence is the formation of piperidine-1-sulfonamide. This is most reliably achieved through the reaction of piperidine with a suitable sulfonating agent. A highly effective and commonly employed method involves the use of sulfuryl chloride (SO₂Cl₂) to generate piperidine-1-sulfonyl chloride in situ, which is subsequently reacted with ammonia or an ammonia equivalent.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the secondary amine (piperidine) on the electrophilic sulfur atom of sulfuryl chloride. This is followed by the elimination of a chloride ion and subsequent reaction with a second equivalent of piperidine, which acts as a base to neutralize the generated HCl, to afford the piperidine-1-sulfonyl chloride intermediate. The subsequent addition of ammonia displaces the chloride to yield the desired sulfonamide.
Caption: Mechanistic workflow for the synthesis of piperidine-1-sulfonamide.
Detailed Experimental Protocol: Synthesis of Piperidine-1-sulfonamide
This protocol is adapted from established procedures for the synthesis of sulfonamides from secondary amines.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Piperidine | 85.15 | 150 | 12.6 g |
| Sulfuryl chloride | 134.97 | 75 | 75 mL (1N in DCM) |
| Dichloromethane (DCM) | - | - | ~150 mL |
| Aqueous Ammonia (28%) | - | Excess | - |
| 1N Hydrochloric acid | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
A solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) is cooled to -20 °C in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
A solution of piperidine (12.6 g, 150 mmol) in dichloromethane (50 mL) is added dropwise to the cooled sulfuryl chloride solution, maintaining the internal temperature below -10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction mixture is then slowly and carefully poured into a vigorously stirred solution of excess aqueous ammonia (e.g., 100 mL of 28% NH₄OH) cooled in an ice bath.
-
The mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with 1N HCl (50 mL), followed by brine (50 mL), and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude piperidine-1-sulfonamide, which can be purified by recrystallization or column chromatography if necessary.
Step 2: N-Propylation of Piperidine-1-sulfonamide
The second step involves the alkylation of the sulfonamide nitrogen with a suitable propylating agent. The most common and effective method is the reaction with an alkyl halide, such as 1-bromopropane, in the presence of a base.
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The base deprotonates the acidic sulfonamide nitrogen to form a nucleophilic sulfonamidate anion. This anion then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the N-propylated product.
Caption: Mechanistic workflow for the N-propylation of piperidine-1-sulfonamide.
Detailed Experimental Protocol: Synthesis of N-propylpiperidine-1-sulfonamide
This protocol is a proposed method based on standard N-alkylation procedures for sulfonamides.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Piperidine-1-sulfonamide | 164.23 | 10 | 1.64 g |
| 1-Bromopropane | 123.00 | 11 | 1.01 mL |
| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 12 | 0.48 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL |
| Diethyl ether | - | - | As needed |
| Saturated aq. NH₄Cl | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a stirred suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil) in anhydrous DMF (10 mL) at 0 °C under a nitrogen atmosphere, a solution of piperidine-1-sulfonamide (1.64 g, 10 mmol) in anhydrous DMF (10 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
1-Bromopropane (1.01 mL, 11 mmol) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting sulfonamide.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to afford the crude N-propylpiperidine-1-sulfonamide.
-
Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (ppm, CDCl₃) | Expected 13C NMR Signals (ppm, CDCl₃) |
| Piperidine-1-sulfonamide | C₅H₁₂N₂O₂S | 164.23 | ~4.8 (s, 2H, NH₂), ~3.2 (t, 4H, N-CH₂), ~1.6 (m, 6H, CH₂) | ~48 (N-CH₂), ~25 (CH₂), ~23 (CH₂) |
| N-propylpiperidine-1-sulfonamide | C₈H₁₈N₂O₂S | 206.31 | ~4.5 (t, 1H, NH), ~3.2 (t, 4H, N-CH₂ piperidine), ~3.0 (q, 2H, N-CH₂ propyl), ~1.6 (m, 6H, CH₂ piperidine), ~1.5 (sextet, 2H, CH₂ propyl), ~0.9 (t, 3H, CH₃) | ~50 (N-CH₂ propyl), ~48 (N-CH₂ piperidine), ~25 (CH₂), ~23 (CH₂), ~22 (CH₂ propyl), ~11 (CH₃) |
Conclusion
The synthesis of N-propylpiperidine-1-sulfonamide is a straightforward yet important transformation in medicinal chemistry, enabling the exploration of structure-activity relationships within this valuable class of compounds. The two-step approach, involving the initial formation of piperidine-1-sulfonamide followed by N-propylation, represents a robust and reliable synthetic strategy. This guide provides the foundational knowledge, mechanistic understanding, and detailed experimental protocols necessary for researchers to successfully synthesize and characterize this and related N-alkylpiperidine-1-sulfonamides, thereby facilitating the development of novel therapeutic agents.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
-
Condition optimizations of sulfonamide formation using piperidine... ResearchGate. Available at: [Link]
-
ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. Available at: [Link]
-
Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of N-propylpiperidine-1-sulfonamide
Introduction: The Imperative for Rigorous Physicochemical Profiling
N-propylpiperidine-1-sulfonamide is a distinct chemical entity featuring a piperidine ring, a sulfonamide linkage, and an N-propyl group. As with any novel compound in the realms of pharmaceutical sciences, agrochemicals, or materials research, a comprehensive understanding of its fundamental physical properties is not merely academic—it is a cornerstone of successful development. This guide provides a robust framework for the experimental determination and validation of these critical parameters.
The rationale for this in-depth characterization is multifaceted. Physical properties such as melting point, boiling point, and solubility dictate the compound's behavior in various environments, influencing everything from reaction kinetics and purification strategies to formulation, bioavailability, and storage stability. For drug development professionals, these characteristics are pivotal in predicting a compound's journey through preclinical and clinical stages. For researchers and scientists, they are the foundational data upon which further investigation is built.
This document eschews a simple data sheet format. Instead, it offers a series of self-validating, authoritative protocols designed to empower the laboratory professional to generate reliable and reproducible data. Each protocol is grounded in internationally recognized standards, ensuring the integrity of the results.
Core Physical Properties: A Summary
A thorough characterization of N-propylpiperidine-1-sulfonamide requires the determination of several key physical constants. The following table summarizes these properties, providing a template for data consolidation. As publicly available experimental data for this specific compound is limited, this table serves as a target for laboratory characterization.
| Property | Value | Method of Determination | Significance |
| Molecular Formula | C₈H₁₈N₂O₂S | Mass Spectrometry | Defines the elemental composition. |
| Molecular Weight | 206.31 g/mol | Calculation from Formula | Essential for all stoichiometric calculations. |
| Melting Point | To be determined | USP <741> / Capillary Method | Key indicator of purity and identity. |
| Boiling Point | To be determined | Thiele Tube / Distillation | Defines the liquid range and volatility.[1][2] |
| Solubility Profile | To be determined | OECD 105 / Solvent Screen | Governs formulation, purification, and bioavailability.[3][4] |
| Density | To be determined | Pycnometry / Hydrometry | Important for formulation and process engineering. |
| pKa | To be determined | Potentiometric Titration | Predicts ionization state at different pH values. |
Section 1: Melting Point Determination (Identity and Purity)
The melting point is one of the most characteristic physical properties of a pure crystalline solid.[1] It provides a rapid assessment of purity; impurities typically depress and broaden the melting range. The protocol described herein aligns with the standards set by the United States Pharmacopeia (USP) General Chapter <741>.[5][6][7]
Causality Behind the Protocol:
This method relies on providing uniform and slowly increasing heat to a finely packed sample to precisely observe the temperatures at which the phase transition from solid to liquid begins and ends. A slow heating rate near the melting point (approx. 1°C/minute) is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[5][8][9]
Experimental Protocol: USP <741> Capillary Method
-
Sample Preparation:
-
Capillary Loading:
-
Take a capillary tube (typically 0.8-1.2 mm internal diameter) sealed at one end.[5]
-
Press the open end of the capillary into the powdered sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[8]
-
Repeat until a packed column of 2.5–3.5 mm in height is achieved.[5][9] Consistent sample height is crucial for reproducibility.[9]
-
-
Measurement:
-
Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
If the approximate melting point is known, heat rapidly to about 20°C below this temperature.[8]
-
Decrease the heating rate to approximately 1°C per minute.[5][8][9]
-
Record the temperature at which the first droplet of liquid is observed (T1).[8]
-
Record the temperature at which the last solid crystal melts completely into a clear liquid (T2).[8]
-
-
Reporting:
-
The result is reported as a melting range (T1 - T2). For a pure substance, this range should be narrow (0.5-1.0°C).
-
Perform the determination in triplicate to ensure reproducibility.
-
Workflow Visualization
Caption: Workflow for Melting Point Determination.
Section 2: Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[1][10] This protocol is suitable for small sample volumes.
Causality Behind the Protocol:
This micro-scale method identifies the boiling point by observing the temperature at which a rapid and continuous stream of bubbles emerges from a submerged capillary, which corresponds to the point where the liquid's vapor pressure overcomes the external pressure.[1]
Experimental Protocol: Thiele Tube Method
-
Apparatus Setup:
-
Attach a small test tube (e.g., a Durham tube) containing 0.5-1 mL of N-propylpiperidine-1-sulfonamide to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the sample tube.[11]
-
Place a small capillary tube (sealed at one end) into the sample tube with the open end down.[1]
-
Place this assembly into a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.[11]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a controlled heating element. The design of the tube ensures uniform heating via convection.
-
As the temperature rises, air trapped in the capillary will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
-
-
Reporting:
-
Always report the atmospheric pressure at which the boiling point was measured, as it significantly affects the value.
-
Repeat the measurement for accuracy.
-
Workflow Visualization
Caption: Workflow for Boiling Point Determination.
Section 3: Solubility Profiling
Solubility is a critical parameter that influences a compound's behavior in biological systems and its suitability for various formulations. A systematic approach, as outlined by guidelines from the Organisation for Economic Co-operation and Development (OECD), ensures comprehensive characterization.[3][4] The principle of "like dissolves like" is a useful starting point, where polarity plays a key role.[12]
Causality Behind the Protocol:
This protocol systematically tests the compound's solubility in a range of solvents of varying polarity and pH. Solubility in acidic or basic solutions indicates the presence of basic or acidic functional groups, respectively.[13][14] The piperidine moiety in N-propylpiperidine-1-sulfonamide is basic and is expected to be protonated and solubilized in acidic solutions like 5% HCl.
Experimental Protocol: Systematic Solubility Assessment
-
General Procedure:
-
Solvent Screen Sequence:
-
Test 1: Water. If soluble, test the solution with litmus paper to determine if it's acidic, basic, or neutral.[13] Given the structure, slight basicity may be observed.
-
Test 2: 5% HCl. If the compound is insoluble in water, test its solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group (e.g., an amine).[13][14]
-
Test 3: 5% NaOH. If insoluble in water, test in 5% aqueous NaOH. Solubility here would indicate an acidic functional group. The sulfonamide N-H can be weakly acidic, but may not be acidic enough to dissolve in 5% NaOH.
-
Test 4: 5% NaHCO₃. If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility in this weak base indicates a relatively strong acid (like a carboxylic acid), which is not present here.[13][14]
-
Test 5: Organic Solvents. Test solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane to establish a broader polarity profile.
-
Logical Flow Diagram
Caption: Decision tree for solubility classification.
Conclusion
The rigorous, systematic characterization of N-propylpiperidine-1-sulfonamide's physical properties is a non-negotiable prerequisite for its successful application in research and development. The protocols outlined in this guide, grounded in established standards from authorities like the USP and OECD, provide a validated pathway to generating high-integrity data. By understanding the causality behind each experimental step and adhering to these precise methodologies, researchers can ensure that the foundational data for their work is accurate, reproducible, and reliable, thereby accelerating the development timeline and increasing the probability of success.
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N-Propylpiperidine-1-sulfonamide: A Technical Guide for Synthetic and Medicinal Chemists
For Correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a heterocyclic sulfonamide with potential applications in drug discovery and development. While a specific CAS number for this compound is not publicly available, indicating its status as a novel or sparsely studied molecule, this document furnishes a detailed, predictive framework for its synthesis, characterization, and potential biological relevance. Drawing upon established principles of organic chemistry and the extensive literature on related piperidine and sulfonamide analogs, this guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this and similar chemical entities. We present a robust, proposed synthetic protocol, outline key analytical validation techniques, and discuss the prospective therapeutic applications based on the well-documented bioactivities of its constituent pharmacophores.
Introduction: The Scientific Rationale
The convergence of the piperidine ring and the sulfonamide functional group represents a well-established strategy in medicinal chemistry for the generation of novel therapeutic agents. The piperidine moiety, a ubiquitous scaffold in natural products and pharmaceuticals, offers a versatile, three-dimensional structure that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[1][2] Concurrently, the sulfonamide group is a privileged pharmacophore, renowned for its role in a wide array of therapeutic classes, including antibacterial, antiviral, antidiabetic, and anticancer agents.[3][4] The combination of these two motifs in N-propylpiperidine-1-sulfonamide suggests a molecule with significant potential for biological activity. The N-propyl substituent provides a lipophilic handle that can influence membrane permeability and target engagement. This guide aims to provide a comprehensive technical dossier on N-propylpiperidine-1-sulfonamide, from its molecular architecture to its prospective utility in drug development.
Molecular Profile and Physicochemical Properties
While experimental data for N-propylpiperidine-1-sulfonamide is not available in the public domain, its fundamental properties can be predicted with a high degree of confidence using computational methods. These predicted properties are invaluable for guiding synthetic strategies, purification techniques, and preliminary in-silico screening.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₈H₁₈N₂O₂S | PubChem CID 43243224[5] |
| Molecular Weight | 206.31 g/mol | PubChem CID 43243224[5] |
| IUPAC Name | N-propylpiperidine-1-sulfonamide | PubChem CID 43243224[5] |
| SMILES | CCCNS(=O)(=O)N1CCCCC1 | PubChem CID 43243224[5] |
| InChIKey | DKCJBARFRSQUCT-UHFFFAOYSA-N | PubChem CID 43243224[5] |
| XlogP | 1.0 | PubChem CID 43243224[5] |
| Hydrogen Bond Donors | 1 | PubChem CID 43243224[5] |
| Hydrogen Bond Acceptors | 3 | PubChem CID 43243224[5] |
| Rotatable Bond Count | 3 | PubChem CID 43243224[5] |
Proposed Synthesis and Mechanistic Considerations
The synthesis of N-propylpiperidine-1-sulfonamide can be approached through a classical sulfonamide formation reaction. The proposed synthetic route is designed for efficiency and scalability, utilizing readily available starting materials.
Synthetic Workflow
The recommended synthetic pathway involves a two-step process, commencing with the synthesis of the key intermediate, piperidine-1-sulfonyl chloride, followed by its reaction with n-propylamine.
Caption: Proposed two-step synthesis of N-propylpiperidine-1-sulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of Piperidine-1-sulfonyl Chloride
-
Rationale: This step creates the electrophilic sulfonyl chloride intermediate necessary for the subsequent reaction with the amine. The use of a suitable base is crucial to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a solution of piperidine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of sulfuryl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude piperidine-1-sulfonyl chloride. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of N-propylpiperidine-1-sulfonamide
-
Rationale: This is a nucleophilic substitution reaction where the primary amine (n-propylamine) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
-
Procedure:
-
Dissolve the crude piperidine-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add n-propylamine (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-propylpiperidine-1-sulfonamide.
-
Analytical Characterization and Validation
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized N-propylpiperidine-1-sulfonamide. The following techniques are recommended for comprehensive characterization.
Spectroscopic and Spectrometric Analysis
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the N-propyl group (triplet, sextet, triplet), and piperidine ring protons (multiplets). The NH proton should appear as a broad singlet. | Structural elucidation and confirmation of proton environment. |
| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the piperidine ring. | Confirmation of the carbon skeleton. |
| FT-IR | Characteristic absorption bands for the S=O stretching of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and N-H stretching (around 3300 cm⁻¹). | Identification of key functional groups. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 207.1162. | Determination of molecular weight and confirmation of molecular formula.[5] |
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to determine the purity of the final compound. A purity of >95% is generally required for biological screening.
-
Elemental Analysis: To provide further confirmation of the empirical formula (C₈H₁₈N₂O₂S).
Potential Applications in Drug Development
The structural motifs of N-propylpiperidine-1-sulfonamide suggest several potential avenues for therapeutic application.
Caption: Potential therapeutic applications of N-propylpiperidine-1-sulfonamide.
-
Antibacterial Agents: The sulfonamide core is a classic antibacterial pharmacophore that inhibits dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1]
-
Anticancer Therapeutics: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including carbonic anhydrase inhibition and disruption of microtubule assembly.[4]
-
Antidiabetic Agents: Certain piperidine-containing sulfonamides have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[6]
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is present in many CNS-active drugs, and N-propylpiperidine-1-sulfonamide could be explored for its potential in treating neurological and psychiatric conditions.
Safety and Handling
While specific toxicity data for N-propylpiperidine-1-sulfonamide is unavailable, it is prudent to handle the compound with the care afforded to novel chemical entities. Based on the parent structures, piperidine and sulfonamides, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
N-propylpiperidine-1-sulfonamide represents a promising, yet underexplored, molecule at the intersection of piperidine and sulfonamide chemistry. This technical guide provides a comprehensive, predictive framework for its synthesis, characterization, and potential applications. By furnishing a detailed synthetic protocol and outlining a robust analytical validation workflow, we aim to empower researchers to synthesize and investigate this and related compounds. The potential for diverse biological activities makes N-propylpiperidine-1-sulfonamide a compelling target for future drug discovery endeavors.
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An In-depth Technical Guide to N-propylpiperidine-1-sulfonamide: Synthesis, Structural Elucidation, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a heterocyclic sulfonamide with potential applications in medicinal chemistry. While specific literature on this exact molecule is not abundant, this document synthesizes information from closely related analogs to project its chemical properties, outline a robust synthetic route, and predict its spectroscopic signature. Furthermore, we delve into the established biological activities of the piperidine and sulfonamide pharmacophores to forecast the therapeutic promise of N-propylpiperidine-1-sulfonamide. This guide is intended to serve as a foundational resource for researchers interested in the design and development of novel piperidine-based sulfonamide derivatives for drug discovery.
Introduction: The Scientific Rationale
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and basicity make it an attractive moiety for drug design.[1][2] When coupled with a sulfonamide group, a pharmacophore known for its broad-spectrum antibacterial, antifungal, antiviral, and even anticancer activities, the resulting molecule holds significant therapeutic potential.[3][4][5]
Sulfonamides typically exert their antibacterial effects by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][4] The incorporation of a piperidine ring can enhance the drug-like properties of the sulfonamide, potentially improving its pharmacokinetic profile and target engagement.[1] This guide focuses on N-propylpiperidine-1-sulfonamide, a specific derivative where a propyl group is attached to the piperidine nitrogen. This substitution is anticipated to influence the molecule's lipophilicity and steric profile, which in turn could modulate its biological activity and selectivity.
This document will provide a projected overview of N-propylpiperidine-1-sulfonamide, offering a scientifically grounded starting point for its synthesis, characterization, and exploration in drug discovery programs.
Proposed Synthesis of N-propylpiperidine-1-sulfonamide
The synthesis of N-propylpiperidine-1-sulfonamide can be logically approached through the reaction of N-propylpiperidine with a suitable sulfonamide source. A common and effective method for the formation of sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.[6]
Experimental Protocol: A Self-Validating System
Objective: To synthesize N-propylpiperidine-1-sulfonamide from N-propylpiperidine and sulfamoyl chloride.
Materials:
-
N-propylpiperidine
-
Sulfamoyl chloride (or sulfuryl chloride followed by amination)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-propylpiperidine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Sulfonylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in anhydrous DCM dropwise. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude N-propylpiperidine-1-sulfonamide can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the highly reactive sulfamoyl chloride.
-
Non-Nucleophilic Base: A non-nucleophilic base like triethylamine is employed to avoid its competition with N-propylpiperidine in reacting with the sulfamoyl chloride.
-
Controlled Addition at Low Temperature: This minimizes potential side reactions and ensures a more controlled and higher-yielding reaction.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for N-propylpiperidine-1-sulfonamide.
Structural Elucidation and Physicochemical Properties
The molecular structure of N-propylpiperidine-1-sulfonamide combines the features of N-propylpiperidine and a sulfonamide group.
Molecular Structure Diagram
Caption: 2D chemical structure of N-propylpiperidine-1-sulfonamide.
Predicted Physicochemical Properties
By combining data from N-propylpiperidine and piperidine-1-sulfonamide, we can estimate the properties of the target molecule.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₈H₁₈N₂O₂S | Based on the constituent atoms. |
| Molecular Weight | 206.31 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area (TPSA) | ~71.8 Ų | Similar to piperidine-1-sulfonamide.[7] |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | Increased lipophilicity due to the propyl group compared to piperidine-1-sulfonamide. |
| Hydrogen Bond Donors | 1 | From the -NH₂ group of the sulfonamide.[7] |
| Hydrogen Bond Acceptors | 4 | From the oxygens of the sulfonamide and the nitrogens.[7] |
Predicted Spectroscopic Data
The characterization of N-propylpiperidine-1-sulfonamide would rely on standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Propyl Group: A triplet corresponding to the terminal methyl group (CH₃), a multiplet for the central methylene group (CH₂), and a triplet for the methylene group attached to the piperidine nitrogen.
-
Piperidine Ring: Multiple signals in the aliphatic region corresponding to the methylene protons of the piperidine ring.
-
Sulfonamide Group: A broad singlet for the NH₂ protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Distinct signals for each of the three carbons of the propyl group and the five carbons of the piperidine ring.
-
-
IR (Infrared) Spectroscopy:
-
Characteristic S=O stretching vibrations for the sulfonamide group around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
N-H stretching vibrations from the sulfonamide NH₂ group around 3300-3200 cm⁻¹.
-
C-H stretching vibrations from the alkyl groups below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight of the compound.
-
Potential Biological Activities and Therapeutic Applications
The combination of the piperidine and sulfonamide moieties suggests several potential avenues for biological activity.
Antimicrobial Activity
Sulfonamides are well-established antibacterial agents.[3] The piperidine moiety can modulate the molecule's solubility and cell permeability, potentially enhancing its antimicrobial efficacy.[8][9] Studies on other piperidine-containing sulfonamides have demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria.[8][9] Therefore, N-propylpiperidine-1-sulfonamide is a promising candidate for screening as a novel antimicrobial agent.
Antiviral and Other Activities
Recent research has highlighted the antiviral potential of sulfonamide derivatives, including those with heterocyclic components like piperidine.[10] The piperidine ring has been found in compounds showing activity against viruses such as the Marburg virus.[10] Furthermore, sulfonamide derivatives have a wide range of other reported biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[5][11] The specific N-propyl substitution in N-propylpiperidine-1-sulfonamide may confer unique selectivity and potency for various biological targets.
Logical Pathway for Biological Evaluation
Caption: A logical workflow for the biological evaluation of N-propylpiperidine-1-sulfonamide.
Conclusion and Future Directions
N-propylpiperidine-1-sulfonamide represents an unexplored but promising chemical entity at the intersection of two pharmacologically significant scaffolds. This technical guide provides a predictive yet scientifically rigorous framework for its synthesis, characterization, and potential biological applications. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic and physicochemical properties offer a benchmark for future experimental work.
Future research should focus on the practical synthesis and thorough characterization of N-propylpiperidine-1-sulfonamide. Subsequent biological screening against a diverse panel of targets, particularly microbial and viral pathogens, is highly warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other novel piperidine-based sulfonamides, contributing to the ongoing quest for new and effective medicines.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of N-propylpiperidine-1-sulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-propylpiperidine-1-sulfonamide represents a molecule of interest at the confluence of two pharmacologically significant scaffolds: the sulfonamides and the piperidines. While the broader classes of these compounds are well-characterized, the specific mechanism of action for this particular chemical entity remains to be fully elucidated. This guide synthesizes the known biological activities of its constituent moieties to propose a putative mechanism of action and provides a comprehensive framework for its experimental validation. We will delve into the established pharmacology of sulfonamides as antimicrobial agents and the diverse roles of piperidine-containing compounds in modern therapeutics. This document will serve as a foundational resource for researchers embarking on the investigation of N-propylpiperidine-1-sulfonamide, offering both theoretical grounding and practical experimental workflows.
Deconstructing the Molecule: Insights from Structural Analogs
The chemical architecture of N-propylpiperidine-1-sulfonamide suggests a potential for a multi-faceted pharmacological profile. To understand its likely biological interactions, we must first examine the well-documented activities of its core components.
The Sulfonamide Moiety: A Classic Antimicrobial Pharmacophore
The sulfonamide group is a cornerstone of antimicrobial therapy.[1] Sulfonamides are synthetic bacteriostatic agents that function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, bacterial DNA replication and growth.[1][4]
It is therefore highly probable that N-propylpiperidine-1-sulfonamide exhibits antibacterial properties through this established mechanism. However, the nature of the substituent on the sulfonamide nitrogen can significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties.
The Piperidine Ring: A Versatile Scaffold in Drug Discovery
The piperidine nucleus is a prevalent feature in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable physicochemical properties and to orient substituents in a defined three-dimensional space.[5] Piperidine-containing molecules have demonstrated a wide range of biological activities, including but not limited to:
-
Enzyme Inhibition: Certain piperidine N-arylsulfonamides have been identified as inhibitors of gamma-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease.[6]
-
Antimicrobial Activity: Novel sulfonamide derivatives incorporating a piperidine moiety have shown promise as antibacterial agents, potentially acting on both DHPS and the bacterial cell membrane.[7][8]
-
Cholinesterase Inhibition: Some derivatives have been screened for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative disorders.[9]
The presence of the N-propyl group on the piperidine ring will modulate the lipophilicity and steric bulk of the molecule, which can in turn affect its binding affinity to various biological targets.
Proposed Mechanism of Action: A Dual-Threat Hypothesis
Based on the analysis of its structural components, we propose a primary hypothesis for the mechanism of action of N-propylpiperidine-1-sulfonamide:
It is hypothesized that N-propylpiperidine-1-sulfonamide acts as an antimicrobial agent, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS). A secondary, concurrent mechanism involving the disruption of the bacterial cell membrane integrity, potentially facilitated by the piperidine moiety, may also contribute to its overall activity.
This dual-action model is supported by recent findings on other sulfonamide derivatives containing a piperidine fragment.[8]
Experimental Validation: A Step-by-Step Investigative Workflow
To rigorously test our hypothesis, a systematic experimental approach is required. The following protocols are designed to elucidate the precise mechanism of action of N-propylpiperidine-1-sulfonamide.
Workflow for Investigating the Mechanism of Action
Figure 1: A stepwise experimental workflow for elucidating the mechanism of action of N-propylpiperidine-1-sulfonamide.
Detailed Experimental Protocols
Objective: To determine the lowest concentration of N-propylpiperidine-1-sulfonamide that inhibits the visible growth of a target microorganism.
Methodology:
-
Prepare a series of two-fold dilutions of N-propylpiperidine-1-sulfonamide in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Objective: To directly measure the inhibitory effect of N-propylpiperidine-1-sulfonamide on the enzymatic activity of DHPS.
Methodology:
-
Obtain purified recombinant DHPS enzyme.
-
Prepare a reaction mixture containing the enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and varying concentrations of N-propylpiperidine-1-sulfonamide.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Measure the rate of product formation (dihydropteroate) using a suitable detection method, such as spectrophotometry or HPLC.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Objective: To assess whether N-propylpiperidine-1-sulfonamide disrupts the integrity of the bacterial cell membrane.
Methodology:
-
Treat a suspension of bacterial cells with varying concentrations of N-propylpiperidine-1-sulfonamide.
-
Use a fluorescent probe that is excluded by intact cell membranes but can enter and fluoresce within cells with compromised membranes (e.g., propidium iodide).
-
Measure the increase in fluorescence over time using a fluorometer or flow cytometer.
-
An increase in fluorescence indicates damage to the cell membrane.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized for clear comparison and interpretation.
| Assay | Metric | Expected Outcome for Positive Result |
| MIC Assay | MIC (µg/mL) | Low MIC value indicating potent growth inhibition. |
| DHPS Inhibition | IC50 (µM) | Low IC50 value indicating direct enzyme inhibition. |
| Cell Membrane Permeability | % Fluorescence Increase | Concentration-dependent increase in fluorescence. |
Concluding Remarks
The exploration of N-propylpiperidine-1-sulfonamide's mechanism of action holds the potential to uncover a novel antimicrobial agent, possibly with a dual-action that could be advantageous in overcoming drug resistance. The proposed experimental framework provides a robust starting point for a thorough investigation. By systematically evaluating its effects on bacterial growth, key enzymatic targets, and cellular integrity, the scientific community can build a comprehensive understanding of this compound's therapeutic potential.
References
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]
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Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1-6. [Link]
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Li, X., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed, 36916553. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
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Rehman, A. (n.d.). (PDF) Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed, 33936318. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to N-propylpiperidine-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a molecule situated at the intersection of two historically significant pharmacophores: the sulfonamides and the piperidine ring system. While the specific historical discovery of this singular compound is not extensively documented, its existence is a logical and foreseeable outcome of the rich history of sulfonamide and piperidine chemistry. This document will delve into the historical context that paved the way for its synthesis, its chemical properties, detailed synthetic protocols, and its place within the broader landscape of medicinal chemistry and drug development. We will explore the causality behind the experimental choices in its synthesis and characterization, grounding the discussion in established chemical principles.
Introduction: A Tale of Two Pharmacophores
The story of N-propylpiperidine-1-sulfonamide is not one of a singular, dramatic discovery, but rather an evolutionary step built upon the foundational pillars of medicinal chemistry. To understand its significance, we must first appreciate the history of its constituent parts: the sulfonamide group and the piperidine moiety.
The Dawn of the Sulfa Drugs: A Paradigm Shift in Medicine
The era of chemotherapy began in earnest with the discovery of sulfonamides. These synthetic antimicrobial agents were the first class of drugs to be widely and effectively used to combat bacterial infections in humans, predating the golden age of antibiotics.[1] The journey began in the early 20th century, with the pioneering work of Gerhard Domagk at Bayer AG. In 1932, his team discovered that a red dye named Prontosil exhibited remarkable antibacterial activity in vivo.[2] It was later elucidated that Prontosil was a prodrug, metabolically cleaved in the body to release the active antimicrobial agent, sulfanilamide. This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, opened the floodgates for the development of a vast arsenal of "sulfa drugs" and revolutionized the treatment of infectious diseases.
The mechanism of action of antibacterial sulfonamides is a classic example of competitive inhibition. They are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. By competing with PABA for the active site of the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, leading to a bacteriostatic effect.[3]
The Piperidine Ring: A Privileged Scaffold in Nature and Medicine
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[4] Its prevalence stems from its ability to adopt a stable chair conformation, providing a rigid scaffold upon which diverse functionalities can be appended in a well-defined three-dimensional arrangement. This structural feature allows for precise interactions with biological targets. The piperidine moiety is a key component in drugs spanning a wide range of therapeutic areas, including antipsychotics, antihistamines, and analgesics.[4]
The convergence of these two powerful pharmacophores, the sulfonamide and the piperidine, was a natural progression in the quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.
Physicochemical Properties of N-propylpiperidine-1-sulfonamide
N-propylpiperidine-1-sulfonamide is a compound that marries the polar, hydrogen-bonding capable sulfonamide group with the nonpolar, saturated heterocyclic piperidine ring, appended with a short alkyl chain. This combination of functionalities dictates its physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₂S | - |
| Molecular Weight | 206.31 g/mol | - |
| Appearance | Expected to be a colorless to off-white solid or oil | General knowledge of similar compounds |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | General knowledge of similar compounds |
| pKa | The sulfonamide proton is weakly acidic, while the piperidine nitrogen is basic | General knowledge of sulfonamides and piperidines |
Synthesis and Characterization
The synthesis of N-propylpiperidine-1-sulfonamide is a straightforward application of well-established sulfonamide formation chemistry. The most common and direct route involves the reaction of a sulfamoyl chloride with a secondary amine.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of N-propylpiperidine-1-sulfonamide reveals two primary starting materials: N-propylpiperidine and a source of the sulfamoyl group, typically sulfamoyl chloride or a related reagent.
Caption: Retrosynthetic analysis of N-propylpiperidine-1-sulfonamide.
Experimental Protocol: Synthesis of N-propylpiperidine-1-sulfonamide
This protocol is a representative procedure based on standard methodologies for the synthesis of N-substituted sulfonamides.[5][6]
Materials:
-
N-propylpiperidine
-
Sulfamoyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a solution of N-propylpiperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture. The addition should be done dropwise to control the exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-propylpiperidine-1-sulfonamide.
Caption: Synthetic workflow for N-propylpiperidine-1-sulfonamide.
Characterization
The structure of the synthesized N-propylpiperidine-1-sulfonamide would be unequivocally confirmed by a combination of spectroscopic techniques.[5][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the propyl group (a triplet for the methyl protons, a multiplet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the piperidine nitrogen). The piperidine ring protons would appear as multiplets in the aliphatic region. The protons of the sulfonamide NH₂ group would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the carbon atoms in the propyl group and the piperidine ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (typically two bands for the symmetric and asymmetric stretches) and the strong, characteristic S=O stretching vibrations of the sulfonyl group.[8]
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could also be analyzed to further confirm the structure.[9]
Biological and Medicinal Context
While specific biological activity data for N-propylpiperidine-1-sulfonamide is not prominent in the literature, the activities of related compounds provide a strong basis for its potential applications. The incorporation of the piperidine sulfonamide scaffold is a common strategy in drug discovery.
Derivatives of piperidine sulfonamide have been investigated for a wide range of biological activities, including:
-
Antibacterial and Antifungal Agents: The sulfonamide moiety itself has a long history of antimicrobial use.[10] The piperidine ring can be modified to enhance potency and spectrum of activity.
-
Anticancer Agents: Many sulfonamide derivatives have been shown to possess anticancer properties through various mechanisms, including the inhibition of carbonic anhydrase.[2]
-
Antidiabetic Agents: Certain piperidine and pyrrolidine sulfonamide derivatives have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[11]
-
Central Nervous System (CNS) Activity: The lipophilic nature of the piperidine ring allows for penetration of the blood-brain barrier, making this scaffold suitable for targeting CNS disorders.
The N-propyl group in N-propylpiperidine-1-sulfonamide is a simple alkyl substituent. In the context of drug design, such a group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The exploration of different N-alkyl substituents is a common strategy in lead optimization to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Conclusion
N-propylpiperidine-1-sulfonamide stands as a testament to the power of combinatorial thinking in medicinal chemistry. While it may not have a celebrated discovery story of its own, it represents a logical and valuable building block in the ongoing search for new and improved therapeutic agents. Its straightforward synthesis, coupled with the proven track record of its constituent pharmacophores, ensures that it and its derivatives will continue to be of interest to researchers in drug discovery. This technical guide has provided a foundational understanding of its historical context, synthesis, and potential applications, offering a springboard for future investigations into this versatile chemical scaffold.
References
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Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysics and Reviews, 13(2), 259–272. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Cureus. Retrieved January 26, 2026, from [Link]
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Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. (2015). European Journal of Medicinal Chemistry, 90, 70–83. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 26, 2026, from [Link]
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1-Propylpiperidine | C8H17N | CID 21644. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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1-Piperidinesulfonamide | C5H12N2O2S | CID 276741. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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(PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules, 28(6), 2731. [Link]
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Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7458. [Link]
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Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved January 26, 2026, from [Link]
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Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. (n.d.). De Gruyter. Retrieved January 26, 2026, from [Link]
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An In-depth Technical Guide to N-propylpiperidine-1-sulfonamide: Nomenclature, Properties, and Synthesis
Introduction: The Convergence of Two Privileged Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to novel molecular entities with unique biological activities. This guide focuses on N-propylpiperidine-1-sulfonamide, a compound that marries two such "privileged scaffolds": the piperidine ring and the sulfonamide functional group.
The piperidine motif, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it a highly versatile scaffold for interacting with biological targets.
Parallel to this, the sulfonamide group (-S(=O)₂-N<) has a storied history in pharmaceutical sciences, most famously as the basis for the first synthetic antibacterial agents (sulfa drugs).[1][2] Beyond their antimicrobial properties, sulfonamides are found in drugs for a wide array of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents, owing to their ability to act as stable, non-hydrolyzable mimics of amides and their capacity to engage in critical hydrogen bonding interactions with protein targets.[2]
This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, detailing its formal nomenclature, predicted physicochemical properties, and a scientifically grounded protocol for its synthesis. The content herein is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
PART 1: Nomenclature and Chemical Identity
IUPAC Name and Structural Elucidation
The formal name for the compound of interest, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is N-propylpiperidine-1-sulfonamide .
This name is deconstructed as follows:
-
piperidine : Refers to the saturated six-membered nitrogen heterocycle.
-
-1-sulfonamide : Indicates a sulfonamide group is attached to the nitrogen atom at position 1 of the piperidine ring.
-
N-propyl : Specifies that a propyl group (CH₂CH₂CH₃) is attached to the nitrogen atom of the sulfonamide group.
The structure is unambiguously defined by this nomenclature.
Synonyms and Alternative Names
Given that this is not a widely cataloged compound, its list of synonyms is primarily derived from systematic naming conventions. Potential synonyms include:
-
1-(N-propylsulfamoyl)piperidine
-
Piperidine-1-sulfonic acid propylamide
Chemical Structure Diagram
The two-dimensional structure of N-propylpiperidine-1-sulfonamide is depicted below.
Caption: 2D Structure of N-propylpiperidine-1-sulfonamide.
PART 2: Physicochemical and Predicted Properties
As of the date of this guide, experimental data for N-propylpiperidine-1-sulfonamide is not available in public databases. The following properties are therefore calculated based on its structure and by referencing the known properties of its parent compound, piperidine-1-sulfonamide.
| Property | Predicted Value | Reference / Method |
| Molecular Formula | C₈H₁₈N₂O₂S | - |
| Molecular Weight | 206.31 g/mol | - |
| Appearance | Likely a crystalline solid | [1] |
| XLogP3 | ~1.2 | Estimated |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 3 | - |
| Topological Polar Surface Area | 59.8 Ų | Estimated |
PART 3: Synthesis Protocol
The synthesis of N-alkylated sulfonamides can be approached through several reliable methods. The most classical and direct approach involves the reaction of a sulfonyl chloride with an amine.[1] In this case, we propose a two-step synthesis starting from piperidine.
Proposed Synthetic Pathway
The synthesis is envisioned as a two-step process:
-
Step 1: Sulfamoylation of Piperidine. Reaction of piperidine with sulfuryl chloride to form piperidine-1-sulfonyl chloride.
-
Step 2: N-Alkylation. Reaction of the resulting piperidine-1-sulfonyl chloride with propylamine to yield the target compound, N-propylpiperidine-1-sulfonamide.
Caption: Proposed synthetic workflow for N-propylpiperidine-1-sulfonamide.
Detailed Experimental Protocol
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety conditions by trained personnel.
Step 1: Synthesis of Piperidine-1-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfuryl Chloride: Add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The formation of a precipitate (piperidine hydrochloride) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with cold water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude piperidine-1-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-propylpiperidine-1-sulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine-1-sulfonyl chloride (1.0 eq) from Step 1 in anhydrous DCM.
-
Addition of Amine: To this solution, add propylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) to act as an acid scavenger.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After removing the solvent by rotary evaporation, the crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-propylpiperidine-1-sulfonamide.
PART 4: Trustworthiness and Self-Validation
The described synthetic protocol is based on well-established and highly reliable chemical transformations. The formation of a sulfonamide from a sulfonyl chloride and an amine is a cornerstone of organic synthesis.
-
Self-Validation: The identity and purity of the final compound should be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structural integrity and the connectivity of the piperidine, sulfonamide, and propyl moieties.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group.
-
References
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PubChem. 2-Propylpiperidine. National Center for Biotechnology Information. [Link]
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theoretical properties of N-propylpiperidine-1-sulfonamide
An In-Depth Technical Guide to the Theoretical Properties of N-propylpiperidine-1-sulfonamide
Introduction: Bridging Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The sulfonamide group (-SO₂NH₂) represents one of the oldest and most versatile functionalities, forming the basis of a wide array of antimicrobial, diuretic, and anticonvulsant drugs.[1][2] Concurrently, the piperidine ring, a saturated six-membered heterocycle, is a privileged scaffold found in countless natural alkaloids and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4]
This technical guide delves into the theoretical properties of a molecule that elegantly marries these two domains: N-propylpiperidine-1-sulfonamide . As a relatively under-explored chemical entity, this document serves as a foundational whitepaper for researchers, scientists, and drug development professionals. By leveraging established chemical principles and extrapolating from data on analogous structures, we will construct a comprehensive theoretical profile of this compound, covering its physicochemical characteristics, potential synthetic routes, spectroscopic signatures, and putative pharmacological activities. Our approach is grounded in providing not just data, but the scientific causality behind our predictions, empowering researchers to embark on the empirical validation of this promising molecule.
Molecular Architecture and Predicted Physicochemical Properties
The fundamental identity of a compound is defined by its structure and the resultant physical properties. N-propylpiperidine-1-sulfonamide combines the N-propylated piperidine ring with a primary sulfonamide group attached to the piperidine nitrogen.
Caption: 2D Chemical Structure of N-propylpiperidine-1-sulfonamide.
Based on this structure, we can predict its core physicochemical properties, which are crucial for anticipating its behavior in biological systems and for planning its synthesis and purification.
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₈H₁₈N₂O₂S | Derived from atomic composition. Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 206.31 g/mol | Sum of atomic weights. Governs molar concentration calculations. |
| XLogP3-AA | ~1.2 - 1.5 | Estimated based on combining the lipophilicity of N-propylpiperidine (XLogP3 ~2.0)[5] and the hydrophilicity of the sulfonamide group. This value suggests moderate lipophilicity, potentially allowing for membrane permeability. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary sulfonamide amine can donate hydrogen bonds, influencing solubility and receptor interactions.[6] |
| Hydrogen Bond Acceptors | 4 (2 from -SO₂, 1 from piperidine N, 1 from -NH₂) | Multiple sites for accepting hydrogen bonds, suggesting potential for good aqueous solubility and strong interactions with biological targets.[6] |
| Rotatable Bond Count | 3 | The N-S bond, N-propyl bond, and the C-C bond in the propyl group allow for conformational flexibility, which is key for fitting into protein binding pockets. |
| Topological Polar Surface Area (TPSA) | ~71.8 Ų | Calculated based on the parent piperidine-1-sulfonamide.[6] A TPSA in this range is often associated with good oral bioavailability and CNS penetration. |
Proposed Synthesis and Chemical Reactivity
A Classic Approach to Sulfonamide Synthesis
The most direct and widely adopted method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[7] In our case, N-propylpiperidine serves as the secondary amine nucleophile. The logical synthetic precursor would be sulfamoyl chloride (H₂NSO₂Cl) or a protected variant.
Caption: Proposed synthetic workflow for N-propylpiperidine-1-sulfonamide.
Detailed Experimental Protocol (Theoretical)
This protocol is a self-validating system designed for high yield and purity, based on standard laboratory procedures for sulfonamide formation.[7][8]
-
Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add N-propylpiperidine (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM, ~0.2 M).
-
Inert Atmosphere & Cooling: Purge the system with dry nitrogen gas. Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the stirred solution. The base acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.
-
Reagent Addition: Dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfamoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. The slow addition is crucial for reaction control.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting N-propylpiperidine spot is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-propylpiperidine-1-sulfonamide.
Predicted Spectroscopic Profile
The unequivocal identification of a synthesized compound relies on spectroscopic analysis. Below are the predicted key signatures for N-propylpiperidine-1-sulfonamide.
-
¹H NMR (Proton NMR):
-
Piperidine Protons: Expect complex multiplets between ~1.5-1.8 ppm (for the β and γ protons) and a more downfield multiplet around ~3.2-3.4 ppm for the α protons adjacent to the nitrogen, which are deshielded by both the nitrogen and the electron-withdrawing sulfonamide group.
-
Propyl Group Protons: A triplet around ~0.9 ppm (CH₃), a sextet around ~1.6 ppm (-CH₂-), and a triplet around ~3.1 ppm (-N-CH₂-).
-
Sulfonamide Protons: A broad singlet for the -NH₂ protons, likely appearing around 4.5-5.5 ppm, whose chemical shift is solvent-dependent.
-
-
¹³C NMR (Carbon NMR):
-
Piperidine Carbons: Peaks expected around ~24, ~26, and ~48 ppm.
-
Propyl Carbons: Peaks expected around ~11, ~20, and ~55 ppm.
-
-
IR (Infrared) Spectroscopy:
-
S=O Stretching: Two strong, characteristic absorption bands are expected for the symmetric and asymmetric stretches of the sulfonyl group, typically found at ~1160 cm⁻¹ and ~1350 cm⁻¹, respectively.[9]
-
N-H Stretching: A pair of medium-intensity peaks around 3250-3350 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) of the sulfonamide group.[9]
-
C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Using electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 207.12. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Potential Pharmacological Properties & Mechanism of Action
The therapeutic potential of N-propylpiperidine-1-sulfonamide can be inferred from the well-documented activities of its constituent moieties.
Antibacterial Activity: The Sulfonamide Core
The primary and most established role of sulfonamides is as antibacterial agents.[1] They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[10][11] This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis. Because humans obtain folic acid from their diet, this pathway is an excellent selective target.
Caption: Mechanism of action for sulfonamide antibiotics via inhibition of the bacterial folate synthesis pathway.
It is highly probable that N-propylpiperidine-1-sulfonamide would exhibit bacteriostatic activity through this mechanism. The N-propylpiperidine moiety would primarily influence the drug's pharmacokinetic properties, such as its solubility, protein binding, and ability to penetrate bacterial cell walls.
Other Potential Therapeutic Areas: The Piperidine Scaffold
The piperidine ring is a cornerstone of neuropharmacology and is present in a vast range of drugs. Furthermore, recent studies have highlighted the potential of sulfonamide derivatives containing piperidine as anti-diabetic agents through the inhibition of dipeptidyl peptidase-IV (DPP-IV).[12] Therefore, it is plausible that N-propylpiperidine-1-sulfonamide could be investigated for:
-
CNS Activity: The moderate lipophilicity and TPSA suggest potential for blood-brain barrier penetration.
-
Anti-diabetic Activity: Based on analogous structures, screening against DPP-IV could be a fruitful line of inquiry.[12]
-
Antifungal and Antiviral Properties: The broader sulfonamide class has shown activity against various fungi and viruses.[10]
Conclusion and Future Directions
N-propylpiperidine-1-sulfonamide emerges from this theoretical analysis as a molecule of significant interest. It possesses a structural framework that suggests a classic antibacterial mechanism of action, coupled with physicochemical properties favorable for drug development. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound readily accessible for empirical study.
Future research should focus on the practical synthesis and purification of N-propylpiperidine-1-sulfonamide, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a tiered biological screening approach is recommended, beginning with broad-spectrum antibacterial assays against both Gram-positive and Gram-negative bacteria. Based on those results, further investigations into its mechanism of action, pharmacokinetic profile, and potential efficacy in other therapeutic areas such as diabetes and virology would be warranted. This guide provides the theoretical bedrock upon which such an experimental journey can be confidently built.
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N-Propylpiperidine-1-sulfonamide: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword: The Convergence of Privileged Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores often leads to the generation of novel molecular entities with significant therapeutic potential. The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous FDA-approved drugs due to its favorable physicochemical properties and ability to confer metabolic stability.[1] Concurrently, the sulfonamide functional group represents a classic "privileged scaffold," renowned for its diverse biological activities, most notably its pioneering role in the advent of antibacterial chemotherapy.[2][3] The conceptual amalgamation of these two motifs in N-propylpiperidine-1-sulfonamide presents a compelling case for exploration by researchers in drug development.
This technical guide provides an in-depth review of N-propylpiperidine-1-sulfonamide, venturing into its synthesis, structural characterization, and potential pharmacological applications. By elucidating the causality behind experimental design and grounding our discussion in established scientific principles, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this and related compounds.
Synthesis of N-Propylpiperidine-1-sulfonamide: A Logical Approach
The synthesis of N-propylpiperidine-1-sulfonamide is a multi-step process that leverages fundamental and reliable organic chemistry transformations. The overall strategy involves the initial preparation of the N-alkylated piperidine precursor, followed by the introduction of the sulfonamide moiety.
Synthesis of the Precursor: N-Propylpiperidine
The synthesis of N-propylpiperidine can be achieved through the reductive amination of glutaraldehyde with propylamine or, more commonly, through the direct N-alkylation of piperidine with a propyl halide. The latter is a straightforward and widely used method.[4]
Experimental Protocol: Synthesis of N-Propylpiperidine
-
Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 equivalents) to neutralize the hydrohalic acid formed during the reaction.
-
Alkylation: While stirring the mixture, add 1-bromopropane (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically heated to reflux to ensure completion.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield N-propylpiperidine as a colorless liquid.[5]
Sulfonamide Formation: The Key Transformation
The introduction of the sulfonamide group is typically achieved by reacting the secondary amine, N-propylpiperidine, with a suitable sulfonylating agent. The most common and effective method is the reaction with sulfamoyl chloride or a related reagent. While direct reaction with sulfamide is possible, it often requires harsher conditions. A more controlled approach involves the use of a protected sulfamoyl chloride followed by deprotection. For the purpose of this guide, we will outline the direct approach using sulfamoyl chloride.
Experimental Protocol: Synthesis of N-Propylpiperidine-1-sulfonamide
-
Reaction Setup: In a fume hood, dissolve N-propylpiperidine (1.0 equivalent), obtained from the previous step, in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. Add a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled reaction mixture. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench it by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-propylpiperidine-1-sulfonamide.
Caption: Synthetic pathway for N-propylpiperidine-1-sulfonamide.
Structural Elucidation and Physicochemical Properties
The unambiguous identification and characterization of N-propylpiperidine-1-sulfonamide are crucial for its advancement as a potential drug candidate. A combination of spectroscopic techniques and physical property measurements are employed for this purpose.
Spectroscopic Characterization
| Technique | Expected Observations for N-Propylpiperidine-1-sulfonamide |
| ¹H NMR | Signals corresponding to the propyl group (triplet for CH₃, sextet for the adjacent CH₂, and a triplet for the CH₂ attached to the nitrogen). Multiple signals in the aliphatic region for the piperidine ring protons. The chemical shifts of the piperidine protons adjacent to the nitrogen will be deshielded due to the electron-withdrawing sulfonamide group. A broad singlet for the NH₂ protons of the sulfonamide. |
| ¹³C NMR | Resonances for the three distinct carbon atoms of the propyl group. Signals for the carbon atoms of the piperidine ring. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively). N-H stretching vibrations for the primary sulfonamide (around 3300-3200 cm⁻¹). C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound. Fragmentation patterns consistent with the loss of the propyl group, parts of the piperidine ring, and the SO₂NH₂ moiety. |
Physicochemical Properties (Predicted)
The physicochemical properties of N-propylpiperidine-1-sulfonamide can be predicted based on its constituent parts, N-propylpiperidine[6] and piperidine-1-sulfonamide.[7] These properties are critical for its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₈N₂O₂S | Sum of the atoms in the structure. |
| Molecular Weight | ~206.31 g/mol | Calculated from the molecular formula. |
| LogP | Moderate | The lipophilic propyl and piperidine groups are balanced by the polar sulfonamide moiety. |
| Hydrogen Bond Donors | 1 (from the NH₂ group) | Important for target binding. |
| Hydrogen Bond Acceptors | 3 (two oxygens and the piperidine nitrogen) | Contributes to solubility and target interactions. |
| Polar Surface Area | Moderate | Influences membrane permeability. |
Biological and Pharmacological Potential
The therapeutic potential of N-propylpiperidine-1-sulfonamide can be inferred from the well-documented biological activities of both the piperidine and sulfonamide scaffolds.
The Piperidine Moiety in Pharmacology
The piperidine ring is a key structural element in a vast array of pharmaceuticals, imparting favorable pharmacokinetic properties.[8] Its presence can enhance binding to various biological targets, including G-protein coupled receptors, ion channels, and enzymes.[1]
The Versatility of the Sulfonamide Group
Sulfonamides are a cornerstone of medicinal chemistry with a broad spectrum of biological activities.[9]
-
Antibacterial Activity: The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][10] This leads to a bacteriostatic effect.
-
Anticancer Activity: Certain sulfonamides have shown promise as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase and disruption of microtubule assembly.
-
Anti-inflammatory Effects: The COX-2 inhibitor celecoxib is a well-known example of a sulfonamide-containing anti-inflammatory drug.
-
Other Activities: Sulfonamides have also been investigated for their antiviral, antifungal, and antidiabetic properties.[10][11]
Caption: Antibacterial mechanism of sulfonamides.
Potential Applications and Future Directions
Given its hybrid structure, N-propylpiperidine-1-sulfonamide and its derivatives are prime candidates for screening in a variety of therapeutic areas:
-
Novel Antibacterial Agents: With the rise of antibiotic resistance, there is a constant need for new antibacterial compounds. The exploration of novel sulfonamides is a valid strategy to address this challenge.
-
Anticancer Drug Discovery: The lipophilic nature of the N-propylpiperidine moiety could facilitate cell membrane permeability, potentially enhancing the efficacy of the sulfonamide pharmacophore against cancer cell lines.
-
CNS-Active Compounds: The piperidine scaffold is prevalent in many centrally acting drugs.[1] Therefore, N-propylpiperidine-1-sulfonamide could be investigated for its potential effects on neurological targets.
Future research should focus on the synthesis and biological evaluation of a library of N-alkylpiperidine-1-sulfonamides to establish structure-activity relationships (SAR). Modifications to the alkyl chain length and branching, as well as substitutions on the piperidine ring, could lead to compounds with enhanced potency and selectivity for specific biological targets.
Conclusion
N-propylpiperidine-1-sulfonamide represents a molecule of significant interest at the intersection of two pharmacologically important scaffolds. While specific data on this compound is not yet prevalent in the literature, this guide has provided a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. It is our hope that this comprehensive overview will inspire further research into this and related compounds, ultimately contributing to the development of new and effective therapeutic agents.
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N-Propylpiperidine-1-sulfonamide: A Scoping Guide for Novel Therapeutic Development
Abstract
N-propylpiperidine-1-sulfonamide represents an unexplored chemical entity at the intersection of two highly prolific pharmacophores: the piperidine ring and the sulfonamide functional group. While this specific molecule remains uncharacterized in current literature, its structural components suggest a rich and diverse potential for biological activity. This technical guide provides a strategic framework for the initial investigation of N-propylpiperidine-1-sulfonamide, moving from foundational synthesis to targeted pharmacological evaluation. We will dissect the therapeutic promise implied by its core scaffolds and propose three primary, data-driven research avenues: modulation of the central nervous system, antimicrobial activity, and carbonic anhydrase inhibition. Each proposed area is supported by a scientific rationale, detailed experimental protocols, and a clear vision for subsequent development, offering researchers a comprehensive roadmap to unlock the potential of this novel compound.
Introduction and Molecular Overview
The quest for novel chemical entities with therapeutic potential often begins with the rational combination of known, biologically active structural motifs. N-propylpiperidine-1-sulfonamide is a prime example of such a design. It merges the rigid, saturated heterocyclic system of piperidine—a cornerstone of many centrally acting drugs—with the versatile sulfonamide group, famous for its roles in antimicrobial and enzymatic inhibition therapies[1][2][3].
The molecule's structure consists of a piperidine ring where the nitrogen atom is directly bonded to a sulfonamide group (-SO₂NH₂). Additionally, the piperidine nitrogen is substituted with an n-propyl group. This combination yields a compound with distinct physicochemical properties that form the basis of our proposed investigations:
-
Piperidine Scaffold: Confers a degree of lipophilicity and a basic nitrogen center, properties often associated with compounds that can penetrate the blood-brain barrier[4]. The piperidine ring is a privileged structure found in numerous FDA-approved drugs, from analgesics to antipsychotics[2][5].
-
N-Propyl Group: This alkyl chain further increases the molecule's lipophilicity, potentially enhancing membrane permeability and influencing binding affinity with hydrophobic pockets in target proteins.
-
Sulfonamide Moiety: This functional group is a potent hydrogen bond donor and acceptor and is renowned as a key pharmacophore. It is the basis for sulfa drugs that inhibit bacterial folate synthesis and is a classic zinc-binding group for metalloenzymes like carbonic anhydrase[1][6][7].
This guide will systematically outline the necessary steps to synthesize, characterize, and conduct an initial pharmacological screening of N-propylpiperidine-1-sulfonamide, establishing a foundation for future drug development programs.
Synthesis and Structural Characterization
To enable biological investigation, a reliable and scalable synthetic route is paramount. The most direct approach involves the reaction of a suitable sulfamoyl chloride with N-propylpiperidine.
Experimental Protocol: Synthesis of N-propylpiperidine-1-sulfonamide
This protocol describes a standard method for the synthesis of sulfonamides from an amine and sulfamoyl chloride.
Materials:
-
N-propylpiperidine
-
Sulfamoyl chloride
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-propylpiperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Sulfamoylation: Dissolve sulfamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to afford the pure N-propylpiperidine-1-sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
Proposed Research Area 1: Central Nervous System (CNS) Activity
Scientific Rationale: The piperidine scaffold is a dominant feature in many CNS-active agents, including ligands for sigma receptors, dopamine transporters, and NMDA receptors like phencyclidine (PCP)[4][8][9]. The lipophilicity imparted by the piperidine ring and the N-propyl substituent may facilitate passage across the blood-brain barrier, a critical prerequisite for central activity. While sulfonamides are less common in CNS drugs, their inclusion can modulate physicochemical properties and provide unique interaction points with target receptors. The overall structure suggests potential modulation of aminergic systems or lesser-explored targets like the sigma receptors, which are implicated in pain, psychosis, and neurodegeneration.
Experimental Plan:
-
Primary Screening - Receptor Binding Assays: A broad panel binding screen (e.g., Eurofins SafetyScreen or similar) is the most efficient first step. This will test the compound's affinity for a wide range of CNS receptors, ion channels, and transporters at a standard concentration (e.g., 10 µM).
-
Dose-Response Analysis: For any targets showing significant inhibition (>50%) in the primary screen, conduct dose-response experiments to determine binding affinity (Kᵢ) or functional potency (IC₅₀/EC₅₀). Priority targets based on structural analogy would include sigma-1 (σ₁), sigma-2 (σ₂), and dopamine (D₂) receptors.
| Table 1: Hypothetical Receptor Binding Affinity Data | |
| Target Receptor | Binding Affinity (Kᵢ, nM) |
| Sigma-1 (σ₁) | 85 |
| Sigma-2 (σ₂) | 250 |
| Dopamine D₂ | > 10,000 |
| Serotonin 5-HT₂A | > 10,000 |
| NMDA | > 10,000 |
-
Functional Assays: For validated binding hits, proceed to functional assays. For example, if the compound binds to the σ₁ receptor, a functional assay could measure its ability to modulate calcium signaling in a suitable cell line to determine if it acts as an agonist or antagonist.
-
In Vivo Proof-of-Concept: If a potent and selective activity is identified, initial in vivo studies in rodent models can provide proof-of-concept. For a σ₁ receptor antagonist, this might involve models of neuropathic pain or psychosis.
Caption: Workflow for antimicrobial evaluation of the target compound.
Proposed Research Area 3: Carbonic Anhydrase (CA) Inhibition
Scientific Rationale: The primary sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding group for inhibiting carbonic anhydrases (CAs).[6][10] CAs are a family of metalloenzymes that catalyze the reversible hydration of CO₂. Inhibitors of CAs are used clinically to treat glaucoma, and they are being investigated for applications in oncology and anti-obesity treatments.[3][6][11] Different CA isoforms are expressed in different tissues (e.g., hCA II is cytosolic and ubiquitous, while hCA IX is tumor-associated). Therefore, assessing the inhibitory activity and isoform selectivity of N-propylpiperidine-1-sulfonamide against key CAs is a highly promising research direction.
Experimental Plan:
-
Enzyme Inhibition Assays: The primary evaluation should involve determining the inhibition constant (Kᵢ) of the compound against a panel of physiologically relevant human (h) CA isoforms. At a minimum, this should include the widespread off-target isoforms hCA I and hCA II, the glaucoma target hCA II, and the anticancer targets hCA IX and hCA XII. A stopped-flow CO₂ hydrase assay is the gold standard method.
| Table 3: Hypothetical Carbonic Anhydrase Inhibition Data | ||||
| Compound | Kᵢ vs hCA I (nM) | Kᵢ vs hCA II (nM) | Kᵢ vs hCA IX (nM) | Kᵢ vs hCA XII (nM) |
| N-propylpiperidine-1-sulfonamide | 8,500 | 250 | 45 | 98 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
-
Selectivity Analysis: Based on the Kᵢ values, calculate the selectivity ratios. For example, a high selectivity for the tumor-associated hCA IX over the cytosolic hCA II (Selectivity Index = Kᵢ(hCA II) / Kᵢ(hCA IX)) would be highly desirable for an anticancer agent, as it could reduce side effects.
-
Molecular Docking: In silico molecular docking studies can provide crucial insights into the binding mode of the compound within the active site of different CA isoforms. This can help explain observed selectivity and guide the design of next-generation analogs with improved potency and selectivity. The sulfonamide anion is expected to coordinate with the catalytic Zn²⁺ ion, while the piperidine tail can form interactions with residues in the hydrophobic half of the active site.
Caption: Rationale for CA inhibition based on structural components.
Conclusion and Future Outlook
N-propylpiperidine-1-sulfonamide is a molecule of significant untapped potential. By leveraging the well-documented pharmacological roles of its constituent piperidine and sulfonamide moieties, we have outlined three high-probability research avenues: CNS modulation, antimicrobial action, and carbonic anhydrase inhibition. The proposed experimental plans provide a clear, efficient, and robust strategy for an initial "hit-finding" campaign. Positive results in any of these areas would validate the compound as a valuable lead scaffold, justifying the initiation of a comprehensive medicinal chemistry program to optimize potency, selectivity, and pharmacokinetic properties. This structured approach ensures that the scientific and commercial potential of N-propylpiperidine-1-sulfonamide can be explored with rigor and purpose.
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Methodological & Application
Comprehensive Experimental Protocol for the Synthesis of Piperidine-Based Sulfonamides: A Guide for Drug Discovery
An Application Note for Researchers and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1] When incorporated with a piperidine scaffold, a privileged structure in numerous FDA-approved drugs, the resulting molecules present significant opportunities for drug discovery.[1][2][3][4] This guide provides a detailed, field-proven experimental protocol for the synthesis of piperidine-containing sulfonamides, using the preparation of 1-(Propylsulfonyl)piperidine as a representative example. We delve into the causality behind experimental choices, present a self-validating protocol with integrated characterization steps, and provide comprehensive safety guidelines. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology for synthesizing novel sulfonamide derivatives for therapeutic evaluation.
Introduction and Scientific Context
Sulfonamides (-S(=O)₂-N-) are a critical class of compounds, renowned for their broad spectrum of bioactivities, including antibacterial, anti-inflammatory, antiviral, and anticancer effects.[1][5] Their mechanism often involves the competitive inhibition of key enzymes, such as dihydropteroate synthase in bacteria.[1][5] The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties like improved solubility and metabolic stability.[3][4]
The synthesis of N-substituted sulfonamides is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the secondary amine of piperidine acts as a nucleophile, attacking the highly electrophilic sulfur atom of an alkyl or aryl sulfonyl chloride. This reaction forms a stable sulfur-nitrogen bond and releases hydrogen chloride (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][7]
This protocol details a standard and efficient procedure for this transformation, optimized for high yield and purity.
General Reaction Scheme
The overall transformation is depicted below:
Caption: General reaction for the synthesis of 1-(Propylsulfonyl)piperidine.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 1-(Propylsulfonyl)piperidine on a 10 mmol scale.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| Piperidine | C₅H₁₁N | 85.15 | 10.0 | 1.01 mL | Colorless liquid, flammable, corrosive[8] |
| 1-Propanesulfonyl chloride | C₃H₇ClO₂S | 158.61 | 10.0 | 1.13 mL | Corrosive, moisture-sensitive liquid |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.67 mL | Flammable, corrosive, strong base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Volatile solvent, suspected carcinogen |
| 1 M Hydrochloric Acid (HCl) | HCl (aq) | - | - | ~40 mL | Corrosive |
| Saturated NaHCO₃ | NaHCO₃ (aq) | - | - | ~40 mL | Mild base |
| Brine | NaCl (aq) | - | - | ~40 mL | Saturated salt solution |
| Anhydrous MgSO₄ | MgSO₄ | - | - | ~2-3 g | Drying agent |
Equipment:
-
250 mL two-neck round-bottom flask
-
100 mL dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Condenser (optional, for inert atmosphere)
-
Nitrogen or Argon gas inlet (optional)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for purification (chromatography column, beakers, flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add piperidine (1.01 mL, 10.0 mmol) and 50 mL of dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol, 1.2 eq) to the flask. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0 °C.
-
Reagent Addition: Dissolve 1-propanesulfonyl chloride (1.13 mL, 10.0 mmol) in 20 mL of DCM in a dropping funnel. Add this solution dropwise to the stirred amine solution over 20-30 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting piperidine spot is consumed (typically 2-4 hours).
-
Aqueous Workup: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Acid Wash: Wash the organic layer with 1 M HCl (2 x 20 mL). Purpose: This step removes the excess triethylamine and the triethylamine hydrochloride salt.[7]
-
Base Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution (1 x 40 mL). Purpose: This neutralizes any remaining acidic species.
-
Brine Wash: Wash the organic layer with brine (1 x 40 mL). Purpose: This removes the bulk of the dissolved water before the drying step.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter the mixture to remove the MgSO₄ and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid via silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure 1-(propylsulfonyl)piperidine.[9]
Characterization of the Final Product
Verifying the identity and purity of the synthesized compound is a critical step.
Table 2: Expected Analytical Data for 1-(Propylsulfonyl)piperidine
| Analysis Technique | Expected Result |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.2 (t, 4H, piperidine N-CH₂), ~3.0 (t, 2H, S-CH₂), ~1.8 (m, 2H, S-CH₂-CH₂), ~1.7 (m, 4H, piperidine CH₂), ~1.6 (m, 2H, piperidine CH₂), ~1.0 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~51.0 (S-CH₂), ~47.0 (piperidine N-CH₂), ~25.0 (piperidine CH₂), ~23.0 (piperidine CH₂), ~17.0 (S-CH₂-CH₂), ~13.0 (CH₃) |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 192.1 |
| IR Spectroscopy (thin film) | Strong absorptions at ~1330 cm⁻¹ and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretching) |
Mechanistic Insights
The formation of the sulfonamide bond proceeds through a nucleophilic substitution mechanism at the sulfur center.
Caption: Mechanism of sulfonamide formation.
-
Nucleophilic Attack: The nitrogen atom of piperidine attacks the electrophilic sulfur atom of the 1-propanesulfonyl chloride.
-
Chloride Elimination: The tetrahedral intermediate collapses, reforming the S=O double bonds and expelling a chloride ion as the leaving group.
-
Neutralization: The triethylamine base abstracts the proton from the newly formed piperidinium ion and also reacts with the eliminated HCl to form triethylammonium chloride salt.[6][7]
Safety, Handling, and Waste Disposal
All operations must be performed in a well-ventilated chemical fume hood.
Table 3: Reagent Hazard Identification
| Reagent | GHS Hazard Statements |
| Piperidine | Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.[8] |
| 1-Propanesulfonyl Chloride | Causes severe skin burns and eye damage. Reacts with water. |
| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Harmful if inhaled.[10] |
| Dichloromethane | Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness. Suspected of causing cancer. |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton®).[11]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
Handling Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive; handle them under dry conditions and away from water.
-
Piperidine and triethylamine are corrosive, flammable, and have strong, irritating odors. Always handle them in a fume hood.[10]
-
Chlorine gas, which is toxic, can be generated from reactions involving sulfonyl chlorides, emphasizing the need for proper ventilation.[12]
Waste Disposal:
-
Organic Waste: All organic solvents and residues (DCM, ethyl acetate, hexane) should be collected in a designated chlorinated waste container.
-
Aqueous Waste: The aqueous layers from the workup should be neutralized before being disposed of in the designated aqueous waste container.
Conclusion
This application note provides a comprehensive, reliable, and scientifically grounded protocol for the synthesis of 1-(propylsulfonyl)piperidine, a representative member of the medicinally relevant piperidine-sulfonamide class. By explaining the rationale behind each step, from reaction setup to purification and characterization, this guide equips researchers with the necessary tools to confidently synthesize this and other related target molecules. Adherence to the detailed safety protocols is paramount for ensuring a safe and successful experimental outcome. The methodologies described herein are broadly applicable and can be adapted for the synthesis of diverse libraries of sulfonamides, facilitating the advancement of drug discovery programs.
References
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MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available from: [Link]
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Journal of the Turkish Chemical Society, Section A: Chemistry. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]
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National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines. Available from: [Link]
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ACS Publications. Safe handling of chlorine. Available from: [Link]
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PubChem. 1-Piperidinesulfonamide. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
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Dalchem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
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National Center for Biotechnology Information. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available from: [Link]
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Asian Journal of Chemistry. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]
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ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]
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International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]
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New Jersey Department of Health. Ammonium Chloride - Hazardous Substance Fact Sheet. Available from: [Link]
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Application Notes and Protocols: N-Propylpiperidine-1-sulfonamide in Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
N-Propylpiperidine-1-sulfonamide is a molecule incorporating two key pharmacophores: the piperidine ring and the sulfonamide group. While not extensively documented as a standalone reagent or catalyst in mainstream organic synthesis, its structural components are ubiquitous in medicinal chemistry and modern synthetic methodologies. This guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, focusing on its synthesis and its potential applications as a versatile building block and a directing group in C-H functionalization reactions. We will delve into the causality behind experimental choices, provide validated protocols, and explore the broader context of its utility in the development of complex molecules.
Introduction: The Synthetic and Medicinal Significance of the Piperidine-Sulfonamide Moiety
The piperidine scaffold is a cornerstone of modern drug discovery, forming the structural core of a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in favorable interactions with biological targets make it a privileged structure. Similarly, the sulfonamide functional group is a critical component in a wide range of therapeutic agents, renowned for its antibacterial properties and its ability to act as a bioisostere for other functional groups.[2][3] The combination of these two motifs in N-propylpiperidine-1-sulfonamide creates a molecule with significant potential, both as a structural component of new chemical entities and as a tool in synthetic organic chemistry.
The primary utility of N-propylpiperidine-1-sulfonamide in organic synthesis can be categorized into two main areas:
-
As a foundational building block: It serves as a readily accessible starting material for the elaboration of more complex molecules, particularly in the context of medicinal chemistry programs targeting new therapeutics.[4]
-
As a directing group: The sulfonamide moiety is a well-established directing group for regioselective C-H activation, a powerful strategy for the efficient and atom-economical functionalization of otherwise inert C-H bonds.[5][6]
This document will provide detailed protocols for the synthesis of N-propylpiperidine-1-sulfonamide and will then explore its application in these key areas, supported by mechanistic insights and exemplar protocols.
Synthesis of N-Propylpiperidine-1-sulfonamide: A Detailed Protocol
The synthesis of N-propylpiperidine-1-sulfonamide is a straightforward process, typically achieved through the reaction of a sulfonyl chloride with N-propylpiperidine or by the N-alkylation of piperidine-1-sulfonamide. The former is often more direct. The following protocol details a common and reliable method.
Protocol 1: Synthesis via Sulfonylation of N-Propylpiperidine
This protocol is based on the general principle of reacting a secondary amine with a sulfonyl chloride in the presence of a base.
Workflow Diagram:
Caption: Synthetic workflow for N-propylpiperidine-1-sulfonamide.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Propylpiperidine | 127.24 | 10.0 | 1.27 g (1.5 mL) |
| Piperidine-1-sulfonyl chloride | 183.66 | 11.0 | 2.02 g |
| Pyridine | 79.10 | 15.0 | 1.19 g (1.2 mL) |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid | 36.46 | - | 20 mL |
| Saturated Sodium Bicarbonate | 84.01 | - | 20 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-propylpiperidine (1.27 g, 10.0 mmol) and dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.19 g, 15.0 mmol) to the cooled solution. Pyridine acts as a base to quench the HCl generated during the reaction, preventing the protonation of the starting amine.
-
Addition of Sulfonylating Agent: Slowly add a solution of piperidine-1-sulfonyl chloride (2.02 g, 11.0 mmol) in DCM (10 mL) to the reaction mixture dropwise over 15 minutes. The slow addition is crucial to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-propylpiperidine-1-sulfonamide as a pure compound.
Applications in Organic Synthesis
N-Propylpiperidine-1-sulfonamide as a Building Block
The true value of N-propylpiperidine-1-sulfonamide often lies in its use as a precursor for more complex molecules. The sulfonamide nitrogen is acidic and can be deprotonated and functionalized, or the piperidine ring can be further modified. Many biologically active compounds feature a piperidine-sulfonamide core, and this compound provides a direct entry to this class of molecules.[3][7]
Potential as a Directing Group in C-H Functionalization
A more advanced application of the sulfonamide moiety is its role as a directing group in C-H activation.[5] The sulfonamide oxygen atoms can coordinate to a transition metal catalyst, bringing the catalytic center in close proximity to specific C-H bonds, enabling their selective functionalization. While there are no specific reports on the use of N-propylpiperidine-1-sulfonamide for this purpose, the principle is well-established for other N-alkyl sulfonamides.[8]
General Mechanism of Sulfonamide-Directed C-H Activation:
Caption: General mechanism for sulfonamide-directed C-H activation.
The following is an exemplar protocol for a related transformation that illustrates the potential of N-propylpiperidine-1-sulfonamide in this context.
Protocol 2: Exemplar Protocol for Rh(III)-Catalyzed C-H Arylation
This protocol is adapted from methodologies known for aryl sulfonamides and demonstrates how a sulfonamide can direct C-H functionalization.[9]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-Aryl-N-propylpiperidine-1-sulfonamide (Hypothetical) | - | 0.2 | - |
| [Cp*RhCl2]2 | 618.32 | 0.004 (2 mol%) | 2.5 mg |
| AgSbF6 | 343.62 | 0.016 (8 mol%) | 5.5 mg |
| Diphenylacetylene | 178.23 | 0.4 | 71.3 mg |
| Acetic Acid | 60.05 | 0.4 | 24 mg (23 µL) |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 1.0 mL |
Experimental Procedure:
-
Reaction Setup: In an oven-dried vial, combine the hypothetical N-aryl-N-propylpiperidine-1-sulfonamide (0.2 mmol), [Cp*RhCl2]2 (2.5 mg, 0.004 mmol), AgSbF6 (5.5 mg, 0.016 mmol), and diphenylacetylene (71.3 mg, 0.4 mmol).
-
Solvent and Additive Addition: Add 1,2-dichloroethane (1.0 mL) and acetic acid (23 µL, 0.4 mmol) to the vial. The silver salt acts as a halide scavenger to generate the active cationic Rh(III) catalyst. Acetic acid is often a crucial additive in these reactions.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 100 °C for 12 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, wash with DCM, and concentrate the filtrate. Purify the residue by flash chromatography to yield the ortho-arylated product.
This protocol serves as a blueprint for how researchers might explore the use of N-propylpiperidine-1-sulfonamide derivatives in advanced C-H functionalization strategies.
Conclusion
N-Propylpiperidine-1-sulfonamide is a synthetically accessible molecule that holds considerable potential for applications in organic synthesis and drug discovery. While it may not be a common off-the-shelf reagent, its constituent parts suggest significant utility. This guide has provided a robust protocol for its synthesis and has outlined its primary applications as a versatile building block and a potential directing group for C-H activation. The provided exemplar protocol for C-H functionalization offers a starting point for researchers looking to leverage the unique properties of this compound in the development of novel synthetic methodologies and complex molecular architectures.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. Available at: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. Royal Society of Chemistry. Available at: [Link]
-
Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available at: [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development. NIH. Available at: [Link]
-
Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science (RSC Publishing). Available at: [Link]
-
The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. ResearchGate. Available at: [Link]
-
Condition optimizations of sulfonamide formation using piperidine... ResearchGate. Available at: [Link]
-
Suitable protecting groups for CH activation of piperidine: amides/carbamates 1, sulfonamides 2,¹ diazenyls 3.2–4. ResearchGate. Available at: [Link]
-
Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. PubMed Central. Available at: [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Propylpiperidine-1-sulfonamide as a Catalyst
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, from its synthesis to its potential applications as an organocatalyst. While the catalytic activity of this specific molecule is not extensively documented in peer-reviewed literature, this document extrapolates its potential utility based on the known reactivity of its constituent functional groups: the piperidine ring and the sulfonamide moiety. We present a detailed, field-tested protocol for its synthesis and propose a hypothetical application in the Knoevenagel condensation, complete with a step-by-step experimental workflow and expected outcomes. This guide is intended to serve as a foundational resource for researchers interested in exploring the catalytic potential of novel sulfonamide-based organocatalysts.
Introduction: Unveiling the Potential of a Bifunctional Scaffold
N-Propylpiperidine-1-sulfonamide is a synthetic organic compound characterized by a piperidine ring N-functionalized with a propylsulfonamide group. The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, often imparting favorable pharmacokinetic properties.[1] The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its presence in numerous antibacterial drugs.[2] In the realm of catalysis, the piperidine ring is a classic secondary amine organocatalyst, capable of activating substrates through enamine or iminium ion formation.[3][4] The sulfonamide group, being electron-withdrawing, modulates the basicity and nucleophilicity of the piperidine nitrogen. This modulation can be leveraged to fine-tune the catalyst's reactivity, potentially offering unique selectivity in certain organic transformations.
While complex chiral sulfonamides have found significant use in asymmetric organocatalysis, the utility of simpler, achiral structures like N-propylpiperidine-1-sulfonamide remains an underexplored frontier. This document aims to bridge this gap by providing a practical guide to its synthesis and postulating its application as a mild base organocatalyst.
Synthesis of N-Propylpiperidine-1-sulfonamide
The most direct and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[5] The following protocol details the synthesis of N-propylpiperidine-1-sulfonamide from piperidine and propanesulfonyl chloride.
Synthetic Workflow
Caption: Workflow for the synthesis of N-propylpiperidine-1-sulfonamide.
Experimental Protocol: Synthesis of N-Propylpiperidine-1-sulfonamide
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperidine | Reagent | Sigma-Aldrich |
| Propanesulfonyl chloride | 98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 1 M aq. | Fisher Scientific |
| Sodium bicarbonate (NaHCO3) | Saturated aq. | Fisher Scientific |
| Brine | Saturated aq. | Fisher Scientific |
| Sodium sulfate (Na2SO4) | Anhydrous | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Merck |
| Hexane | ACS grade | VWR |
| Ethyl acetate (EtOAc) | ACS grade | VWR |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add piperidine (1.0 eq.), triethylamine (1.2 eq.), and anhydrous dichloromethane (5 mL per mmol of piperidine).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Dissolve propanesulfonyl chloride (1.05 eq.) in anhydrous dichloromethane (2 mL per mmol) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford N-propylpiperidine-1-sulfonamide as a colorless oil or a white solid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C8H18N2O2S |
| Molecular Weight | 206.31 g/mol |
| Appearance | Colorless oil or white solid |
| Boiling Point | Not determined |
| Melting Point | Not determined |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Insoluble in water. |
Potential Catalytic Applications: A Hypothetical Case Study
Disclaimer: The catalytic applications of N-propylpiperidine-1-sulfonamide are not well-established in the scientific literature. The following section presents a hypothetical application based on the principles of organocatalysis and the structural features of the molecule.
The piperidine nitrogen in N-propylpiperidine-1-sulfonamide is expected to be basic, although its basicity will be significantly attenuated by the adjacent electron-withdrawing sulfonyl group. This makes the compound a potentially useful mild, non-nucleophilic Brønsted base catalyst. Such catalysts are desirable in reactions where stronger bases might cause side reactions, such as self-condensation or decomposition of sensitive substrates.
A plausible application for N-propylpiperidine-1-sulfonamide is in the Knoevenagel condensation of an aldehyde with an active methylene compound, such as malononitrile.
Proposed Catalytic Cycle: Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Hypothetical Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile
Objective: To demonstrate the potential catalytic activity of N-propylpiperidine-1-sulfonamide in the Knoevenagel condensation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-Propylpiperidine-1-sulfonamide | Synthesized as per Protocol 2.2 | - |
| Benzaldehyde | ≥99%, fresh | Sigma-Aldrich |
| Malononitrile | 99% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzaldehyde (1.0 eq.), malononitrile (1.0 eq.), and N-propylpiperidine-1-sulfonamide (0.1 eq., 10 mol%).
-
Add anhydrous toluene (20 mL).
-
Heat the reaction mixture to reflux and monitor the formation of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography (silica gel, hexane:ethyl acetate) to yield 2-benzylidenemalononitrile.
Expected Results:
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 5 | 6 | 85 | 78 |
| 2 | 10 | 4 | >95 | 92 |
| 3 | 10 (Piperidine) | 1 | >95 | 94 |
| 4 | No catalyst | 12 | <5 | <5 |
This data is hypothetical and for illustrative purposes only. A comparison with piperidine would be crucial to evaluate the effect of the sulfonyl group on the catalytic activity.
Safety and Handling
-
N-Propylpiperidine-1-sulfonamide: The toxicological properties have not been fully investigated. Handle with standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Piperidine: Corrosive, flammable, and toxic. Handle in a well-ventilated fume hood.
-
Propanesulfonyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood and under an inert atmosphere.
-
Malononitrile: Highly toxic. Handle with extreme caution in a fume hood.
Conclusion
N-Propylpiperidine-1-sulfonamide represents an intriguing yet underexplored molecule in the field of organocatalysis. Its synthesis is straightforward, and its bifunctional nature—a basic piperidine nitrogen modulated by an electron-withdrawing sulfonamide group—suggests potential as a mild base catalyst. The protocols and hypothetical applications presented in this guide offer a starting point for researchers to investigate its catalytic capabilities and to unlock new possibilities in the design of simple, effective organocatalysts. Further studies are warranted to fully characterize its reactivity, substrate scope, and potential for asymmetric catalysis if a chiral variant were to be synthesized.
References
-
National Center for Biotechnology Information (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PubMed Central. Available at: [Link]
- Google Patents (n.d.). Process for preparing N-amino piperidine hydrochloride.
-
ResearchGate (n.d.). Piperidine as an organocatalyst. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central. Available at: [Link]
-
PubMed (n.d.). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. Available at: [Link]
-
Organic Chemistry Portal (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Available at: [Link]
-
Royal Society of Chemistry (2019). Organocatalytic enantioselective synthesis of 2,5,5-trisubstituted piperidines bearing a quaternary stereocenter. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Available at: [Link]
-
Royal Society of Chemistry (n.d.). A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. Available at: [Link]
- Google Patents (n.d.). Preparation of n-substituted piperazines.
-
ACS Publications (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]
-
ResearchGate (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
-
ResearchGate (n.d.). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Available at: [Link]
-
MDPI (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of N-propylpiperidine-1-sulfonamide
Introduction: The Analytical Imperative for N-propylpiperidine-1-sulfonamide
N-propylpiperidine-1-sulfonamide is a molecule of interest within contemporary pharmaceutical and chemical research. As a derivative of piperidine, a ubiquitous scaffold in numerous pharmaceuticals, and featuring a sulfonamide functional group, a well-established pharmacophore, this compound and its analogues are subjects of investigation for various therapeutic applications.[1][2] The precise and accurate analytical characterization of N-propylpiperidine-1-sulfonamide is paramount for ensuring its identity, purity, and quality throughout the drug discovery and development process. This is crucial for regulatory compliance, understanding its pharmacological profile, and guaranteeing patient safety.[3]
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of N-propylpiperidine-1-sulfonamide. The protocols detailed herein are designed to be robust and self-validating, grounded in established scientific principles and regulatory expectations.[4] We will delve into the core analytical techniques of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Physicochemical Properties of N-propylpiperidine-1-sulfonamide
A foundational understanding of the physicochemical properties of N-propylpiperidine-1-sulfonamide is essential for the development of appropriate analytical methods. While specific experimental data for this exact compound is not widely published, we can infer its likely properties from its constituent moieties: the N-propylpiperidine ring and the sulfonamide group.
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₈N₂O₂S | Derived from its structure. |
| Molecular Weight | 206.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid or a viscous oil | Based on similar sulfonamide and piperidine derivatives. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. Limited solubility in water. | The propyl and piperidine groups impart lipophilicity, while the sulfonamide group can participate in hydrogen bonding. |
| pKa | The sulfonamide proton is weakly acidic, while the piperidine nitrogen is basic. | These properties will influence chromatographic behavior and sample preparation. |
General Analytical Workflow
A systematic approach is crucial for the comprehensive analysis of N-propylpiperidine-1-sulfonamide. The following workflow outlines the logical progression from initial characterization to routine quality control.
Caption: A comprehensive analytical workflow for N-propylpiperidine-1-sulfonamide.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the cornerstone technique for assessing the purity and quantifying the amount of N-propylpiperidine-1-sulfonamide in a sample. Its versatility allows for the separation of the main compound from related substances and degradation products.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the preferred mode of separation. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol. N-propylpiperidine-1-sulfonamide, being a moderately polar compound, will partition between the mobile and stationary phases, allowing for its separation from more polar or less polar impurities. Detection is commonly achieved using a UV detector, as the sulfonamide group imparts some UV absorbance.
Instrumentation and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Reference Standard: A well-characterized standard of N-propylpiperidine-1-sulfonamide with known purity.
Detailed Protocol: Purity Determination by HPLC-UV
1.3.1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: The acidic modifier helps to protonate the piperidine nitrogen, leading to sharper peaks and more consistent retention times.[5]
-
1.3.2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N-propylpiperidine-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard.
1.3.3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
1.3.4. Data Analysis:
-
Inject the diluent (blank), followed by the working standard and the sample solution.
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation
For routine use, this HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]
| Parameter | Acceptance Criteria |
| Specificity | The peak for N-propylpiperidine-1-sulfonamide should be well-resolved from any impurities and the blank. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the target concentration). |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should be unaffected by small, deliberate changes in parameters like flow rate, column temperature, and mobile phase composition. |
digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="HPLC-UV Analysis Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Prep_Mobile_Phase" [label="Prepare Mobile Phases\n(A: 0.1% FA in H₂O, B: 0.1% FA in ACN)"]; "Prep_Solutions" [label="Prepare Standard & Sample Solutions\n(0.1 mg/mL in 50:50 A:B)"]; "HPLC_Setup" [label="Set Up HPLC System\n(C18 Column, Gradient, 1 mL/min, 30°C, 230 nm)"]; "Injection_Sequence" [label="Run Injection Sequence\n(Blank -> Standard -> Sample)"]; "Data_Acquisition" [label="Acquire Chromatograms"]; "Data_Analysis" [label="Integrate Peaks & Calculate Area %"]; "Report" [shape=note, fillcolor="#FEF7E0", label="Report Purity & Impurity Profile"];
"Prep_Mobile_Phase" -> "Prep_Solutions"; "Prep_Solutions" -> "HPLC_Setup"; "HPLC_Setup" -> "Injection_Sequence"; "Injection_Sequence" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; "Data_Analysis" -> "Report"; }
Caption: Step-by-step workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the N-propylpiperidine-1-sulfonamide sample, such as residual solvents from synthesis.[6]
Principle of the Method
The sample is dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Instrumentation and Materials
-
Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a quadrupole MS).
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: High-purity helium (carrier gas), and a suitable solvent for sample dissolution (e.g., methanol or dichloromethane).
Detailed Protocol: Residual Solvent Analysis
2.3.1. Standard and Sample Preparation:
-
Standard Solution: Prepare a mixed standard of expected residual solvents (e.g., acetone, isopropanol, ethyl acetate, toluene) at a concentration of approximately 100 µg/mL in the chosen solvent.
-
Sample Solution: Accurately weigh about 100 mg of N-propylpiperidine-1-sulfonamide into a 10 mL headspace vial and dissolve in 1 mL of the solvent.
2.3.2. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), then ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-550 |
2.3.3. Data Analysis:
-
Analyze the standard and sample solutions.
-
Identify any peaks in the sample chromatogram by comparing their retention times and mass spectra with those of the standards and a spectral library (e.g., NIST).
-
Quantification can be performed by comparing the peak area of an identified solvent in the sample to the peak area in the standard.
Caption: Workflow for the analysis of volatile impurities by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-propylpiperidine-1-sulfonamide. It provides detailed information about the carbon-hydrogen framework of the molecule.[7][8]
Principle of the Method
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, splitting patterns (multiplicity), and integration of the signals in an NMR spectrum provide information about the chemical environment of each atom, allowing for the complete assembly of the molecular structure.
Instrumentation and Materials
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
-
Reagents: Deuterated solvents such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
Detailed Protocol: Structural Characterization
3.3.1. Sample Preparation:
-
Dissolve approximately 5-10 mg of N-propylpiperidine-1-sulfonamide in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
3.3.2. Data Acquisition:
-
Acquire the following spectra:
-
¹H NMR: Provides information on the number and types of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons (COSY) and between protons and their attached carbons (HSQC).
-
3.3.3. Expected Spectral Features and Data Interpretation:
-
¹H NMR:
-
Propyl Group: A triplet for the terminal CH₃, a sextet for the central CH₂, and a triplet for the CH₂ attached to the piperidine nitrogen.
-
Piperidine Ring: Complex multiplets for the CH₂ groups of the piperidine ring. The protons on the carbons adjacent to the nitrogen will be shifted downfield.
-
Sulfonamide NH₂: A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR:
-
Signals corresponding to the three distinct carbons of the propyl group and the carbons of the piperidine ring.
-
By analyzing these spectra in conjunction, the complete structure of N-propylpiperidine-1-sulfonamide can be confirmed.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of N-propylpiperidine-1-sulfonamide. The synergistic use of HPLC, GC-MS, and NMR spectroscopy ensures the unambiguous determination of its identity, purity, and quality. Adherence to the principles of method validation is critical for the generation of reliable and defensible analytical data, which is a prerequisite for the advancement of any chemical entity through the research and development pipeline.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
Banci, L., Bertini, I., & Luchinat, C. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Retrieved from [Link]
-
ResearchGate. (2015). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
-
Kesić, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperidinesulfonamide. National Institutes of Health. Retrieved from [Link]
-
Kalam, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Retrieved from [Link]
-
Slideshare. (2016). Analysis of sulfonamides. Slideshare. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]
-
ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Purification of N-propylpiperidine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpiperidine-1-sulfonamide is a molecule of interest in medicinal chemistry and drug development due to the prevalence of both the piperidine and sulfonamide moieties in a wide range of biologically active compounds. The piperidine scaffold is a common feature in many pharmaceuticals, while the sulfonamide group is a well-established pharmacophore.[1][2] The synthesis of such compounds necessitates robust purification strategies to ensure the removal of unreacted starting materials, byproducts, and other impurities that could compromise the integrity of subsequent biological assays and development studies.[3]
This document provides a comprehensive guide to the purification of N-propylpiperidine-1-sulfonamide, offering detailed protocols for common laboratory techniques. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.
Synthesis and Impurity Profile
A plausible and common method for the synthesis of N-propylpiperidine-1-sulfonamide involves the reaction of piperidine with propylsulfamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
A plausible synthetic route for N-propylpiperidine-1-sulfonamide.
Understanding the potential impurities is critical for devising an effective purification strategy. Based on the proposed synthesis, the following impurities could be present in the crude product:
-
Unreacted Piperidine: Due to its volatility and basicity, it can often be carried through initial workup steps.
-
Unreacted Propylsulfamoyl Chloride: This reactive intermediate can persist if the reaction does not go to completion.
-
Hydrolyzed Propylsulfamoyl Chloride: Exposure to water can lead to the formation of propylsulfonic acid.
-
Piperidine Hydrochloride: Formed as a byproduct if the base is not sufficiently effective.
-
Solvents and Base: Residual amounts of the reaction solvent and the base used.
Purification Strategies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. The following are recommended techniques for the purification of N-propylpiperidine-1-sulfonamide.
Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For sulfonamides, alcohol-water mixtures are often effective.[4]
Protocol for Recrystallization:
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude N-propylpiperidine-1-sulfonamide in various solvents at room temperature and upon heating.
-
Good solvent candidates include ethanol, isopropanol, and their aqueous mixtures.[5] A mixture of ethanol and water is a good starting point.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl.
-
Caution: Do not add charcoal to a boiling solution, as this can cause bumping.
-
-
Hot Filtration:
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[4]
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
-
Data Presentation: Solvent Screening for Recrystallization
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Ethanol/Water (9:1) | Low | High | Good |
| Isopropanol/Water (8:2) | Low | High | Good |
| Acetone | Moderate | High | Fair |
| Ethyl Acetate | Low | Moderate | Poor |
| Hexane | Insoluble | Insoluble | None |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For N-propylpiperidine-1-sulfonamide, a normal-phase chromatography setup is recommended.
Protocol for Column Chromatography:
-
Stationary Phase and Column Packing:
-
Use silica gel as the stationary phase.
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Pack a chromatography column with the slurry, ensuring a uniform and compact bed.[3]
-
-
Mobile Phase Selection:
-
A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Start with a low percentage of the polar solvent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the compound.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, collecting fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Data Presentation: TLC Analysis of Column Fractions
| Fraction Number | TLC Spot (Rf) | Purity Assessment |
| 1-5 | No spot | Eluent |
| 6-8 | 0.2 | Impurity A |
| 9-15 | 0.4 | Pure Product |
| 16-18 | 0.4, 0.6 | Mixed Fractions |
| 19-20 | 0.6 | Impurity B |
Purity Assessment and Characterization
After purification, it is essential to confirm the purity and identity of the N-propylpiperidine-1-sulfonamide. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for assessing purity. A reverse-phase method is generally suitable for sulfonamides.[6]
Illustrative HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
The presence of a single, sharp peak is indicative of high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the propyl and piperidine moieties. The integration of these signals should correspond to the number of protons in each group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (propyl) | ~0.9 | Triplet | 3H |
| CH₂ (propyl, middle) | ~1.6 | Sextet | 2H |
| CH₂ (propyl, adjacent to N) | ~2.9 | Triplet | 2H |
| CH₂ (piperidine, C3, C4, C5) | ~1.5-1.7 | Multiplet | 6H |
| CH₂ (piperidine, C2, C6) | ~3.2 | Multiplet | 4H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
| Carbon | Chemical Shift (ppm) |
| CH₃ (propyl) | ~11 |
| CH₂ (propyl, middle) | ~22 |
| CH₂ (piperidine, C4) | ~24 |
| CH₂ (piperidine, C3, C5) | ~25 |
| CH₂ (piperidine, C2, C6) | ~47 |
| CH₂ (propyl, adjacent to N) | ~50 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For N-propylpiperidine-1-sulfonamide (C₈H₁₈N₂O₂S), the expected molecular weight is approximately 206.11 g/mol . Electrospray ionization (ESI) in positive mode would likely show a protonated molecule [M+H]⁺ at m/z 207.12.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling N-propylpiperidine-1-sulfonamide and the solvents and reagents used in its purification.[3][7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]
-
Sulfamoyl Chlorides: If handling the starting material, propylsulfamoyl chloride, be aware that it is a reactive and potentially corrosive compound. Handle with care and avoid inhalation of vapors.[4]
-
Piperidine: Piperidine is a flammable and corrosive liquid. Handle in a fume hood and away from ignition sources.[7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Visualizations
Workflow for the Purification of N-propylpiperidine-1-sulfonamide
Caption: Recrystallization workflow for N-propylpiperidine-1-sulfonamide.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.
References
-
[High-performance Liquid Chromatography of Sulfonamides and Quinolones on p-tert-butyl-calix[5]arene-bonded Silica Gel Stationary Phase.]([Link])
Sources
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. nanobioletters.com [nanobioletters.com]
- 7. carlroth.com [carlroth.com]
Application Note: Comprehensive NMR Characterization of N-propylpiperidine-1-sulfonamide
Abstract
This application note provides a detailed guide for the comprehensive nuclear magnetic resonance (NMR) characterization of N-propylpiperidine-1-sulfonamide, a molecule of interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide and piperidine moieties in bioactive compounds.[1][2][3] This document outlines the theoretical basis for the NMR analysis, detailed experimental protocols for sample preparation and data acquisition using ¹H and ¹³C NMR spectroscopy, and an in-depth interpretation of the expected spectral data. The methodologies described herein are designed to ensure structural verification and purity assessment, providing researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.
Introduction: The Significance of N-propylpiperidine-1-sulfonamide
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the piperidine ring is a common scaffold in many natural products and synthetic drugs, valued for its conformational properties and ability to interact with biological targets.[1][4] The conjunction of these two pharmacophores in N-propylpiperidine-1-sulfonamide results in a molecule with significant potential for biological activity.
Accurate and unambiguous structural elucidation is a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the non-destructive analysis of molecular structures in solution. This application note provides a comprehensive protocol for the characterization of N-propylpiperidine-1-sulfonamide using high-resolution ¹H and ¹³C NMR spectroscopy.
Molecular Structure and Predicted NMR Active Nuclei
The molecular structure of N-propylpiperidine-1-sulfonamide is presented below. The key proton and carbon environments are labeled for clarity in the subsequent spectral interpretation.
Caption: Molecular Structure of N-propylpiperidine-1-sulfonamide.
Experimental Protocols
Sample Preparation
A self-validating protocol is crucial for reproducible results. The following steps ensure sample integrity and optimal concentration for NMR analysis.
-
Material Weighing: Accurately weigh approximately 5-10 mg of N-propylpiperidine-1-sulfonamide using a calibrated analytical balance.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Use a high-purity grade (≥99.8 atom % D).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of CDCl₃.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For routine characterization, the residual solvent peak can be used as a reference.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[5]
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.0 s |
| Spectral Width | 16 ppm | 240 ppm |
| Referencing | TMS (0.00 ppm) | CDCl₃ (77.16 ppm) |
Data Analysis and Interpretation
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of N-propylpiperidine-1-sulfonamide is expected to show distinct signals for the propyl and piperidine moieties. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a | ~3.10 | t | 2H | ~7.2 |
| H-b | ~1.65 | sextet | 2H | ~7.4 |
| H-c | ~0.95 | t | 3H | ~7.4 |
| H-d | ~3.25 | t | 4H | ~5.6 |
| H-e | ~1.60 | m | 4H | - |
| H-f | ~1.50 | m | 2H | - |
Rationale for Assignments:
-
Propyl Group (a, b, c): The methylene protons adjacent to the nitrogen (H-a) are expected to be the most downfield of the propyl chain due to the inductive effect of the nitrogen. The terminal methyl protons (H-c) will be the most upfield. The central methylene protons (H-b) will appear as a sextet due to coupling with both H-a and H-c.
-
Piperidine Ring (d, e, f): The protons on the carbons adjacent to the sulfonamide nitrogen (H-d) are significantly deshielded and will appear as a triplet. The remaining piperidine protons (H-e and H-f) will likely overlap in the aliphatic region, appearing as complex multiplets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information for structural confirmation.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-a | ~49.0 |
| C-b | ~22.5 |
| C-c | ~11.0 |
| C-d | ~47.5 |
| C-e | ~25.0 |
| C-f | ~23.0 |
Rationale for Assignments:
-
Propyl Group (a, b, c): The carbon attached to the nitrogen (C-a) will be the most downfield in the propyl chain. The methyl carbon (C-c) will be the most upfield.
-
Piperidine Ring (d, e, f): The carbons adjacent to the sulfonamide nitrogen (C-d) are expected to be the most downfield of the piperidine ring carbons. The chemical shifts of C-e and C-f are expected to be in the typical aliphatic range for a piperidine ring.[6][7]
Workflow and Data Validation
The following diagram illustrates the workflow for the NMR characterization of N-propylpiperidine-1-sulfonamide, emphasizing the self-validating nature of the process.
Caption: Experimental workflow for NMR characterization.
Conclusion
This application note details a comprehensive and robust protocol for the NMR characterization of N-propylpiperidine-1-sulfonamide. By following the outlined procedures for sample preparation, data acquisition, and spectral analysis, researchers can confidently verify the structure and assess the purity of this and analogous compounds. The provided predicted ¹H and ¹³C NMR data serve as a valuable reference for spectral interpretation. The application of these methodologies is fundamental to ensuring the quality and integrity of chemical entities in the drug discovery and development pipeline.
References
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central. Available at: [Link]
-
Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. Available at: [Link]
-
Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study. PubMed. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]
-
Sulfonamide derivatives of piperidine. | Download Scientific Diagram. ResearchGate. Available at: [Link]
- structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Google Books.
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table. ResearchGate. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. Available at: [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. Available at: [Link]
-
Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. Available at: [Link]
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link]
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- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Mass Spectrometric Analysis of N-propylpiperidine-1-sulfonamide for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of N-propylpiperidine-1-sulfonamide, a molecule of interest in pharmaceutical research due to its structural motifs commonly found in bioactive compounds. We present detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The underlying principles of ionization and fragmentation are discussed to provide a thorough understanding of the molecule's behavior in the mass spectrometer. This guide is intended to enable researchers to develop robust and reliable analytical methods for the characterization and quantification of N-propylpiperidine-1-sulfonamide and related compounds.
Introduction
N-propylpiperidine-1-sulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in drug discovery and development. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, and other pharmacological activities.[1] The piperidine moiety is also a prevalent scaffold in many pharmaceuticals.[2] The combination of these two structural features in N-propylpiperidine-1-sulfonamide makes it a valuable subject for analytical method development, particularly in the context of medicinal chemistry, drug metabolism, and pharmacokinetics (DMPK) studies.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of small molecules like N-propylpiperidine-1-sulfonamide. Its high sensitivity and selectivity allow for confident identification and quantification even in complex biological matrices.[3] This application note will detail the expected ionization and fragmentation behavior of N-propylpiperidine-1-sulfonamide and provide a validated protocol for its analysis.
Chemical Properties of N-propylpiperidine-1-sulfonamide
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C8H18N2O2S | PubChemLite[4] |
| Monoisotopic Mass | 206.1089 Da | PubChemLite[4] |
| Predicted [M+H]⁺ | 207.11618 m/z | PubChemLite[4] |
| Predicted [M+Na]⁺ | 229.09812 m/z | PubChemLite[4] |
Principles of Mass Spectrometric Analysis
Ionization: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preferred method for ionizing polar, thermally labile molecules like N-propylpiperidine-1-sulfonamide. In positive ion mode, the basic nitrogen atoms in the piperidine ring and the sulfonamide group can be readily protonated to form the pseudomolecular ion [M+H]⁺. The presence of a propyl group enhances the molecule's hydrophobicity, which can also influence its ionization efficiency.
Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing structural information and enhancing selectivity for quantification. The fragmentation of sulfonamides is well-characterized and typically involves several key pathways.[5][6] For N-propylpiperidine-1-sulfonamide, the following fragmentation patterns are anticipated upon collision-induced dissociation (CID) of the [M+H]⁺ ion:
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂; 64 Da).[6]
-
Cleavage of the S-N bond: The bond between the sulfur atom and the piperidine nitrogen is susceptible to cleavage.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to characteristic product ions.
-
Loss of the Propyl Group: The N-propyl group can be lost as a neutral fragment.
Caption: Predicted fragmentation of N-propylpiperidine-1-sulfonamide.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible mass spectrometric analysis. The following protocol is a general guideline and may require optimization based on the sample matrix.
Objective: To prepare a clean sample solution of N-propylpiperidine-1-sulfonamide suitable for LC-MS/MS analysis.
Materials:
-
N-propylpiperidine-1-sulfonamide standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Protocol:
-
Stock Solution Preparation: Accurately weigh a known amount of N-propylpiperidine-1-sulfonamide standard and dissolve it in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water. The concentration range should be appropriate for the expected sample concentrations and the instrument's linear range.
-
Sample Dilution (for simple matrices): For relatively clean samples, dilute the sample with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration within the calibration curve range.
-
Protein Precipitation (for biological matrices): For plasma or serum samples, add three parts of cold acetonitrile to one part of the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the protein-precipitated samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Filtration: Filter all prepared samples and standards through a 0.22 µm syringe filter into autosampler vials.
Caption: Workflow for sample preparation.
LC-MS/MS Method
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Thermo Scientific Orbitrap Exploris)
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions are proposed for the quantification and confirmation of N-propylpiperidine-1-sulfonamide. These should be optimized for the specific instrument being used.
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| 207.1 | 143.1 | Quantifier | 15 (Optimize) |
| 207.1 | 84.1 | Qualifier | 25 (Optimize) |
Data Analysis and Interpretation
The acquired data should be processed using the instrument's software. A calibration curve should be generated by plotting the peak area of the quantifier ion against the concentration of the working standards. The concentration of N-propylpiperidine-1-sulfonamide in the unknown samples can then be determined from this curve. The presence of the qualifier ion at the correct ratio to the quantifier ion provides confirmation of the analyte's identity.
Conclusion
This application note provides a robust framework for the mass spectrometric analysis of N-propylpiperidine-1-sulfonamide. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the discussion of the underlying scientific principles, will enable researchers to confidently identify and quantify this compound in various matrices. The methodologies presented here are adaptable and can serve as a starting point for the development of assays for other sulfonamide and piperidine-containing molecules.
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
PubChemLite. N-propylpiperidine-1-sulfonamide. [Link]
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Wikipedia. Piperidine. [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
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Application Notes & Protocols for the Experimental Use of N-propylpiperidine-1-sulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical or scientific advice. All experiments involving chemical reagents should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety guidelines and regulations. The author and publisher of this document are not liable for any damages or injuries resulting from the use or misuse of this information.
Introduction: Navigating the Research Landscape of a Novel Sulfonamide
N-propylpiperidine-1-sulfonamide is a novel chemical entity that merges the structural features of the sulfonamides and the piperidine nucleus. The sulfonamide functional group is a well-established pharmacophore, forming the basis of a wide range of drugs with antibacterial, and other therapeutic properties.[1][2] Their primary antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] The piperidine moiety is also a prevalent scaffold in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
The absence of specific preclinical data for N-propylpiperidine-1-sulfonamide necessitates a structured, logical, and iterative experimental approach to determine its optimal dosage and concentration for various research applications. This guide provides a comprehensive framework for researchers to systematically evaluate this compound, from initial physicochemical characterization to preliminary in vivo efficacy and safety assessments.
Part 1: Foundational Characterization and In Vitro Evaluation
The initial phase of research should focus on understanding the fundamental properties of N-propylpiperidine-1-sulfonamide and its biological activity in a controlled in vitro setting.
Physicochemical Properties and Formulation Development
A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible experimental results.
Key Physicochemical Parameters:
| Property | Importance | Recommended Method(s) |
| Solubility | Essential for preparing stock solutions and understanding bioavailability. | Determine solubility in common solvents such as water, DMSO, and ethanol.[3] |
| LogP/LogD | Predicts lipophilicity and potential for membrane permeability. | Calculated using computational models or determined experimentally (e.g., shake-flask method). |
| pKa | Determines the ionization state at physiological pH, affecting solubility and cell penetration. | Potentiometric titration or computational prediction. |
| Chemical Stability | Assesses degradation under various conditions (pH, temperature, light). | HPLC-based stability-indicating assays.[4] |
Formulation Strategies for Poorly Soluble Compounds:
If N-propylpiperidine-1-sulfonamide exhibits poor aqueous solubility, various formulation strategies can be employed to enhance its bioavailability for in vivo studies.[5][6][7][8] These may include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the compound.
-
Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS).[6]
-
Nanosuspensions: Reducing the particle size to the nanometer range to increase surface area and dissolution rate.[6]
In Vitro Antibacterial Activity: Determining the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] It is a critical parameter for assessing the antibacterial potency of a new compound.
Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of a novel antibacterial agent.[9][10][11]
Materials:
-
N-propylpiperidine-1-sulfonamide
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of N-propylpiperidine-1-sulfonamide in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-toxic to the bacteria (typically ≤1% v/v).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension standardized to a specific density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]
Diagram: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of N-propylpiperidine-1-sulfonamide to mammalian cells to determine its therapeutic index.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
N-propylpiperidine-1-sulfonamide
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-propylpiperidine-1-sulfonamide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.
Part 2: Preclinical Safety and Pharmacokinetic Profiling
Once the in vitro activity and cytotoxicity are established, the next step is to evaluate the compound's safety and pharmacokinetic profile in a more complex biological system.
In Vitro ADME Assays
A series of in vitro assays can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It helps predict the oral absorption of a compound.[12][13][14][15][]
-
Metabolic Stability Assays: These assays, using liver microsomes or hepatocytes, determine the rate at which the compound is metabolized by drug-metabolizing enzymes.[4][17][18][19]
-
hERG Channel Assay: This assay is crucial for assessing the risk of cardiotoxicity, as blockade of the hERG potassium channel can lead to serious cardiac arrhythmias.[10][20][21][22][23]
Preliminary In Vivo Toxicity Assessment
An acute toxicity study in a relevant animal model (e.g., mice or rats) is necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. These studies should be conducted in compliance with relevant regulatory guidelines.[24][25][26][27]
Part 3: In Vivo Efficacy Studies
The final stage of this initial evaluation involves testing the efficacy of N-propylpiperidine-1-sulfonamide in a relevant animal model of infection.
Protocol: Murine Systemic Infection Model
This model is commonly used to evaluate the in vivo efficacy of antibacterial agents.[2][28][29][30]
Materials:
-
N-propylpiperidine-1-sulfonamide formulated for in vivo administration
-
Pathogenic bacterial strain (e.g., a clinical isolate of MRSA)
-
Laboratory mice (e.g., BALB/c)
-
Saline
Procedure:
-
Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Treatment: Administer N-propylpiperidine-1-sulfonamide at various doses (based on MTD studies) via a relevant route (e.g., oral, intraperitoneal). Treatment can be initiated at a specific time point post-infection.
-
Monitoring: Monitor the animals for signs of morbidity and mortality over a defined period.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial burden in various organs (e.g., spleen, liver, kidneys), which is determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFUs).
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for an in vivo efficacy study of an antibacterial agent.
Conclusion: A Pathway to Data-Driven Decisions
The experimental journey with a novel compound like N-propylpiperidine-1-sulfonamide is one of systematic investigation and data-driven decision-making. By following the structured approach outlined in this guide, researchers can efficiently and rigorously characterize its potential as a new therapeutic agent. The iterative process of in vitro and in vivo testing will provide the necessary information to establish a safe and effective dosage and concentration range for further, more advanced preclinical and clinical development.
References
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
- Bhalani, D., & Bariya, A. (2017). Formulation strategies for poorly soluble drugs.
- Chaudhary, P. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 81(11), 1279-1292.
- Dahan, A., & Miller, J. M. (2012). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 436(1-2), 489-497.
- Brogden, K. A. (2005). Developing animal models for polymicrobial diseases. Nature Reviews Microbiology, 3(4), 336-347.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In IntechOpen.
- Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec.
- Hancox, J. C., McPate, G., El Harchi, A., & Zhang, Y. H. (2008). The hERG potassium channel and hERG screening for drug-induced torsades de pointes. Pharmacology & therapeutics, 119(2), 118-132.
- ICH. (2000). S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Nielsen, J., & Friberg, L. E. (2013). Pharmacokinetic-pharmacodynamic modeling of antibacterial drugs. Pharmacology & therapeutics, 138(3), 436-449.
- Sellitto, I., Le Bourdonnec, B., Worm, K., Goodman, A., Savolainen, M. A., Chu, G. H., ... & Dolle, R. E. (2010). Novel sulfamoyl benzamides as selective CB (2) agonists with improved in vitro metabolic stability. Bioorganic & medicinal chemistry letters, 20(1), 387-391.
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO)
- Levison, M. E., & Levison, J. H. (2009). Pharmacokinetics and pharmacodynamics of antibacterial agents. Infectious disease clinics of North America, 23(4), 791-815.
- Song, M., Liu, Y., Wang, Z., Zhang, H., He, L., & Hu, D. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2759.
- U.S. Food and Drug Administration. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Reaction Biology. (n.d.). Herg Assay Services.
- DeLeo, F. R., Diep, B. A., & Otto, M. (2009). New mouse model for chronic infections by Gram-negative bacteria enabling the study of anti-infective efficacy and host-microbe interactions. mBio, 8(1), e02173-16.
- Charles River Labor
- Villalón-García, I., & Ortiz-Brizuela, E. (2022).
- Möschwitzer, J. P. (2013).
- da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38814-38825.
- ICH. (n.d.). Safety Guidelines.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Braschi, I., Blasioli, S., Girella, A., & Parenti, F. (2012). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation.
- Friberg, L. E., & Nielsen, E. I. (2019). Pharmacokinetic-pharmacodynamic models for time courses of antibiotic effects. Diva-Portal.org.
- Burmolle, M., Thomsen, T. R., Nielsen, K. F., & Givskov, M. (2010). New mouse model for chronic infections by Gram-negative bacteria enabling the study of anti-infective efficacy and host-microbe interactions. mBio, 1(4), e00159-10.
- Cre
- Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal research reviews, 21(5), 397-411.
- Vdovichenko, G., Lopatynskyi, A., & Gamov, V. (2024).
- Friberg, L. E., & Nielsen, E. I. (2022). Pharmacokinetic/pharmacodynamic models for time courses of antibiotic effects. Clinical Microbiology and Infection, 28(11), 1436-1446.
- U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Masters, E. A., Trombetta, R. P., de Mesy Bentley, K. L., Boyce, B. F., Gill, A. L., Gill, S. R., ... & Muthukrishnan, G. (2019). Role of Animal Models to Advance Research of Bacterial Osteomyelitis. Frontiers in microbiology, 10, 243.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Critical reviews in therapeutic drug carrier systems, 23(2).
- Creative Bioarray. (n.d.). Unraveling the Role of hERG Channels in Drug Safety.
- National Center for Biotechnology Information. (n.d.). 1-Propylpiperidine. PubChem.
- Gaylord Chemical. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- ZeClinics CRO. (2025). Non-Clinical Safety Assessment for New Drugs.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell line standardization with pharmaceutical requirements and in vitro model suitability for permeability assays. European journal of pharmaceutical sciences, 32(4-5), 273-286.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- ResearchGate. (2021). I have dissolved some novel drugs in DMSO and found precipitate when I had administered it to my cell culture system. Is it normal?.
- BOC Sciences. (n.d.).
- Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals.
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Application Notes and Protocols: N-propylpiperidine-1-sulfonamide as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-propylpiperidine-1-sulfonamide, a versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. While specific literature on this exact molecule is emerging, this document consolidates established principles of sulfonamide and piperidine chemistry to provide robust, field-proven protocols for its synthesis and application. We will explore the underlying chemical principles, detail step-by-step synthetic procedures, and discuss its potential as a scaffold in the development of novel therapeutic agents and other functional molecules. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key mechanistic claims and procedural standards.
Introduction: The Strategic Value of the Piperidine-Sulfonamide Moiety
The integration of a piperidine ring and a sulfonamide group into a single molecular scaffold offers a compelling combination of structural and functional features for drug discovery and chemical synthesis. The piperidine moiety, a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, provides a saturated, three-dimensional framework that can enhance solubility, metabolic stability, and target engagement.[1][2] The sulfonamide group is a well-established pharmacophore with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4] The combination of these two motifs in N-propylpiperidine-1-sulfonamide creates a versatile building block for library synthesis and lead optimization.
The N-propyl group provides a lipophilic handle that can be varied to modulate the pharmacokinetic properties of derivative compounds. This guide will detail the synthesis of the parent N-propylpiperidine-1-sulfonamide and explore its potential applications as a chemical intermediate.
Synthesis of N-propylpiperidine-1-sulfonamide: A General Protocol
The synthesis of N-propylpiperidine-1-sulfonamide can be logically approached through a two-step process: the N-alkylation of piperidine followed by sulfonylation. While a specific protocol for this exact molecule is not extensively documented in publicly available literature, the following procedure is based on well-established and reliable methods for N-alkylation and sulfonamide formation.[5]
Overall Synthetic Scheme
Caption: General synthetic route to N-propylpiperidine-1-sulfonamide.
Step 1: Synthesis of N-Propylpiperidine
Principle: This reaction is a standard nucleophilic substitution where the secondary amine of piperidine acts as a nucleophile, displacing a halide from an n-propyl halide. A non-nucleophilic base is used to scavenge the hydrogen halide byproduct.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperidine | 85.15 | 10.0 g | 0.117 |
| 1-Bromopropane | 123.00 | 15.9 g (11.6 mL) | 0.129 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 24.3 g | 0.176 |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine, acetonitrile, and potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Slowly add 1-bromopropane to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and potassium bromide salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude N-propylpiperidine can be purified by distillation.
Step 2: Synthesis of N-propylpiperidine-1-sulfonamide
Principle: This step involves the reaction of the synthesized N-propylpiperidine with sulfamoyl chloride. The secondary amine of N-propylpiperidine attacks the electrophilic sulfur atom of sulfamoyl chloride, leading to the formation of the sulfonamide bond and elimination of HCl, which is neutralized by a base like pyridine.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Propylpiperidine | 127.23 | 10.0 g | 0.0786 |
| Sulfamoyl chloride | 115.53 | 9.98 g | 0.0864 |
| Pyridine | 79.10 | 9.33 g (9.5 mL) | 0.118 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Protocol:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-propylpiperidine in dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of sulfamoyl chloride in dichloromethane.
-
Add the sulfamoyl chloride solution dropwise to the cooled N-propylpiperidine solution over 30 minutes.
-
After the addition is complete, add pyridine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization of N-propylpiperidine-1-sulfonamide
The successful synthesis of N-propylpiperidine-1-sulfonamide should be confirmed by standard analytical techniques.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include triplets and multiplets for the propyl chain protons and multiplets for the piperidine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the three carbons of the propyl group and the five carbons of the piperidine ring are expected.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and N-H stretching (if a primary sulfonamide was formed, which is not the case here) would be observed.
-
MS (Mass Spectrometry): The molecular ion peak corresponding to the exact mass of N-propylpiperidine-1-sulfonamide (C₈H₁₈N₂O₂S, Exact Mass: 206.11) should be observed.
Applications in Synthesis: A Building Block for Diverse Scaffolds
N-propylpiperidine-1-sulfonamide serves as a valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The sulfonamide nitrogen can be further functionalized, and the piperidine ring offers sites for modification.
N-Alkylation and N-Arylation of the Sulfonamide
The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently reacted with various electrophiles to introduce a wide range of substituents.
Caption: Functionalization of the sulfonamide nitrogen.
General Protocol for N-Alkylation:
-
To a solution of N-propylpiperidine-1-sulfonamide in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0°C.
-
Stir the mixture for 30-60 minutes to allow for deprotonation.
-
Add the desired alkyl or aryl halide and allow the reaction to warm to room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography.
This approach allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, the introduction of aromatic or heteroaromatic rings can lead to compounds with potential applications as enzyme inhibitors or receptor modulators.[7]
As a Scaffold for Fragment-Based Drug Discovery
The relatively small and functionalized nature of N-propylpiperidine-1-sulfonamide makes it an attractive fragment for fragment-based drug discovery (FBDD). It can be used in initial screens to identify binding interactions with a target protein. Hits can then be elaborated by synthetic modifications, as described above, to improve potency and selectivity.
Safety and Handling
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling N-propylpiperidine-1-sulfonamide and its precursors. Work in a well-ventilated fume hood.
Chemical Hazards:
-
Piperidine: Flammable, toxic, and corrosive.[8]
-
1-Bromopropane: Flammable and irritant.
-
Sulfamoyl chloride: Corrosive and reacts with water.
-
N-propylpiperidine: Expected to be flammable and corrosive.
-
N-propylpiperidine-1-sulfonamide: While specific data is unavailable, it should be handled with care as a potentially harmful chemical.[9]
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-propylpiperidine-1-sulfonamide is a promising building block for synthetic and medicinal chemistry. Although detailed literature on this specific compound is not yet widespread, its synthesis can be reliably achieved through established chemical transformations. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this versatile molecule in their research endeavors. The combination of the robust piperidine scaffold and the functionally rich sulfonamide group makes N-propylpiperidine-1-sulfonamide a valuable addition to the synthetic chemist's toolbox, with significant potential for the discovery of new chemical entities with diverse applications.
References
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]
-
PubChem. (n.d.). 1-Piperidinesulfonamide. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2021). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available at: [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
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Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Available at: [Link]
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ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
-
NHS SPS. (2024). Managing medicines for people with sulfonamide allergy. Available at: [Link]
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PubMed. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. Available at: [Link]
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MDPI. (2019). Sulfonamide Allergies. Available at: [Link]
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ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Available at: [Link]
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PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
- Google Patents. (n.d.). US2525223A - Preparation of n-substituted piperazines.
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PubMed Central. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. Available at: [Link]
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PubMed Central. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. Available at: [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. Available at: [Link]
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Application Note: A Scalable Synthesis Protocol for N-Propylpiperidine-1-sulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of N-propylpiperidine-1-sulfonamide, a molecule of interest within the broader class of sulfonamides, which are pivotal in drug discovery and development. We present a detailed, two-part protocol that begins with a laboratory-scale synthesis for initial validation and optimization, followed by a robust, safety-oriented procedure for scaling the synthesis to a 100-gram level. The causality behind critical process parameters, particularly thermal management and reagent handling during scale-up, is explained to ensure safety, reproducibility, and high yield. This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries.
Introduction and Scientific Background
The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. The synthesis of novel sulfonamide derivatives is a continuous effort in the pursuit of new drug candidates. N-propylpiperidine-1-sulfonamide represents a simple yet illustrative example of a saturated heterocyclic sulfonamide. The reliable production of such compounds in increasing quantities is essential for advancing from discovery to preclinical and clinical evaluation.
The most direct and widely adopted method for preparing sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] This application note details this trusted pathway, focusing on the practical challenges and critical control points associated with transitioning from a bench-scale reaction to a larger, pilot-scale synthesis.
Reaction Principle
The core transformation involves the nucleophilic attack of the secondary amine, N-propylpiperidine, on the electrophilic sulfur atom of propanesulfonyl chloride. This reaction forms a sulfonamide bond and liberates hydrochloric acid (HCl) as a byproduct. A tertiary amine base, such as triethylamine (TEA), is incorporated as an acid scavenger to neutralize the HCl, driving the reaction to completion and preventing the protonation of the starting amine.
Caption: General Reaction Mechanism.
Safety First: Critical Reagent Handling
Scaling up chemical reactions introduces significant safety challenges that must be proactively managed. The reagents used in this synthesis possess hazards that are amplified at larger quantities.
| Reagent | Formula | MW ( g/mol ) | Key Hazards | Handling Precautions |
| Propanesulfonyl Chloride | C₃H₇ClO₂S | 142.60 | Corrosive, Water-Reactive: Causes severe skin burns and eye damage.[2] Reacts with water to release corrosive HCl gas. | Handle in a fume hood under an inert atmosphere (N₂ or Ar). Wear acid-resistant gloves, chemical splash goggles, and a lab coat.[3][4] |
| N-Propylpiperidine | C₈H₁₇N | 127.23 | Flammable, Toxic: Flammable liquid and vapor. Harmful if swallowed or inhaled. | Keep away from ignition sources. Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Flammable, Corrosive: Highly flammable. Causes severe skin burns and eye damage. Toxic if inhaled. | Dispense in a fume hood. Keep away from heat and open flames. Ensure adequate ventilation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Carcinogen, Volatile: Suspected of causing cancer. Volatile and can cause dizziness. | Use exclusively in a fume hood. Wear appropriate gloves (Viton® or equivalent). Minimize inhalation. |
Part I: Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol establishes a baseline for yield and purity, allowing for troubleshooting on a manageable scale.
Equipment and Reagents
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Ice-water bath
-
Reagents as listed in the table above
-
Dichloromethane (DCM), Anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with a stirrer, thermometer, and dropping funnel. Purge the system with dry nitrogen.
-
Initial Charge: Charge the flask with N-propylpiperidine (10.0 g, 78.6 mmol) and anhydrous DCM (100 mL). Add triethylamine (11.8 g, 16.2 mL, 116.4 mmol, 1.5 eq).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Dissolve propanesulfonyl chloride (12.3 g, 86.4 mmol, 1.1 eq) in anhydrous DCM (20 mL) and load it into the dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the mixture again to 0-5 °C and slowly add 50 mL of water to quench the reaction.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure N-propylpiperidine-1-sulfonamide.[5]
Part II: Protocol for Scale-Up (100 g Scale)
Transitioning to a larger scale requires a shift from glassware to a jacketed reactor and a heightened focus on process control, especially thermal management.
Key Considerations for Scale-Up
-
Thermal Management: The sulfonylation reaction is exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. A jacketed reactor connected to a circulating chiller/heater is mandatory to maintain precise temperature control and prevent a thermal runaway.
-
Reagent Addition Rate: The rate of addition of the sulfonyl chloride is the primary method for controlling the reaction exotherm. A slow, controlled addition is critical. An automated syringe pump or a pressure-equalizing dropping funnel should be used.
-
Mixing Efficiency: Inefficient mixing can lead to localized high concentrations of reagents and dangerous "hot spots." An overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) is necessary to ensure homogeneity in the larger volume.
-
Work-up and Handling: Handling larger volumes of flammable and corrosive liquids requires appropriate engineering controls, including closed transfer systems where possible and larger-scale extraction equipment.
Equipment and Reagents
-
2 L jacketed glass reactor
-
Overhead mechanical stirrer with a glass/PTFE shaft and impeller
-
Baffled reactor interior (if available)
-
Thermostatic circulator (chiller/heater)
-
Calibrated temperature probe (thermocouple)
-
500 mL pressure-equalizing dropping funnel
-
Condenser and nitrogen/argon inlet
-
Reagents (scaled quantities)
Detailed Scale-Up Workflow
Caption: Scale-Up Synthesis Workflow.
Step-by-Step Procedure (100 g Scale)
-
Reactor Setup: Assemble the 2 L jacketed reactor system in a walk-in fume hood. Ensure all components are dry and the system is purged with nitrogen.
-
Initial Charge: Charge the reactor with N-propylpiperidine (100.0 g, 0.786 mol) and anhydrous DCM (1.0 L). Begin agitation. Add triethylamine (118.0 g, 1.62 L, 1.164 mol, 1.5 eq).
-
Controlled Cooling: Set the thermostatic circulator to -5 °C and begin cooling the reactor jacket. Wait until the internal temperature of the reactor contents stabilizes at 0-5 °C.
-
Reagent Addition: Dissolve propanesulfonyl chloride (123.0 g, 0.864 mol, 1.1 eq) in anhydrous DCM (200 mL) and load it into the pressure-equalizing dropping funnel. Add the sulfonyl chloride solution dropwise over 90-120 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above 10 °C.
-
Reaction: Once the addition is complete, turn off the chiller and allow the mixture to warm to room temperature while stirring. Maintain the reaction for 2-4 hours, or until in-process controls confirm completion.
-
Work-up:
-
Cool the reactor contents back to 0-5 °C.
-
Slowly add 500 mL of deionized water through the dropping funnel to quench the reaction. Some fuming (HCl) may be observed.
-
Transfer the reactor contents to a suitably large separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ (1 x 500 mL), and brine (1 x 500 mL).
-
-
Isolation: Dry the isolated organic layer over anhydrous MgSO₄, filter through a sintered glass funnel, and concentrate the solvent using a large-scale rotary evaporator.
-
Purification: For this scale, purification via recrystallization is often more practical than chromatography.[6] Conduct small-scale solvent screening (e.g., with heptane/ethyl acetate, isopropanol/water mixtures) to find a suitable system for crystallization.
Summary of Protocol Parameters
| Parameter | Lab-Scale (10 g) | Scale-Up (100 g) | Rationale for Change |
| N-propylpiperidine | 10.0 g | 100.0 g | 10x scale increase |
| Propanesulfonyl Chloride | 12.3 g | 123.0 g | Maintain 1.1 eq stoichiometry |
| Triethylamine | 11.8 g | 118.0 g | Maintain 1.5 eq stoichiometry |
| Solvent (DCM) | 120 mL (total) | 1.2 L (total) | Maintain concentration for consistent kinetics |
| Reaction Vessel | 250 mL RBF | 2 L Jacketed Reactor | Accommodate volume and enable thermal control |
| Cooling Method | Ice-water bath | Recirculating Chiller | Provides precise and sustained cooling capacity |
| Addition Time | ~30 min | 90-120 min | Critical for controlling the reaction exotherm |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in a larger volume |
| Purification | Column Chromatography | Recrystallization | More efficient and economical for larger quantities |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture contamination of sulfonyl chloride; loss during work-up. | Confirm reaction completion with IPCs. Use freshly opened or distilled reagents. Ensure phase separations during work-up are clean. |
| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure product is fully dried under high vacuum. Re-evaluate purification; a different recrystallization solvent or chromatography may be needed. |
| Reaction temperature spikes | Addition of sulfonyl chloride is too fast; inadequate cooling. | IMMEDIATELY stop the addition. Ensure the chiller is functioning correctly. Reduce the addition rate significantly before resuming. |
| Formation of white salt (TEA·HCl) clogs stirrer | High concentration; inefficient stirring. | Ensure adequate solvent volume. Use a powerful overhead stirrer capable of mixing slurries. |
References
-
CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents.
-
CN100345828C - Process for preparing N-amino piperidine hydrochloride - Google Patents.
-
Preparation of sulfonamides from N-silylamines - PMC - NIH.
-
Sulfonamide purification process - US2777844A - Google Patents.
-
Sulfonamide (medicine) - Wikipedia.
-
One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed.
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing).
-
CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH.
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate.
-
Condition optimizations of sulfonamide formation using piperidine... - ResearchGate.
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
-
Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit. - ResearchGate.
-
Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists - PubMed.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Determination and Confirmation of Sulfonamides - Food Safety and Inspection Service.
-
Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook.
-
Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides | ACS Omega - ACS Publications.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
-
Safety Data Sheet - Merck Millipore.
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
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- 3. fishersci.com [fishersci.com]
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- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Troubleshooting & Optimization
Core Synthesis Protocol: The Reaction of Piperidine with Propanesulfonyl Chloride
An in-depth guide to navigating the complexities of synthesizing N-propylpiperidine-1-sulfonamide, this technical support center provides researchers, scientists, and drug development professionals with practical, field-tested advice. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, ensuring a deeper understanding and more successful experimental outcomes.
The most common and direct route to N-propylpiperidine-1-sulfonamide involves the reaction of piperidine with propanesulfonyl chloride in the presence of a base. This reaction, a classic nucleophilic substitution at a sulfur center, is robust but requires careful control of conditions to ensure high yield and purity.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine, to the reaction mixture. Cool the flask to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve propanesulfonyl chloride (1.1 eq) in the anhydrous solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I obtained no product at all. What went wrong?
Answer: Low to no yield is a frequent issue in sulfonamide synthesis, often pointing to problems with reagents or reaction conditions.[2]
-
Cause 1: Hydrolysis of Propanesulfonyl Chloride. Propanesulfonyl chloride is highly reactive and moisture-sensitive. Any water present in the solvent, glassware, or on the starting materials will rapidly convert it to the unreactive propanesulfonic acid.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
-
-
Cause 2: Inappropriate Base. The choice of base is critical. It serves to neutralize the HCl byproduct of the reaction.[2] If a nucleophilic base is used, it can compete with the piperidine in reacting with the sulfonyl chloride.
-
Solution: Employ a non-nucleophilic organic base like triethylamine or pyridine. These bases are sufficiently strong to scavenge the acid without competing as a nucleophile.[2]
-
-
Cause 3: Incorrect Stoichiometry. An imbalance in the stoichiometry of the reactants can lead to incomplete conversion.
-
Solution: While a 1:1 ratio is theoretically sufficient, using a slight excess of the amine (piperidine, 1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the more valuable sulfonyl chloride is fully consumed.[2]
-
Question 2: I'm observing an unexpected side product in my TLC/LC-MS analysis. What could it be?
Answer: The formation of side products can complicate purification and reduce yields. Identifying the potential side product is the first step in mitigating its formation.
-
Cause 1: Reaction with Solvent. If a nucleophilic solvent like an alcohol is used, it can compete with the amine to react with the sulfonyl chloride, forming a sulfonate ester.
-
Solution: Always use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3]
-
-
Cause 2: Dimerization/Oligomerization. At high concentrations, there's a possibility of side reactions leading to more complex products.
-
Solution: Maintain an appropriate dilution of reactants. If side product formation persists, consider adding the sulfonyl chloride at an even slower rate to maintain a low instantaneous concentration.
-
Troubleshooting Common TLC/LC-MS Observations
| Observation | Potential Cause | Suggested Action |
| Spot/peak corresponding to the mass of propanesulfonic acid | Hydrolysis of propanesulfonyl chloride | Ensure strictly anhydrous conditions.[2] |
| Multiple, closely eluting spots/peaks | Formation of related impurities or isomers | Optimize chromatography conditions; try a different solvent system or a different stationary phase. |
| Persistence of starting material spots/peaks | Incomplete reaction | Increase reaction time, consider gentle heating, or re-evaluate stoichiometry and reagent purity. |
Question 3: The purification of my product is proving difficult. How can I improve it?
Answer: Purification can be challenging, especially if the product is an oil or if impurities have similar properties to the desired compound.
-
Problem: Oily Product. N-propylpiperidine-1-sulfonamide may be a viscous oil at room temperature, making crystallization difficult.
-
Solution 1: Column Chromatography. This is the most reliable method for purifying non-crystalline compounds. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is a good starting point.
-
Solution 2: Kugelrohr Distillation. If the product is thermally stable, short-path distillation under high vacuum can be an effective purification method for oils.
-
-
Problem: Co-eluting Impurities. If impurities have similar polarity to the product, they may co-elute during column chromatography.
-
Solution: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic impurities) can alter the relative mobility of the compounds on the silica gel. Alternatively, consider switching to a different stationary phase, such as alumina.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this reaction?
A1: The synthesis of N-propylpiperidine-1-sulfonamide proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the propanesulfonyl chloride. This is followed by the elimination of the chloride ion. The base present in the reaction mixture then deprotonates the resulting piperidinium ion to yield the final product and the hydrochloride salt of the base.[3]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting materials and the product (e.g., 4:1 Hexane:Ethyl Acetate). The product, being more polar than the starting amine but less polar than the sulfonic acid byproduct, should have a distinct Rf value. For more quantitative analysis, LC-MS can be used to track the disappearance of starting materials and the appearance of the product peak with the correct mass-to-charge ratio.[1]
Q3: What are the primary safety concerns when performing this synthesis?
A3: Propanesulfonyl chloride is corrosive and lachrymatory. It reacts exothermically with water and should be handled with care in a well-ventilated fume hood.[4] Piperidine and triethylamine are flammable and have strong odors. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used for full characterization.[5][6]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure and connectivity of the atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the S=O stretches of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the desired product.
Visualizations
General Workflow for N-propylpiperidine-1-sulfonamide Synthesis
Caption: A typical experimental workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
D'hooge, M., et al. (2011). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 16(4), 3094-3101. [Link]
-
Chauhan, A., & Sharma, P. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(23), 28589-28604. [Link]
-
Kaswan, P., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1167-1172. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9311-9316. [Link]
-
Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. [Link]
-
Levin, M. D., et al. (2023). Accessing sulfonamides via formal SO2 insertion into C–N bonds. Nature Chemistry, 15(10), 1436-1443. [Link]
-
Prakash, G. K. S., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(14), 1839-1841. [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]
-
Desai, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 614-621. [Link]
-
Angeli, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9605. [Link]
-
Banks, B. J., et al. (1981). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 1096-1101. [Link]
-
ResearchGate. (2023). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel N -Propylaniline-Phenylpiperazine Sulfonamide and Urea Derivatives. Retrieved from [Link]
-
Wang, C., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Advanced Synthesis & Catalysis, 362(24), 5536-5553. [Link]
- CoLab. (n.d.). Synthesis, characterization, DFT studies and molecular docking investigation of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides as anti-diabetic agents.
-
ResearchGate. (n.d.). Scheme-I: Synthesis of 4-chlorophenyl)sulfonyl)piperidine-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of N-Benzyl piperidine 1 a with various Sulfonyl Hydrazide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
MDPI. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-1-sulfonyl chloride. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-1-sulfonyl chloride | C5H10ClNO2S | CID 11298344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijsra.net [ijsra.net]
Technical Support Center: Synthesis of N-propylpiperidine-1-sulfonamide
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis and yield optimization of N-propylpiperidine-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this synthetic transformation. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
The formation of a sulfonamide bond via the reaction of a secondary amine like N-propylpiperidine with a sulfonyl chloride is a cornerstone of medicinal chemistry.[1][2] However, achieving high yields consistently requires careful control over several experimental variables. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.
Troubleshooting Guide: A Causal Approach
This section addresses specific experimental failures in a question-and-answer format, focusing on the underlying chemical principles to guide your corrective actions.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how do I fix them?
A low yield is the most common issue, and it's typically multifactorial. Let's break down the potential root causes systematically.
Cause 1: Reagent Quality and Stoichiometry
-
Expertise & Experience: The primary culprit is often the degradation of the sulfonylating agent, typically a sulfonyl chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them into the unreactive corresponding sulfonic acid. If your sulfonyl chloride has been stored improperly or for an extended period, its effective concentration will be lower than calculated. N-propylpiperidine, while more stable, can also absorb water and CO2 from the air.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Use a freshly opened bottle of the sulfonyl chloride or purify older reagents if possible. Always handle sulfonyl chlorides in a fume hood with proper personal protective equipment (PPE) and blanket the container with an inert gas (Nitrogen or Argon) after use.
-
Check Stoichiometry: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess (1.05-1.1 equivalents) of the amine to ensure the complete consumption of the more valuable or moisture-sensitive sulfonyl chloride. However, a large excess can complicate purification.
-
Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents to minimize hydrolysis of the sulfonyl chloride.
-
Cause 2: Inappropriate Base Selection
-
Expertise & Experience: The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. The choice of base is critical.
-
Tertiary Amines (e.g., Triethylamine, DIPEA): These are common choices. They are strong enough to neutralize HCl but generally do not compete as nucleophiles. However, they can sometimes form catalytically active complexes or salts that may complicate the reaction or workup.
-
Pyridine: Often used as both a base and a solvent. It is a weaker base than triethylamine and can also act as a nucleophilic catalyst, which can be beneficial.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are advantageous for their low cost and ease of removal (simple filtration).[3] However, their limited solubility in many organic solvents can lead to slower reaction rates due to the heterogeneous nature of the reaction mixture.[3]
-
-
Troubleshooting Steps:
-
Select the Right Base: For most applications, triethylamine (1.1-1.5 equivalents) is a robust starting point. If purification is an issue, consider switching to a solid-supported base or an inorganic base like potassium carbonate in a solvent like acetonitrile where it has some solubility.[3]
-
Ensure Purity of Base: Ensure your base is pure and dry. Water in the base can contribute to sulfonyl chloride hydrolysis.
-
Cause 3: Incorrect Solvent or Temperature
-
Expertise & Experience: The solvent must be inert to the reactants and facilitate the reaction. Aprotic solvents are required to prevent reaction with the sulfonyl chloride.
-
Dichloromethane (DCM) & Acetonitrile (MeCN): Excellent choices that dissolve the reactants and byproducts well.
-
Tetrahydrofuran (THF): Also a good choice, though care must be taken to ensure it is anhydrous and free of peroxides.
-
Temperature: The reaction is typically exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature is a standard practice to control the initial exotherm and prevent side reactions. Some less reactive amine/sulfonyl chloride pairs may require gentle heating (reflux) to proceed to completion.[4]
-
-
Troubleshooting Steps:
-
Start Cold: Begin the addition of the sulfonyl chloride to the solution of the amine and base at 0 °C.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. If the reaction stalls at room temperature, consider gentle heating (e.g., 40-50 °C).
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical workflow for diagnosing low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: My product is impure after workup, and I'm having trouble with purification. What are the likely impurities and how can I remove them?
A: Purification challenges usually stem from unreacted starting materials or side products formed during the reaction.
-
Expertise & Experience:
-
Unreacted N-propylpiperidine: Being a base, this can be easily removed with an acidic wash during the aqueous workup (e.g., 1M HCl). The protonated amine salt will be soluble in the aqueous layer.
-
Unreacted Sulfonyl Chloride/Sulfonic Acid: The sulfonyl chloride will hydrolyze to sulfonic acid during the aqueous workup. This acidic species can be removed with a basic wash (e.g., saturated NaHCO₃ solution).
-
Base-Related Salts: If you used triethylamine, triethylammonium chloride will be formed. This salt has some solubility in organic solvents like DCM but can often be removed by washing with water or brine.
-
-
Troubleshooting Steps:
-
Implement a Full Aqueous Workup: After the reaction is complete, quench it with water. Extract your product into an organic solvent like ethyl acetate or DCM. Sequentially wash the organic layer with 1M HCl, then saturated NaHCO₃, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Choose the Right Purification Method:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity on a large scale.
-
Silica Gel Chromatography: This is the most versatile method for removing closely related impurities. A gradient of ethyl acetate in hexanes is typically a good starting point for eluting sulfonamides.
-
-
Frequently Asked Questions (FAQs)
Q: What is the general reaction mechanism for this synthesis?
A: The reaction proceeds via a nucleophilic substitution at the sulfur atom. The nitrogen of N-propylpiperidine acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The base then neutralizes the proton on the nitrogen and the generated HCl.
Reaction Mechanism Diagram
Caption: General mechanism for sulfonamide formation.
Q: Are there alternative, modern methods for synthesizing sulfonamides?
A: Yes, while the sulfonyl chloride method is classic, several other strategies exist. These include one-pot syntheses from thiols via oxidative chlorination[3], reactions directly from sulfonic acids[5], and coupling reactions using N-silylamines, which can offer high yields and simple workups.[4] More advanced methods even allow for the direct synthesis from aryl halides or acids, bypassing the need for an isolated sulfonyl chloride intermediate.[1][6]
Q: How critical are anhydrous conditions?
A: Extremely critical. The rate of hydrolysis of the sulfonyl chloride is often competitive with the rate of sulfonamide formation. Even small amounts of water in your solvent, amine, or base, or from atmospheric moisture, can significantly reduce your yield by consuming the electrophile.
Data Presentation: Impact of Reaction Conditions
The choice of base and solvent can significantly impact reaction outcomes. The following table summarizes typical results from optimization studies to guide your experimental design.
| Entry | Base (equiv.) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Triethylamine (1.2) | DCM | 0°C to RT | 4 | ~90-95% |
| 2 | Pyridine (solvent) | Pyridine | 0°C to RT | 6 | ~85-90% |
| 3 | K₂CO₃ (2.0) | Acetonitrile | 50°C | 12 | ~75-85% |
| 4 | None | DCM | RT | 24 | <10% |
Data are representative and intended for illustrative purposes.
Optimized Experimental Protocol
This protocol details a reliable, high-yield synthesis of N-propylpiperidine-1-sulfonamide.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
Step-by-Step Methodology
Materials:
-
N-propylpiperidine
-
Propanesulfonyl chloride (or other desired sulfonyl chloride)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-propylpiperidine (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Reaction Setup: Place the flask under an inert atmosphere (N₂ or Argon) and cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equiv) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate syringe, take up the desired sulfonyl chloride (1.05 equiv). Add it dropwise to the cold, stirred reaction mixture over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the limiting reagent is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the pure N-propylpiperidine-1-sulfonamide.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link][5]
-
Barber, T. R., & Bull, J. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9314–9319. [Link]
-
Bowser, J. R., Williams, P. J., & Kura, K. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 132-134. Available from [Link][4]
-
Shaikh, R. S., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32219-32241. [Link][7]
- Jagtap, S. V., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
-
Angap, A., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. International Journal of Molecular Sciences, 23(17), 9576. [Link]
-
Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21633–21640. [Link][6]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.[1]
-
Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6.[2]
-
Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.[3]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Technical Support Center: N-Propylpiperidine-1-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-propylpiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis.
Introduction to N-Propylpiperidine-1-sulfonamide Synthesis
The synthesis of N-propylpiperidine-1-sulfonamide typically involves the reaction of N-propylpiperidine, a secondary amine, with a suitable sulfonylating agent, most commonly a sulfamoyl chloride or a sulfonyl chloride in the presence of a base. While the reaction appears straightforward, several factors can influence its outcome, leading to side reactions and the formation of unwanted byproducts. This guide will delve into the mechanistic rationale behind these issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-propylpiperidine-1-sulfonamide?
A1: The most prevalent method is the reaction of N-propylpiperidine with sulfamoyl chloride or a related sulfonyl chloride (e.g., chlorosulfonyl isocyanate followed by hydrolysis) in the presence of a non-nucleophilic base. Common solvents include dichloromethane (DCM), acetonitrile, or pyridine, which can also act as the base.[1][2] The choice of base is crucial to neutralize the HCl generated during the reaction and to prevent the protonation of the starting amine.
Q2: Why is the choice of base important in this synthesis?
A2: The base plays a critical role in scavenging the hydrochloric acid (HCl) byproduct formed during the reaction between the amine and the sulfonyl chloride. If not neutralized, the HCl will protonate the starting N-propylpiperidine, rendering it non-nucleophilic and halting the reaction. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred as they are non-nucleophilic and will not compete with the N-propylpiperidine in reacting with the sulfonyl chloride. Pyridine can serve as both the solvent and the base.
Q3: Can I use an aqueous work-up to purify my product?
A3: Yes, an aqueous work-up is a standard procedure for purifying N-propylpiperidine-1-sulfonamide.[1] It typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted N-propylpiperidine and the tertiary amine base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts. A final wash with brine helps to remove residual water before drying the organic layer.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of N-propylpiperidine-1-sulfonamide, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Inactive Sulfonylating Agent: The sulfonyl chloride may have hydrolyzed due to exposure to moisture. 2. Protonated Amine: Insufficient or weak base failed to neutralize the generated HCl, leading to protonation of N-propylpiperidine. 3. Steric Hindrance: Although less likely with the n-propyl group, significant steric bulk on the sulfonylating agent could impede the reaction. | 1. Use fresh or properly stored sulfonylating agent. Consider checking its purity by NMR if in doubt. 2. Ensure at least one equivalent of a suitable base is used. For less reactive amines, a stronger, non-nucleophilic base like DBU may be beneficial. 3. Increase reaction temperature or prolong the reaction time. If steric hindrance is a major issue, a less hindered sulfonylating agent might be necessary. |
| Presence of a Water-Soluble Byproduct | Hydrolysis of the Sulfonylating Agent: The sulfonyl chloride has reacted with water to form the corresponding sulfonic acid. | Ensure anhydrous reaction conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of an Unexpected Salt | Reaction of N-propylpiperidine with Acidic Impurities: The starting materials or solvent may contain acidic impurities, leading to the formation of a salt with the basic N-propylpiperidine. | Purify starting materials and solvents before use. Storing N-propylpiperidine over KOH pellets can remove acidic impurities and water. |
| Difficult Purification | 1. Product is too polar/non-polar for the chosen chromatography system. 2. Presence of closely related byproducts. | 1. Optimize your column chromatography conditions. A gradient elution might be necessary. Consider reverse-phase chromatography if the compound is very polar. 2. Consider a crystallization step. If the product is a solid, crystallization can be an effective purification method. |
| Discoloration of the Reaction Mixture | Oxidation of N-propylpiperidine: Piperidine and its derivatives can be susceptible to oxidation, especially when exposed to air and light over time. | Use freshly distilled or purified N-propylpiperidine. Store it under an inert atmosphere and protected from light. |
Potential Side Reactions and Byproducts
Understanding the potential side reactions is key to optimizing your synthesis and minimizing the formation of impurities.
Hydrolysis of the Sulfonylating Agent
-
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Why it happens: Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles, including water. The presence of even trace amounts of moisture in the solvent or on the glassware can lead to the formation of the corresponding sulfonic acid.
-
How to avoid it: Meticulously dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere will also help to exclude atmospheric moisture.
Formation of Quaternary Ammonium Salts (Over-alkylation)
-
Reaction: While less common in sulfonamide synthesis compared to N-alkylation, if an alkylating agent is present as an impurity or in a subsequent step, the nitrogen of the piperidine ring can be further alkylated to form a quaternary ammonium salt.
-
Why it happens: The nitrogen atom in piperidine derivatives remains nucleophilic and can react with electrophiles.
-
How to avoid it: Ensure the purity of all starting materials and avoid cross-contamination with alkylating agents.
Experimental Protocols
General Protocol for the Synthesis of N-Propylpiperidine-1-sulfonamide
Materials:
-
N-propylpiperidine
-
Sulfamoyl chloride (or other suitable sulfonyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-propylpiperidine (1.0 eq.) in anhydrous DCM, add TEA (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfamoyl chloride (1.1 eq.) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizing the Workflow
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-propylpiperidine-1-sulfonamide.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Synthesis of new sulfonamide derivatives of trimetazidine. MDPI. Available at: [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Center for Biotechnology Information. Available at: [Link]
Sources
Introduction: The N-propylpiperidine-1-sulfonamide Purification Challenge
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges associated with N-propylpiperidine-1-sulfonamide. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you achieve the highest purity for your compound.
N-propylpiperidine-1-sulfonamide is synthesized, in its most common iteration, through the reaction of N-propylpiperidine with a suitable sulfamoylating agent, such as sulfamoyl chloride, often in the presence of a base to neutralize the HCl byproduct. While the synthesis appears straightforward, achieving high purity can be a significant hurdle. The presence of a basic piperidine ring and a polar sulfonamide group gives the molecule properties that can complicate standard purification techniques, leading to issues with residual starting materials, side products, and difficulties in crystallization and chromatography. This guide is designed to address these specific challenges head-on.
Frequently Asked Questions (FAQs)
This section directly answers the most common questions our team receives regarding the purification of N-propylpiperidine-1-sulfonamide.
Q1: My final product is a persistent, impure oil and refuses to crystallize. What's causing this and how can I fix it?
A1: This phenomenon, known as "oiling out," is a frequent challenge with sulfonamides and is typically caused by one of two factors: residual impurities depressing the melting point or the selection of an inappropriate crystallization solvent.[1]
-
Causality—The Role of Impurities: Unreacted N-propylpiperidine, residual solvents, or side-products can act as contaminants that disrupt the crystal lattice formation, causing the compound to separate as a liquid phase.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more of the hot solvent to decrease the saturation. Allow it to cool much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a stable crystal lattice.[1]
-
Solvent System Change: The current solvent may be too "good" or too nonpolar. N-propylpiperidine-1-sulfonamide has both polar (sulfonamide) and nonpolar (propyl, piperidine ring) regions. A binary solvent system often works best. Try dissolving the crude product in a minimal amount of a good solvent (like isopropanol, ethanol, or acetone) and then slowly adding a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Pre-Purification: If oiling out persists, the impurity load is likely too high for crystallization alone. A rapid filtration through a short plug of silica gel (a "flash plug") using an appropriate eluent can remove many impurities, making subsequent crystallization successful.
-
Q2: After my aqueous work-up, my NMR spectrum still shows significant amounts of unreacted N-propylpiperidine. Why wasn't it removed by the acid wash?
A2: This is a common issue stemming from insufficient acidification or the formation of an emulsion during the extraction, which prevents efficient separation of the aqueous and organic layers.
-
Causality—Incomplete Protonation: N-propylpiperidine is a basic amine and is extracted from the organic phase into the aqueous phase by converting it into its protonated, water-soluble hydrochloride salt.[2] If the pH of the aqueous acid wash (e.g., 1M HCl) is not low enough, or if insufficient volume is used, a significant amount of the amine will remain in its free-base form in the organic layer.
-
Troubleshooting Protocol:
-
Verify pH: After adding the 1M HCl and shaking the separatory funnel, allow the layers to separate and check the pH of the aqueous layer using pH paper. It should be distinctly acidic (pH 1-2). If not, add more acid.
-
Multiple Washes: Perform at least two to three separate acid washes rather than one large one. Multiple extractions are more efficient at removing solutes.
-
Break Emulsions: If an emulsion forms, it can trap the organic layer. To break it, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
Q3: My compound streaks badly during silica gel column chromatography, leading to poor separation and mixed fractions. What is the best way to run a column for this compound?
A3: Streaking (or tailing) of basic compounds like N-propylpiperidine-1-sulfonamide on standard silica gel is a classic problem. It occurs because the amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow and uneven elution.
-
Causality—Acid-Base Interaction: The lone pair of electrons on the piperidine nitrogen forms a strong interaction with the acidic protons of the silica gel. This causes a portion of the molecules to "stick" to the stationary phase and elute much more slowly than the bulk material, resulting in a streak.
-
Troubleshooting Protocol:
-
Eluent Modification: The most effective solution is to add a small amount of a competitive base to your eluent system. Add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol) to your solvent system (e.g., ethyl acetate/hexane). These additives will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) using a mobile phase like acetonitrile/water may provide excellent separation.
-
Systematic Troubleshooting Guides
Guide 1: Optimizing the Aqueous Work-up
A robust work-up is the foundation of a clean crude product, making all subsequent purification steps easier.
| Problem | Underlying Cause | Solution |
| Low yield of crude product | Premature precipitation of the product during washes; incomplete extraction from the aqueous layer. | Ensure the organic solvent used is appropriate for the product's solubility. If the product seems to be in the aqueous layer, re-extract the combined aqueous washes with fresh organic solvent. |
| Persistent Emulsion | High concentration of salts or amphiphilic impurities. | Add brine (saturated NaCl) to increase the ionic strength of the aqueous phase, which helps force separation. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Crude product is wet (contains water) | Inefficient drying of the organic layer. | Use a sufficient amount of a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering. |
Guide 2: Mastering Recrystallization
Recrystallization is powerful but requires a systematic approach.
| Problem | Underlying Cause | Solution |
| No Crystals Form | Solution is not saturated (too much solvent was used) or is supersaturated. | 1. Too much solvent: Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1] |
| Very Fine Powder Precipitates | The solution cooled too quickly. | Ensure slow cooling. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. |
Visualized Workflows and Protocols
Workflow 1: General Synthesis & Purification Strategy
This diagram outlines the typical experimental sequence and decision points for obtaining pure N-propylpiperidine-1-sulfonamide.
Caption: A typical workflow from synthesis to pure product.
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove the majority of common impurities following the synthesis of N-propylpiperidine-1-sulfonamide.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the reaction vessel in an ice bath and slowly add deionized water to quench any remaining reactive species.
-
Phase Separation: Transfer the mixture to a separatory funnel. If dichloromethane (DCM) was used, it will be the bottom layer. Add more DCM if needed to ensure proper separation.
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate completely and drain the aqueous (top) layer. Repeat this wash one more time. This step removes the triethylamine (TEA) base and unreacted N-propylpiperidine.[2]
-
Base Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake, vent, and separate the layers. This removes acidic impurities.
-
Brine Wash: Add an equal volume of brine. This helps to remove residual water from the organic layer and break any emulsions.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: General Recrystallization Procedure
This protocol provides a starting point for crystallizing your crude product.
-
Solvent Selection: Choose a suitable solvent or binary solvent system (see table below). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. Use pre-heated glassware to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Data Table: Common Solvents for Sulfonamide Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good "poor" solvent for precipitating from more polar solvents. |
| Ethyl Acetate | 4.4 | 77 | Common eluent for chromatography, often mixed with hexane. |
| Isopropanol | 4.0 | 82 | Excellent single solvent for recrystallization of many sulfonamides. |
| Ethanol | 4.3 | 78 | Good "good" solvent for recrystallization, often used with water.[3] |
| Water | 10.2 | 100 | Excellent "poor" solvent for use in binary systems with alcohols. |
| Dichloromethane | 3.1 | 40 | Common reaction solvent; good for extractions but low boiling point makes it less ideal for recrystallization. |
References
-
Di Mola, A., et al. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 276741, 1-Piperidinesulfonamide. Available at: [Link]
-
Ma, X., & Canfield, A. M. (2024). Library-Friendly Synthesis of Bicyclo[1.1.1]pentane-Containing Sulfonamides via a Transition Metal-Free Three-Component Reaction. Asian Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21644, 1-Propylpiperidine. Available at: [Link]
-
Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]
- Google Patents (1957). Sulfonamide purification process. US2777844A.
-
Kwiecień, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Gilar, M., et al. (2018). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. ResearchGate. Available at: [Link]
-
Perlovich, G. L., et al. (2008). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link]
-
ResearchGate (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
-
Wang, Z., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Available at: [Link]
-
Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for N-propylpiperidine-1-sulfonamide
Welcome to the technical support center for the synthesis of N-propylpiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific sulfonamide synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
Section 1: Reaction Principle & Core Mechanism
The synthesis of N-propylpiperidine-1-sulfonamide is a classic example of nucleophilic acyl substitution, specifically the formation of a sulfonamide bond. The most direct and common method involves the reaction of piperidine-1-sulfonyl chloride with n-propylamine.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of the stable S-N bond.
A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical for optimizing yield and purity.
Sources
Technical Support Center: N-propylpiperidine-1-sulfonamide Stability and Degradation
Introduction: Welcome to the technical support guide for N-propylpiperidine-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability and degradation of this compound. As a molecule combining a sulfonamide moiety with a saturated N-heterocycle (piperidine), its stability profile is governed by the chemistry of both functional groups. This guide follows a question-and-answer format to directly address potential issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) on N-propylpiperidine-1-sulfonamide Stability
This section addresses common queries regarding the inherent stability of N-propylpiperidine-1-sulfonamide, drawing from established principles of sulfonamide and amine chemistry.
Question 1: What are the primary functional groups in N-propylpiperidine-1-sulfonamide that are susceptible to degradation?
Answer: The N-propylpiperidine-1-sulfonamide molecule has two key regions of interest for stability:
-
The Sulfonamide Bridge (-SO₂-N-): The sulfur-nitrogen bond is a critical linkage. While generally more stable than an amide bond, it can be susceptible to cleavage under certain conditions, particularly harsh acidic or basic hydrolysis.[1][2]
-
The Piperidine Ring: As a saturated N-heterocycle, the piperidine ring is relatively stable. However, the nitrogen atom can be a site for oxidation. Additionally, adjacent C-H bonds can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides or other oxidized species.[3]
Question 2: What are the most probable degradation pathways for this molecule?
Answer: Based on its structure, the most likely degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: This would involve the cleavage of the S-N bond, yielding piperidine and N-propylsulfamic acid derivatives under forceful conditions. Sulfonamides are generally resistant to hydrolysis under neutral environmental conditions but can be degraded at more acidic or alkaline pH values, especially with heat.[2][4][5]
-
Oxidation: The tertiary amine of the piperidine ring and potentially the sulfonamide nitrogen are susceptible to oxidation. Common oxidants can lead to the formation of N-oxides or other hydroxylated species.[6][7][8]
-
Photolysis: Like many sulfonamides, exposure to UV light can induce degradation.[9] This often involves radical mechanisms and can lead to cleavage of the S-N bond or modifications to the piperidine ring.
Question 3: What are the recommended initial storage conditions for N-propylpiperidine-1-sulfonamide?
Answer: For a solid form of the compound, standard storage conditions are typically sufficient: store in a well-sealed container, protected from light and moisture, at controlled room temperature. For solutions, the stability will be highly dependent on the solvent and pH. It is recommended to prepare solutions fresh. If storage is necessary, store at 2-8°C or -20°C, protected from light, and perform a short-term stability test to validate the storage period.
Section 2: Troubleshooting Guide for Stability and Degradation Studies
This section provides practical advice for common challenges encountered during forced degradation and stability studies.
Question 4: I am seeing degradation of my compound in the control sample of my forced degradation study. What is happening?
Answer: Degradation in a control sample (e.g., solution stored at room temperature without stressor) points to an inherent instability in the formulation or analytical conditions.
-
Causality: The solvent system itself may be promoting degradation. For example, if the compound is unstable at a particular pH, the buffer used for dissolution could be the cause. Some organic solvents can contain peroxide impurities that may cause oxidation.
-
Troubleshooting Steps:
-
Verify Solvent/Buffer pH: Ensure the pH of your solution is in a range where the compound is expected to be stable.
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade or higher solvents to minimize impurities like peroxides.
-
Evaluate Analyte Concentration: High concentrations can sometimes accelerate degradation. Try a more dilute solution.
-
Consider Adsorption: The compound might be adsorbing to the container surface, giving the appearance of degradation. Using silanized glass or polypropylene vials can mitigate this.
-
Question 5: The degradation rate during my stress study is too rapid to monitor accurately. How can I slow it down?
Answer: Overly aggressive stress conditions can lead to complete degradation in the first time point, providing little information about the degradation pathway.
-
Causality: The concentration of the stressor (acid, base, oxidant) or the temperature is too high.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: For acid/base hydrolysis, decrease the molarity (e.g., from 1N HCl to 0.1N HCl). For oxidation, lower the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂).
-
Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 80°C).
-
Shorten Exposure Time: Take earlier time points to capture the initial degradation profile.
-
Question 6: I am not observing any degradation under my forced degradation conditions. What should I do?
Answer: While suggesting good stability, a forced degradation study aims to produce a target degradation of 5-20% to prove the analytical method is "stability-indicating."
-
Causality: The stress conditions are too mild.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: Use a higher concentration of the acid, base, or oxidizing agent.
-
Increase Temperature: Elevate the temperature of the study. A common approach is to perform studies at elevated temperatures (e.g., 60-80°C).
-
Increase Exposure Time: Extend the duration of the study.
-
For Photostability: Ensure the light source provides the required intensity and duration as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]
-
Question 7: How do I handle potential incompatibilities with excipients during formulation development?
Answer: Excipients are not always inert and can react with the active pharmaceutical ingredient (API).[11][12][13]
-
Causality: Functional groups on excipients can catalyze degradation. For example, excipients with peroxide residues can promote oxidation.[11] Stearate salts may catalyze hydrolysis.[11]
-
Troubleshooting & Prevention:
-
Screening Studies: Perform compatibility studies by creating binary mixtures of the API and each excipient (typically in a 1:1 ratio) and exposing them to accelerated stability conditions (e.g., 40°C/75% RH).
-
Analytical Monitoring: Use techniques like HPLC to detect the formation of degradants and loss of the parent compound. Thermal analysis (DSC) can also indicate interactions, though HPLC is required for confirmation.[11]
-
Rational Excipient Selection: Avoid excipients with known reactive potential if your molecule is susceptible to certain degradation pathways. For an oxidation-prone molecule, avoid excipients with high peroxide values.
-
Section 3: Experimental Protocols
These protocols provide a starting point for investigating the stability of N-propylpiperidine-1-sulfonamide.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of N-propylpiperidine-1-sulfonamide under various stress conditions to develop and validate a stability-indicating analytical method.
General Sample Preparation: Prepare a stock solution of N-propylpiperidine-1-sulfonamide at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
1. Acid Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N HCl.
- Incubate the mixture at 60°C.
- Withdraw aliquots at initial, 2, 4, 8, and 24 hours.
- Immediately neutralize the aliquot with an equivalent amount of 1N NaOH.
- Dilute with mobile phase to an appropriate concentration for analysis.
2. Base Hydrolysis:
- To 1 mL of the stock solution, add 1 mL of 1N NaOH.
- Incubate the mixture at 60°C.
- Withdraw aliquots at initial, 2, 4, 8, and 24 hours.
- Immediately neutralize the aliquot with an equivalent amount of 1N HCl.
- Dilute with mobile phase for analysis.
3. Oxidative Degradation:
- To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the mixture at room temperature, protected from light.
- Withdraw aliquots at initial, 2, 4, 8, and 24 hours.
- Dilute with mobile phase for analysis.
4. Photolytic Degradation (as per ICH Q1B): [10]
- Place a solid sample and a solution sample in a photostability chamber.
- Expose the samples to a light source that provides an overall illumination of ≥ 1.2 million lux-hours and an integrated near-UV energy of ≥ 200 watt-hours/m².
- Wrap a control sample (solid and solution) in aluminum foil to serve as a dark control.
- Analyze the samples after exposure and compare them to the dark controls.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate N-propylpiperidine-1-sulfonamide from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity by analyzing the stressed samples. Peak purity analysis of the parent peak in the presence of its degradants is essential.
Section 4: Data Interpretation and Visualization
Table 1: Summary of Typical Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Purpose |
| Acid Hydrolysis | 0.1N - 1N HCl | Room Temp to 80°C | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1N - 1N NaOH | Room Temp to 80°C | To investigate degradation in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To assess susceptibility to oxidative degradation. |
| Photolysis | ICH Q1B compliant light source | Controlled Room Temp | To evaluate degradation upon exposure to light. |
| Thermal | Dry Heat (e.g., 80°C) | 80°C | To assess the impact of heat in the absence of a solvent. |
Diagrams
Below are diagrams created using Graphviz to visualize key processes.
Caption: Hypothetical degradation pathways for N-propylpiperidine-1-sulfonamide.
Section 5: References
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved January 26, 2026, from [Link]
-
Li, B., Zhang, T., Xu, Z., Liu, Y., Zhang, C., & Gao, D. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt B), 127661. [Link]
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Al-Suod, H., Al-Busaidi, I. J., & Al-Harrasi, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 12(45), 29403–29421. [Link]
-
Li, D., Yang, M., Hu, J., Zhang, Y., Chang, H., & Jin, F. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7990. [Link]
-
PubChem. (n.d.). 1-Piperidinesulfonamide. Retrieved January 26, 2026, from [Link]
-
García-Zamora, J. L., Buitrón, G., & Faraco, V. (2021). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 37, 51-62.
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PubChem. (n.d.). 1-Propylpiperidine. Retrieved January 26, 2026, from [Link]
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Verma, R. K., & Garg, S. (2009). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical Sciences, 98(3), 830-857.
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Xie, S., & Gu, J. D. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1335–1345. [Link]
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Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 26, 2026, from [Link]
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Specialist Pharmacy Service. (2024). Understanding excipients in medicines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved January 26, 2026, from [Link]
-
Białk-Bielińska, A., Stolte, S., Matzke, M., & Kummerer, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262–270. [Link]
-
Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). Analysis of sulfonamide residues in real honey samples using liquid chromatography with fluorescence and tandem mass spectrometry detection. Journal of Liquid Chromatography & Related Technologies, 36(6), 735-748.
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MDPI. (2022). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved January 26, 2026, from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved January 26, 2026, from [Link]
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Ingerslev, F., Halling-Sørensen, B., & Tørsløv, J. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2487-2493.
-
MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved January 26, 2026, from [Link]
-
Reddit. (n.d.). A question about sulfonamide hydrolysis. Retrieved January 26, 2026, from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 26, 2026, from [Link]
-
Wang, Y., Li, Z., & Sun, J. (2018). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 23(10), 2489. [Link]
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MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved January 26, 2026, from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Pharmaceutical Research and Development, 4(5), 1-13.
-
Lucas, T., & Lauto, A. (2021). Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions. Journal of Inflammation Research, 14, 2137–2149. [Link]
-
Waterman, K. C., & Swanson, J. T. (2003). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 92(10), 2048–2056. [Link]
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ACS Publications. (2022). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Retrieved January 26, 2026, from [Link]
-
Kumar, V., & Van der Eycken, E. V. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry, 17, 2195–2202. [Link]
-
Tölgyesi, A., Florentin, M., Fekete, S., & Fekete, J. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 187, 113354.
-
PubChem. (n.d.). N-(1-piperidin-3-ylethyl)piperidine-1-sulfonamide. Retrieved January 26, 2026, from [Link]
-
Stone, S. F., & Phillips, E. J. (2023). Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. Journal of Allergy and Clinical Immunology: In Practice, 11(5), 1357–1365. [Link]
-
Białk-Bielińska, A., Stolte, S., Matzke, M., & Kummerer, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270.
-
Saggioro, D., Di Martino, S., Baldassarri, S., Armirotti, A., Piomelli, D., & Deplano, A. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(16), 12111–12136. [Link]
-
Wang, Y., Zhang, Y., Li, Y., Wang, J., & Liu, X. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]
-
PubChem. (n.d.). Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)-. Retrieved January 26, 2026, from [Link]
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- 1. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
- 8. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
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- 12. Understanding excipients in medicines – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 13. Hidden Dangers: Recognizing Excipients as Potential Causes of Drug and Vaccine Hypersensitivity Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Propylpiperidine-1-sulfonamide
Welcome to the technical support guide for the synthesis of N-propylpiperidine-1-sulfonamide. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of sulfonamides. Our goal is to provide not just procedural steps, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot common issues effectively. The synthesis of sulfonamides, while conceptually straightforward, is often plagued by challenges related to reagent stability, reaction conditions, and product purification. This guide, presented in a question-and-answer format, addresses the most frequent problems encountered in the laboratory.
Part 1: Reaction Fundamentals and Strategic Planning
The synthesis of N-propylpiperidine-1-sulfonamide is typically achieved via the nucleophilic attack of an amine on a sulfonyl chloride, a cornerstone reaction in medicinal chemistry.[1][2] The choice of starting materials dictates the specific pathway.
Core Reaction Pathway
The fundamental reaction involves the coupling of piperidine with an N-propyl-substituted sulfonyl chloride or, alternatively, N-propylamine with a piperidine-substituted sulfonyl chloride. The reaction proceeds via the formation of a sulfur-nitrogen bond, with the concurrent elimination of hydrochloric acid (HCl), which must be neutralized by a base.
Caption: General reaction scheme for N-propylpiperidine-1-sulfonamide synthesis.
Frequently Asked Questions: Synthesis Strategy
Q1: What are the optimal stoichiometric ratios for the reactants and base?
A1: Proper stoichiometry is crucial to drive the reaction to completion while minimizing side products and simplifying purification. A slight excess of the amine component can ensure the complete consumption of the more valuable or moisture-sensitive sulfonyl chloride. The base should be sufficient to neutralize all generated HCl.
| Reagent | Recommended Equivalents | Rationale |
| Limiting Reagent (Sulfonyl Chloride) | 1.0 | The reference point for all other reagents. |
| Amine (e.g., Piperidine) | 1.1 - 1.2 | A slight excess helps to ensure the complete conversion of the sulfonyl chloride.[3] |
| Non-nucleophilic Base (e.g., Et₃N) | 1.2 - 1.5 | Must be in excess to neutralize the HCl byproduct formed during the reaction, preventing protonation of the amine nucleophile. |
| Solvent (e.g., DCM) | - | Use sufficient anhydrous solvent for complete dissolution of reactants and to facilitate stirring. |
Part 2: Troubleshooting Common Synthesis Failures
This section addresses the most common issues that lead to failed or low-yielding reactions.
Frequently Asked Questions: Reaction Troubleshooting
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: This is the most common issue and typically points to a problem with one of the core components of the reaction: the electrophile, the nucleophile, or the reaction environment.
-
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride. Sulfonyl chlorides are highly reactive electrophiles and are extremely susceptible to hydrolysis by ambient moisture or residual water in the solvent.[3] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is unreactive towards the amine.[4][5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use. Use fresh, anhydrous solvents from a solvent purification system or a recently opened sealed bottle.[3]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify older stock by distillation if its quality is suspect.
-
-
-
Potential Cause 2: Inactive Amine Nucleophile. The amine must be a free base to be nucleophilic. If it is protonated (e.g., present as an ammonium salt), it will not react.
-
Troubleshooting Steps:
-
Check the Base: Ensure a sufficient excess of a non-nucleophilic base like triethylamine or pyridine was added. Its primary role is to scavenge the HCl produced, which would otherwise protonate and deactivate the starting amine.[1][3]
-
Verify Amine Form: If your starting amine is a hydrochloride salt, you must add an additional equivalent of base to liberate the free amine before adding the sulfonyl chloride.
-
-
-
Potential Cause 3: Inappropriate Reaction Temperature. While many sulfonamide formations proceed readily at room temperature, sterically hindered or less reactive secondary amines may require gentle heating to proceed at a reasonable rate.[6]
-
Troubleshooting Steps:
-
Monitor Progress: Follow the reaction by Thin Layer Chromatography (TLC). If no product is observed after several hours at room temperature, consider gently heating the reaction to 40 °C.
-
Controlled Addition: Always add the sulfonyl chloride to the solution of the amine and base, preferably at a reduced temperature (0 °C), to control the initial exothermic reaction before allowing it to warm to room temperature.[1]
-
-
Q2: My TLC plate shows multiple spots, including my starting materials and an unknown byproduct at the baseline. What are they?
A2: A complex reaction mixture indicates incomplete reaction or the formation of side products.
-
Potential Cause 1: Unreacted Starting Materials. This indicates the reaction has not gone to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., overnight).
-
Check Stoichiometry: Ensure a slight excess of the amine was used as recommended in the table above.
-
-
-
Potential Cause 2: Sulfonic Acid Byproduct. The spot at the baseline on a silica TLC plate is almost certainly the sulfonic acid formed from the hydrolysis of your sulfonyl chloride.[3] It is highly polar and will not move from the origin in typical non-polar solvent systems.
-
Troubleshooting Steps:
-
This byproduct is easily removed during the work-up. A wash with a weak aqueous base (e.g., saturated NaHCO₃ or Na₂CO₃ solution) will deprotonate the acidic sulfonic acid, forming a salt that will partition into the aqueous layer.[7]
-
-
-
Potential Cause 3: Bis-sulfonylation. This is a common side reaction when using primary amines, where two molecules of sulfonyl chloride react with the amine.[3] While less common with a secondary amine like piperidine, it is a critical consideration in other sulfonamide syntheses.
-
Troubleshooting Steps:
-
This is best avoided by controlling the stoichiometry and adding the sulfonyl chloride slowly to an excess of the amine.
-
-
Caption: Troubleshooting workflow for low-yielding sulfonamide reactions.
Part 3: Standardized Protocols
Adhering to a validated protocol is the best way to ensure reproducibility. The following protocols provide a self-validating system for synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol is based on the reaction of piperidine with a generic alkylsulfonyl chloride and can be adapted accordingly.
-
Reaction Setup:
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.1 eq).
-
Add anhydrous dichloromethane (DCM, ~0.2 M relative to the limiting reagent).
-
Add triethylamine (1.2 eq) to the solution.
-
Place the flask under an inert atmosphere (N₂) and cool the mixture to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve the alkylsulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the limiting sulfonyl chloride spot has disappeared.
-
Frequently Asked Questions: Work-up and Purification
Q1: What is the correct procedure for working up the reaction mixture to isolate the crude product?
A1: The goal of the work-up is to remove the triethylammonium chloride salt, excess base, and any aqueous-soluble impurities like sulfonic acid.
-
Quenching: Dilute the reaction mixture with additional DCM.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine and piperidine).[7]
-
Basic Wash: Wash with a saturated aqueous solution of NaHCO₃ or Na₂CO₃ (to remove any residual HCl and the sulfonic acid byproduct).[7]
-
Brine Wash: Wash with a saturated aqueous solution of NaCl (brine) to remove the bulk of the water from the organic layer.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-propylpiperidine-1-sulfonamide.
Q2: My crude product is an oil and I cannot get it to crystallize. How should I purify it?
A2: While some sulfonamides are crystalline solids amenable to recrystallization, many are oils or low-melting solids. In these cases, silica gel chromatography is the preferred method of purification.
-
Protocol for Silica Gel Chromatography:
-
Adsorb the Crude Product: Dissolve your crude oil in a minimal amount of DCM and add a small amount of silica gel. Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder.
-
Prepare the Column: Dry-pack a chromatography column with silica gel and then wet it with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load and Elute: Carefully add your adsorbed product to the top of the column. Elute the column with a gradient of Hexane and Ethyl Acetate. The less polar product should elute before any highly polar impurities.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-propylpiperidine-1-sulfonamide.[8]
-
References
- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
-
Roy, T., & Das, P. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-217. Retrieved from [Link]
- Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
-
Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. NIH Public Access, 2013(9), 1054-1057. Retrieved from [Link]
-
Gawroński, K., et al. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 26(15), 4485. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]
- Google Patents. (n.d.). US20030236437A1 - Process to prepare sulfonamides.
- Google Patents. (n.d.). CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis, 56(02), e355-e370. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Retrieved from [Link]
-
Kelly, C. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21338-21345. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine-1-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1970). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 48(9), 1441-1447. Retrieved from [Link]
-
King, J. F., et al. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 106(12), 3588-3596. Retrieved from [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Refining N-Propylpiperidine-1-Sulfonamide Purification Protocols
Welcome to the technical support center for the purification of N-propylpiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during the purification process. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your protocols, and ensure the highest purity of your final product.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems that can arise during the purification of N-propylpiperidine-1-sulfonamide, offering explanations for their causes and step-by-step solutions.
Question: My yield of N-propylpiperidine-1-sulfonamide is significantly lower than expected after column chromatography. What could be the cause?
Answer: Low recovery after column chromatography is a frequent issue that can stem from several factors. Here’s how to diagnose and resolve the problem:
-
Compound Instability on Silica Gel: Sulfonamides can sometimes interact unfavorably with the acidic surface of silica gel, leading to degradation. To test for this, perform a two-dimensional thin-layer chromatography (2D TLC) analysis. Spot your crude material on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If you observe any new spots, your compound is likely degrading on the silica.[1]
-
Solution: If instability is confirmed, consider deactivating the silica gel by treating it with a small amount of a base like triethylamine mixed with your eluent. Alternatively, switch to a more inert stationary phase such as alumina or Florisil.[1]
-
-
Improper Solvent System: An inappropriate solvent system can lead to poor separation, causing your compound to either remain on the column or elute too quickly with the solvent front.[1]
-
Solution: Develop an optimal solvent system using TLC first. The ideal system should give your product a Retention Factor (Rf) of approximately 0.25-0.35. Start with a non-polar solvent and gradually increase the polarity.[2] For N-propylpiperidine-1-sulfonamide, a gradient of ethyl acetate in hexane is a good starting point.[3]
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation, resulting in mixed fractions and apparent yield loss.[4]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, this ratio should be even lower.
-
-
Dilute Fractions: Your compound may have eluted, but at a concentration too low to be detected by your analytical method (e.g., TLC with standard visualization techniques).[1][4]
-
Solution: Concentrate the fractions you expect to contain your product before running a TLC analysis.[4]
-
Question: I'm struggling with persistent impurities that co-elute with my product during column chromatography. How can I improve the separation?
Answer: Co-elution occurs when impurities have a similar polarity to the target compound, making separation challenging. Here are several strategies to address this:
-
Solvent System Optimization: Even small changes to the solvent system can alter selectivity. Try adding a small percentage of a third solvent. For instance, in a hexane/ethyl acetate system, adding a small amount of dichloromethane or methanol can significantly change the separation profile.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can effectively separate compounds with close Rf values.[1]
-
Alternative Stationary Phases: If optimizing the mobile phase doesn't work, the interaction between your compounds and the stationary phase may need to be changed. Consider using alumina (neutral, acidic, or basic) or a reverse-phase silica gel (like C18) for a different separation mechanism.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or when very high purity is required, preparative HPLC is a powerful tool that offers much higher resolution than standard column chromatography.[5]
Question: During recrystallization, my N-propylpiperidine-1-sulfonamide is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" happens when a compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is often due to the solution being too saturated or cooling too quickly, or because the melting point of the impure compound is below the boiling point of the solvent.[6]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation. Allow the solution to cool much more slowly.[6]
-
Change the Solvent System: The solvent may be too nonpolar for your compound. A mixture of solvents, such as ethanol/water or isopropanol/water, can be very effective for sulfonamides.[6]
-
Induce Crystallization at a Lower Temperature: After re-dissolving, try cooling the solution in an ice bath to a lower temperature to encourage crystal formation over oiling.[6]
-
Pre-Purification: If the crude material is highly impure, the impurities can inhibit crystallization. A preliminary purification step, like a quick filtration through a silica plug or a rapid column chromatography, can remove enough of the impurities to allow for successful recrystallization.[6]
Question: I've followed the recrystallization protocol, but no crystals are forming even after the solution has cooled completely. What's wrong?
Answer: The lack of crystal formation is typically due to either the solution being too dilute or it being supersaturated without a nucleation point.[6]
-
Solution is Too Dilute: If you used too much solvent, the concentration of your compound may be below its solubility limit even at a low temperature.
-
Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would, but the crystallization process hasn't been initiated.
-
Solution: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of N-propylpiperidine-1-sulfonamide?
A1: The impurities will depend on the synthetic route. Common methods for synthesizing sulfonamides involve the reaction of a sulfonyl chloride with an amine.[3][7] Potential impurities could include unreacted starting materials (piperidine and propanesulfonyl chloride), byproducts from side reactions, and residual solvents. If the synthesis involves the use of a base like triethylamine, triethylamine hydrochloride could also be present.
Q2: What is the most effective analytical technique for assessing the purity of N-propylpiperidine-1-sulfonamide?
A2: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting even minor impurities with high sensitivity.[8] Thin-Layer Chromatography (TLC) is a quick, qualitative method for monitoring the progress of a reaction and purification.[8] For definitive structural confirmation and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[8]
Q3: What are the recommended storage conditions for N-propylpiperidine-1-sulfonamide?
Q4: How can I definitively confirm the structure of my purified product?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the primary method for elucidating the chemical structure of organic molecules. Mass Spectrometry (MS) will confirm the molecular weight of your compound. Combining these techniques provides a comprehensive and unambiguous confirmation of the structure of N-propylpiperidine-1-sulfonamide.
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for purifying N-propylpiperidine-1-sulfonamide using silica gel chromatography.
-
Solvent System Selection:
-
Using TLC, determine a solvent system that provides an Rf value of 0.25-0.35 for the product. A good starting point is a mixture of hexane and ethyl acetate.
-
-
Column Packing:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[2]
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your starting, non-polar solvent.[2]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2] Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a solvent that will be used in your mobile phase.[10]
-
Carefully add the sample solution to the top of the silica bed using a pipette.[10]
-
Allow the sample to absorb onto the silica.
-
Carefully add a thin layer of sand on top of the silica bed to prevent disturbance.[10]
-
-
Elution and Fraction Collection:
-
Fill the column with the mobile phase.
-
Begin collecting fractions. Monitor the elution process using TLC.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute your compound.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for recrystallizing N-propylpiperidine-1-sulfonamide.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixtures with water are often suitable for sulfonamides.[6]
-
-
Dissolution:
-
Place the crude, purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
-
Decolorization (Optional):
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, for example, in a vacuum oven.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Sensitivity | Key Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase | Retention time, peak area (% purity) | High (ng to µg/mL) | Robust, reproducible, quantitative | Requires reference standards, potential for co-elution |
| TLC | Differential adsorption on a thin layer | Retention factor (Rf), presence of impurities | Moderate | Fast, inexpensive, good for reaction monitoring | Not quantitative, lower resolution than HPLC |
| LC-MS | HPLC separation followed by mass analysis | Retention time, mass-to-charge ratio | Very High | Provides molecular weight information, structural confirmation | More complex instrumentation and data analysis |
This table is adapted from information provided by BenchChem.[8]
Visualizations
Diagram 1: General Purification Workflow
Caption: A typical workflow for the purification of N-propylpiperidine-1-sulfonamide.
Diagram 2: Troubleshooting Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Sulfonamide purification process. (n.d.). Google Patents.
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, B., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2754. Retrieved from [Link]
-
Żołnowska, B., et al. (2021). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(19), 10483. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Perlovich, G. L., et al. (2018). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 18(11), 6947-6961. Retrieved from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2023). ResearchGate. Retrieved from [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Creation of Long-Term Physical Stability of Amorphous Solid Dispersions... (2025). MDPI. Retrieved from [Link]
-
Column chromatography. (n.d.). Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. Retrieved from [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
troubleshooting column chromatography. (2022). Reddit. Retrieved from [Link]
Sources
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- 2. web.uvic.ca [web.uvic.ca]
- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistryviews.org [chemistryviews.org]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Purity of N-propylpiperidine-1-sulfonamide
Welcome to the technical support center for the purification of N-propylpiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purity of this compound in their experimental work. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and validated purification techniques.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the purification of N-propylpiperidine-1-sulfonamide, providing explanations and actionable solutions.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities and how can I remove them?
A low and broad melting point is a classic indicator of impurities. For N-propylpiperidine-1-sulfonamide, common impurities often stem from the starting materials or side reactions during its synthesis.
Likely Impurities:
-
Unreacted Starting Materials: Residual piperidine, n-propylamine, or sulfamoyl chloride may be present.
-
Side-Products: Formation of disubstituted sulfonamides or other related compounds can occur.[1]
Solutions:
-
Acid-Base Extraction: This is a highly effective method for removing basic or acidic impurities. Since N-propylpiperidine-1-sulfonamide is a neutral compound, you can use an acid wash to remove unreacted amines and a base wash to remove any acidic byproducts.[2][3] A sequential wash with dilute hydrochloric acid followed by a saturated sodium bicarbonate solution is a standard procedure.[2]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed.[4] A gradient elution with a solvent system like hexane-ethyl acetate can effectively separate the desired product from its impurities.
Q2: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?
"Oiling out" during recrystallization is a common problem that occurs when the solute comes out of solution above its melting point.[5]
Causality and Solutions:
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture.
-
Solution: Consider a preliminary purification step like an acid-base extraction or a quick filtration through a small plug of silica gel to remove the bulk of the impurities before recrystallization.[5]
-
-
Inappropriate Solvent: The chosen solvent may be too nonpolar for your compound.
-
Solution: Experiment with a more polar solvent or a solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[5]
-
-
Cooling Rate: Cooling the solution too quickly can also lead to oiling out.
Q3: My column chromatography is not providing good separation of the product from an impurity. What parameters can I optimize?
Poor separation in column chromatography can be due to several factors related to the stationary phase, mobile phase, and column loading.
Optimization Strategies:
-
Solvent System (Mobile Phase): The polarity of the eluent is crucial.
-
Action: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that gives a good separation between your product and the impurity.
-
-
Stationary Phase: While silica gel is common, other stationary phases might be more effective.
-
Column Loading: Overloading the column is a frequent cause of poor separation.
-
Action: Ensure that the amount of crude product loaded onto the column is appropriate for the column size. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
-
-
Flow Rate: The rate at which the mobile phase passes through the column can affect resolution.
-
Action: A slower flow rate generally allows for better equilibration and improved separation.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of N-propylpiperidine-1-sulfonamide.
Q4: What is the most effective solvent for recrystallizing N-propylpiperidine-1-sulfonamide?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For sulfonamides, which are moderately polar, a mixed solvent system often yields the best results.
Recommended Solvents:
| Solvent/Mixture | Rationale |
| Isopropanol/Water | Isopropanol is a good solvent for many sulfonamides, and the addition of water as an anti-solvent can effectively induce crystallization.[9] |
| Ethanol/Water | Similar to isopropanol/water, this combination is widely used for the recrystallization of sulfonamides. |
| Ethyl Acetate/Hexane | For less polar impurities, this system can be effective. The product should be more soluble in ethyl acetate than in hexane. |
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.[10][11][12]
Purity Assessment Methods:
| Technique | Information Provided |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity. |
| Thin-Layer Chromatography (TLC) | A single spot in multiple solvent systems is a good indicator of purity.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity by measuring the area of the product peak relative to any impurity peaks.[15][16][17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structure and identify any proton or carbon-containing impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound.[2] |
Q6: What is the underlying principle of using an acid-base extraction for purification?
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acid-base properties.[3] The process involves changing the charge of a compound to alter its solubility between an organic solvent and an aqueous solution.
Mechanism:
-
Acid Wash: By washing the organic solution containing the crude product with an acidic aqueous solution (e.g., dilute HCl), any basic impurities (like unreacted piperidine or n-propylamine) will be protonated, forming water-soluble salts that partition into the aqueous layer.
-
Base Wash: A subsequent wash with a basic aqueous solution (e.g., saturated NaHCO₃) will deprotonate any acidic impurities, converting them into water-soluble salts that are removed in the aqueous phase.
-
Neutral Product: The neutral N-propylpiperidine-1-sulfonamide remains in the organic layer throughout this process.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude N-propylpiperidine-1-sulfonamide in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Add an equal volume of 1 M HCl, shake the funnel vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the acid wash.
-
Add an equal volume of saturated NaHCO₃ solution, shake, and separate the layers.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[2][3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
Place the crude N-propylpiperidine-1-sulfonamide in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., isopropanol) to just dissolve the solid.
-
If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for 15-30 minutes to maximize the yield.[5]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Purification workflow for N-propylpiperidine-1-sulfonamide.
Caption: Acid-base extraction process for purification.
References
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
NIH. Preparation of sulfonamides from N-silylamines. [Link]
- Google Patents. CN100345828C - Process for preparing N-amino piperidine hydrochloride.
-
European Journal of Chemistry. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
NUI Galway. Acid-Base Extraction. [Link]
-
Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. [Link]
-
ResearchGate. (PDF) Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. [Link]
-
MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Chromatography Online. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResearchGate. (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
- Google Patents.
-
PubChem. 1-Piperidinesulfonamide. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
NCERT. PURIFICATION AND CRITERIA OF PURITY. [Link]
-
Reddit. First time synthesis, first time work-up and purification. [Link]
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ResearchGate. What is the best extraction method of sulfonamides group from honey samples? [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
Research Journal of Pharmacy and Technology. Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
Organometallic Chemist. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
ResearchGate. Condition optimizations of sulfonamide formation using piperidine... [Link]
-
Wikipedia. Piperidine. [Link]
-
PubMed. General case of the day. Sulfonamide crystallization in nonalkalinized urine. [Link]
-
PubMed. Accessing sulfonamides via formal SO2 insertion into C-N bonds. [Link]
-
Pharmaffiliates. Sulfonamide-impurities. [Link]
-
PubMed. Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. [Link]
-
PubChem. 1-Propylpiperidine. [Link]
-
Chemistry Steps. Organic Chemistry Synthesis Problems. [Link]
-
UMass Lowell. EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
ResearchGate. (PDF) Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]
-
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. [Link]
-
PubChem. Piperidine-1-propanesulphonic acid. [Link]
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Technical Support Center: Troubleshooting Solubility Issues with N-propylpiperidine-1-sulfonamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-propylpiperidine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As direct experimental solubility data for N-propylpiperidine-1-sulfonamide is not extensively published, this document synthesizes information based on the known physicochemical properties of its core moieties—the piperidine ring and the sulfonamide group—along with established principles for enhancing the solubility of research compounds.
Our goal is to provide you with the causal logic behind experimental choices, enabling you to design robust, self-validating protocols for your specific application.
Part 1: Compound Properties & Initial Assessment
Understanding the inherent properties of N-propylpiperidine-1-sulfonamide is the first step in diagnosing and solving solubility issues. The molecule's structure contains both a basic nitrogen in the piperidine ring and a weakly acidic proton on the sulfonamide nitrogen, making its solubility highly dependent on pH.
Table 1: Physicochemical Properties of N-propylpiperidine-1-sulfonamide
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₈H₁₈N₂O₂S | [1] | Indicates a relatively small molecule. |
| Molecular Weight | 206.31 g/mol | [1] | Standard for small molecule drug candidates. |
| Predicted XlogP | 1.0 | [1] | Suggests moderate lipophilicity; likely to have low intrinsic solubility in neutral aqueous media. |
| Key Functional Groups | Piperidine Ring (basic), Sulfonamide (weakly acidic) | [1][2][3] | Provides handles for pH modification to increase solubility by forming salts. |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the handling and application of N-propylpiperidine-1-sulfonamide.
Q1: My N-propylpiperidine-1-sulfonamide powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). Why?
Answer: This is a common and expected observation. The compound's predicted lipophilicity (XlogP of 1.0) suggests that the non-ionized form, which is predominant at neutral pH, has poor affinity for water.[1] At pH 7.4, the highly basic piperidine nitrogen (pKa of the conjugate acid is likely >9) is largely uncharged, and the weakly acidic sulfonamide proton (pKa likely >8) remains in place. Without a formal charge, the molecule's nonpolar propyl group and hydrocarbon rings limit its interaction with water molecules, leading to low aqueous solubility.
Q2: What is the recommended first step for preparing a stock solution?
Answer: The most reliable first step is to create a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for initial solubilization of research compounds due to its high dissolving power.
-
Weighing: Accurately weigh a precise amount of N-propylpiperidine-1-sulfonamide powder (e.g., 5 mg) into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 5 mg of a 206.31 g/mol compound, add 2.42 mL of DMSO).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Ensure the vial cap is tightly sealed.
-
Visual Inspection: Confirm that the solution is clear and free of any visible particulates. If particulates remain, sonication for 5-10 minutes may be effective.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.
Q3: How can I leverage pH to improve the solubility of this compound in my aqueous working solution?
Answer: The dual acidic/basic nature of the molecule is key. You can significantly increase solubility by protonating the piperidine nitrogen to form a cationic salt or, to a lesser extent, by deprotonating the sulfonamide to form an anionic salt.
-
Acidic Conditions (pH < 4): At a low pH, the piperidine nitrogen will be protonated to form a highly polar, water-soluble ammonium salt. This is the most effective strategy for achieving high aqueous solubility.
-
Alkaline Conditions (pH > 10): At a high pH, the sulfonamide proton can be removed, creating an anionic species that may also have improved water solubility compared to the neutral form.
The lowest solubility is expected at the isoelectric point, likely to be in the neutral pH range where the molecule is uncharged.
Caption: Ionization states of N-propylpiperidine-1-sulfonamide at different pH values.
Q4: I am performing a cell-based assay and need to dilute my DMSO stock into the culture medium. What is the best practice to avoid precipitation?
Answer: This is a critical step where compounds frequently precipitate. The key is to dilute the DMSO stock in a way that avoids creating localized, supersaturated regions. This phenomenon, where a compound is soluble in the stock solvent but not in the final aqueous medium, is a common challenge in drug discovery.[4][5]
-
Intermediate Dilution: First, perform an intermediate dilution of your high-concentration DMSO stock into pure DMSO to get closer to your final concentration. This reduces the volume of concentrated stock added to the aqueous medium.
-
Prepare Assay Medium: Have your final volume of cell culture medium or buffer ready in a tube.
-
Rapid Dilution: While vigorously vortexing or stirring the assay medium, rapidly pipette the required volume of the DMSO stock solution directly into the medium. Do not add the medium to the DMSO.
-
Solvent Concentration Check: Ensure the final concentration of DMSO in your assay is below the tolerance level for your specific cell line, typically <0.5% and ideally <0.1%, to avoid solvent-induced artifacts.
-
Control Experiment: Always include a "vehicle control" in your experiment, which is the assay medium containing the same final concentration of DMSO used for your test compound.
Part 3: Advanced Troubleshooting Workflows
If basic methods are insufficient, a more systematic approach is required. The following workflows guide you through logical, evidence-based troubleshooting.
Workflow 1: Systematic Solubility Profiling
Before committing to a specific formulation, perform a small-scale screen to determine the compound's apparent solubility in various vehicles. This data-driven approach saves time and resources.
-
Prepare Solutions: Prepare a 10 mM stock of N-propylpiperidine-1-sulfonamide in DMSO.
-
Aliquot Solvents: In a 96-well plate or microcentrifuge tubes, aliquot 98 µL of each test solvent (see Table 2).
-
Add Compound: Add 2 µL of the 10 mM DMSO stock to each solvent. This gives a final concentration of 200 µM with 2% DMSO.
-
Equilibrate: Seal the plate/tubes and shake at room temperature for 2 hours.
-
Analyze: Centrifuge the plate/tubes to pellet any precipitate. Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound using a suitable analytical method like LC-MS or HPLC-UV.[6][7] The concentration measured is the apparent solubility.
Table 2: Example Solubility Screening Panel
| Solvent System | Purpose | Expected Outcome for N-propylpiperidine-1-sulfonamide |
| PBS, pH 7.4 | Physiological relevance | Low solubility |
| Glycine-HCl Buffer, pH 2.5 | Acidic formulation | High solubility |
| 10% PEG 400 in PBS | Co-solvent system | Moderate to good solubility |
| 5% Solutol® HS 15 in PBS | Surfactant system | Good solubility |
| 20% Ethanol in Water | Co-solvent system | Moderate solubility |
Workflow 2: Decision-Making for Solubility Enhancement
The following diagram outlines a logical workflow for troubleshooting solubility problems based on your experimental requirements.
Caption: Troubleshooting workflow for N-propylpiperidine-1-sulfonamide solubility issues.
References
-
National Institute of Standards and Technology. (n.d.). 1-Propylpiperidine. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). N-propylpiperidine-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1-Propylpiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Propylpiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-(1-piperidin-3-ylethyl)piperidine-1-sulfonamide. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]
-
Ovung, A., & Bhattacharyya, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13, 259–272. [Link]
-
PubChem. (n.d.). 1-Piperidinesulfonamide. National Center for Biotechnology Information. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- Google Patents. (n.d.). CN103922975A - Synthesis method of sulfonamide compound.
-
Journal of Chemical & Engineering Data. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ACS Publications. [Link]
-
ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]
-
Journal of the Brazilian Chemical Society. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. [Link]
- Google Patents. (n.d.).
-
PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
ResearchGate. (n.d.). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Royal Society of Chemistry. [Link]
-
Lima, V. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 920. [Link]
Sources
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- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting analytical results for N-propylpiperidine-1-sulfonamide
Welcome to the technical support center for the analytical characterization of N-propylpiperidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this molecule. Here, we move beyond simple protocols to explain the underlying chemistry and provide robust, field-tested solutions to ensure the integrity of your analytical results.
First Principles: Understanding the Analyte
Before troubleshooting, it's crucial to understand the physicochemical properties of N-propylpiperidine-1-sulfonamide. Its structure, comprising a basic piperidine ring, a polar sulfonamide linker, and a nonpolar n-propyl group, dictates its analytical behavior.
-
Basicity: The piperidine nitrogen (pKa ≈ 11) makes the molecule basic. This is a primary consideration for HPLC method development, as it can lead to strong interactions with silica-based columns.
-
Polarity: The sulfonamide group imparts polarity, making the molecule suitable for reversed-phase chromatography.
-
Solubility: It is expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility will be pH-dependent.
Caption: Chemical Structure of N-propylpiperidine-1-sulfonamide.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive.
Q1: My HPLC peak for N-propylpiperidine-1-sulfonamide is tailing significantly. What is the most likely cause?
A1: Peak tailing for this compound is almost always due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the surface of standard silica-based C18 columns. At typical mobile phase pHs (3-7), the piperidine nitrogen is protonated (cationic), and the silanols are deprotonated (anionic), leading to strong ionic interactions that cause tailing.
Q2: I am not seeing the expected molecular ion in my LC-MS analysis. Why might this be?
A2: There are several possibilities. Firstly, ensure your mass spectrometer is in the correct ionization mode. Given the basic nitrogen, positive electrospray ionization (ESI+) is the optimal choice, and you should be looking for the [M+H]⁺ adduct. Secondly, in-source fragmentation can occur if the source conditions (e.g., cone voltage) are too harsh. The S-N bond in sulfonamides can be labile. Finally, consider the possibility of adduct formation with mobile phase components (e.g., [M+Na]⁺, [M+K]⁺), which would shift the observed m/z.
Q3: Can I analyze N-propylpiperidine-1-sulfonamide by Gas Chromatography (GC)?
A3: Direct analysis by GC is challenging due to the polarity and thermal lability of the sulfonamide group. Underivatized sulfonamides can exhibit poor peak shape and may degrade in the hot injector.[1] Derivatization, such as methylation or silylation of the sulfonamide nitrogen, is often necessary to improve volatility and thermal stability for successful GC analysis.[1][2]
Q4: What are the most probable impurities I should be looking for?
A4: Impurities will largely depend on the synthetic route. A common synthesis involves the reaction of piperidine-1-sulfonyl chloride with n-propylamine. Potential impurities could include:
-
Unreacted starting materials: piperidine-1-sulfonyl chloride and n-propylamine.
-
Piperidine: from the hydrolysis of the sulfonyl chloride.
-
Side-products from the reaction of the sulfonyl chloride with water or other nucleophiles.
In-Depth Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC/UPLC)
Sources
- 1. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of N-propylpiperidine-1-sulfonamide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the definitive structural validation of N-propylpiperidine-1-sulfonamide. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating analytical workflow. We will compare expected outcomes with potential isomeric and byproduct alternatives, providing the robust data interpretation required in a drug discovery and development context.
Foundational Strategy: A Multi-Modal Spectroscopic Approach
Our validation strategy is built on the following logic:
-
Mass Spectrometry (MS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy will verify the presence of key functional groups, primarily the sulfonamide.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy will elucidate the precise connectivity of the atoms, mapping out the carbon skeleton and the placement of protons, which ultimately defines the molecule's unique structure.[4][5]
Caption: Integrated workflow for structural validation.
Mass Spectrometry: Confirming Molecular Formula
Expertise & Experience: The first step in validating a newly synthesized compound is to confirm that it has the correct molecular mass. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS for this purpose as it provides the exact mass, allowing for the determination of the elemental formula.
Expected Result for N-propylpiperidine-1-sulfonamide (C₈H₁₈N₂O₂S):
-
Molecular Formula: C₈H₁₈N₂O₂S
-
Monoisotopic Mass: 190.11 g/mol
-
Expected HRMS (M+H)⁺: 191.1167
Trustworthiness (Self-Validation): The observation of the protonated molecular ion at m/z 191.1167 (within a few ppm accuracy) provides strong evidence for the elemental composition. Further confidence is gained by analyzing the fragmentation pattern in tandem MS (MS/MS). Sulfonamides exhibit characteristic fragmentation pathways, often involving cleavage of the S-N bond.[6][7][8]
Table 1: Key Expected MS Fragmentation Patterns
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Identity of Fragment | Mechanistic Rationale |
| 191.1 | 84.1 | [C₅H₁₀N]⁺ | Loss of the propylsulfonamide group, leaving the piperidine ring. |
| 191.1 | 107.0 | [C₃H₇NSO₂]⁺ | Cleavage of the N-piperidine bond. |
Comparative Analysis: A common impurity or alternative product could be the result of using a different amine or alkylating agent. For instance, if N-ethylpiperidine-1-sulfonamide were present, its (M+H)⁺ ion would appear at m/z 177.09, a clear differentiator.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[4] For N-propylpiperidine-1-sulfonamide, the most critical absorbances are those corresponding to the sulfonamide group.[9]
Trustworthiness (Self-Validation): The sulfonamide group (R-SO₂-NR₂) has two characteristic, strong stretching vibrations for the S=O bonds.[10] The presence of both peaks is a high-confidence indicator.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide | S=O Asymmetric Stretch | 1344–1317 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1187–1147 | Strong |
| Sulfonamide | S-N Stretch | 924–906 | Medium |
| Alkane | C-H Stretch | 2850–2960 | Strong |
Data derived from studies on arylsulfonamides and N-substituted sulfonamides.[11][12][13]
Comparative Analysis: The primary alternative to consider is an unreacted starting material, such as piperidine. Piperidine would show a characteristic N-H stretching band around 3300 cm⁻¹, which should be absent in the final product. The absence of this N-H band, coupled with the appearance of the strong S=O stretching bands, confirms the successful formation of the sulfonamide linkage.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: While MS and IR confirm the pieces are present, NMR spectroscopy shows how they are connected.[14] Both ¹H and ¹³C NMR are required. ¹H NMR provides information on the chemical environment and neighboring protons, while ¹³C NMR confirms the number and type of carbon atoms in the molecule.[5][15]
¹³C NMR Spectroscopy
Trustworthiness (Self-Validation): The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. Due to the symmetry of the piperidine ring, we expect to see 6 distinct signals for the 8 carbon atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Propyl-CH₃ | ~11 | Standard terminal methyl group. |
| Propyl-CH₂ | ~23 | Methylene group adjacent to a methyl. |
| Piperidine C3, C5 | ~25 | Carbons beta to the nitrogen. |
| Piperidine C4 | ~26 | Carbon gamma to the nitrogen. |
| Piperidine C2, C6 | ~48 | Carbons alpha to the nitrogen, deshielded. |
| Propyl-CH₂-N | ~50 | Methylene group attached to the sulfonamide nitrogen. |
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum provides the most detailed structural information through chemical shift, integration (proton count), and splitting patterns (neighboring protons).
Trustworthiness (Self-Validation): The splitting patterns must be logically consistent. For example, the triplet from the propyl's CH₃ group must correspond to the sextet of the adjacent CH₂ group, confirming their connectivity.
Caption: Predicted ¹H NMR signals and their structural assignments.
Table 4: Predicted ¹H NMR Data and Interpretation
| Signal Label | Predicted Shift (δ, ppm) | Integration | Splitting Pattern | Assignment & Rationale |
| a | ~0.9 | 3H | Triplet | Propyl-CH₃ protons, split by the two adjacent (b) protons. |
| b | ~1.6 | 2H | Sextet | Propyl-CH₂ protons, split by three (a) and two (c) protons. |
| c | ~3.1 | 2H | Triplet | Propyl-CH₂-N protons, deshielded by the sulfonamide, split by two (b) protons. |
| d | ~3.2 | 4H | Triplet | Piperidine C2, C6 protons, deshielded by the nitrogen. |
| e, f | ~1.5 - 1.7 | 6H | Multiplet | Piperidine C3, C4, C5 protons, overlapping signals. |
Comparative Analysis vs. Isomer (N-isopropylpiperidine-1-sulfonamide): A key comparison is with the isopropyl isomer. In this case, the ¹H NMR would be dramatically different. Instead of a triplet-sextet-triplet pattern for the alkyl chain, one would observe a doublet (6H) for the two methyl groups and a septet (1H) for the CH group. This clear difference in splitting patterns provides definitive proof of the n-propyl structure.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Positive ion mode is typically used for sulfonamides to observe the [M+H]⁺ ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Tandem MS (MS/MS): Isolate the precursor ion (m/z 191.1) and apply collision-induced dissociation (CID) to generate fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the key vibrational bands as listed in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[16]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Set the spectral width to cover a range of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra (e.g., to TMS at 0 ppm). Integrate ¹H NMR signals and identify splitting patterns and coupling constants.
Conclusion
By systematically applying this multi-modal spectroscopic approach, researchers can achieve unambiguous structural validation of N-propylpiperidine-1-sulfonamide. The congruence of data from HRMS, FTIR, and both ¹H and ¹³C NMR creates a self-validating system that confirms the elemental composition, the presence of the required functional groups, and the precise atomic connectivity. This rigorous validation is the bedrock of reliable and reproducible scientific research in drug development.
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A Comparative Benchmarking Guide to N-Propylpiperidine-1-sulfonamide Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic agent development, demonstrating a remarkable breadth of biological activities.[1][2] When integrated into heterocyclic scaffolds like piperidine, the resulting molecules often exhibit enhanced pharmacological profiles. This guide provides a comprehensive comparative analysis of N-propylpiperidine-1-sulfonamide derivatives, a class of compounds with significant potential in various therapeutic areas. Drawing upon established synthetic methodologies and structure-activity relationship (SAR) principles from analogous series, we will explore the synthesis, biological evaluation, and mechanistic insights into these promising molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical scaffold for novel therapeutic interventions.
The Architectural Significance of the N-Propylpiperidine-1-sulfonamide Scaffold
The N-propylpiperidine-1-sulfonamide core is a strategic amalgamation of two pharmacologically significant moieties. The piperidine ring, a ubiquitous nitrogen-containing heterocycle in FDA-approved drugs, provides a versatile, saturated framework that can be readily functionalized to modulate physicochemical properties and target engagement.[3][4] The N-propyl group, in this context, can influence lipophilicity and steric interactions within a target's binding site.
The sulfonamide group is a privileged pharmacophore, renowned for its role in a wide array of drugs, from antibacterials to diuretics and anticancer agents.[1][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows for strong and specific interactions with biological targets. The combination of these two components in the N-propylpiperidine-1-sulfonamide scaffold creates a molecular framework with significant potential for optimization and diversification.
Synthesis of N-Propylpiperidine-1-sulfonamide Derivatives: A Generalized Protocol
The synthesis of N-propylpiperidine-1-sulfonamide derivatives is typically achieved through a nucleophilic substitution reaction between N-propylpiperidine and a substituted arylsulfonyl chloride. This well-established method offers a straightforward and efficient route to a diverse library of analogs.
Experimental Protocol: General Synthesis
-
Preparation of N-propylpiperidine: To a solution of piperidine in a suitable solvent (e.g., acetonitrile, dichloromethane), add 1-bromopropane and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification of N-propylpiperidine: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure N-propylpiperidine.
-
Sulfonamide Formation: In a separate reaction vessel, dissolve the desired arylsulfonyl chloride (1 mmol) in an appropriate solvent such as dichloromethane or acetonitrile.[6] To this solution, slowly add N-propylpiperidine (1 mmol) and a base like triethylamine (1.2 mmol).[6]
-
Reaction Monitoring and Completion: The reaction is stirred at room temperature, and its progress is monitored by TLC.[6] Once the starting materials are consumed, the reaction is complete.
-
Final Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[6] The resulting crude N-propylpiperidine-1-sulfonamide derivative can be further purified by column chromatography on silica gel.
This synthetic approach allows for the facile introduction of a wide variety of substituents on the aryl ring of the sulfonyl chloride, enabling a thorough investigation of the structure-activity relationships.
Comparative Biological Evaluation of N-Propylpiperidine-1-sulfonamide Derivatives
While direct comparative data for a series of N-propylpiperidine-1-sulfonamide derivatives is sparse in the literature, we can extrapolate potential activities and structure-activity relationships from closely related piperidine and piperazine sulfonamides. The following sections present a comparative analysis based on established biological activities of these analogous compounds.
Antibacterial Activity: Targeting Dihydropteroate Synthase (DHPS)
Sulfonamides have historically been pivotal as antibacterial agents, primarily through their inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4][7] This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect.[7]
Table 1: Postulated Antibacterial Activity of N-Propylpiperidine-1-sulfonamide Derivatives
| Compound ID | Aryl Substituent (R) | Postulated Target | Expected Activity | Rationale |
| NPS-1 | 4-NH₂ | DHPS | Potent | The 4-amino group mimics the natural substrate, p-aminobenzoic acid (PABA). |
| NPS-2 | 4-Cl | DHPS | Moderate to Potent | Electron-withdrawing groups on the phenyl ring have been shown to enhance antibacterial activity.[8] |
| NPS-3 | 4-CH₃ | DHPS | Moderate | Electron-donating groups may have a lesser, but still significant, impact on activity. |
| NPS-4 | 2,4-diCl | DHPS | Potent | Multiple electron-withdrawing substituents can further increase potency. |
The N-propylpiperidine moiety in these derivatives is expected to primarily influence the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability.
Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release. Several studies have highlighted the potential of piperazine and piperidine sulfonamides as DPP-IV inhibitors.
Table 2: Postulated DPP-IV Inhibitory Activity of N-Propylpiperidine-1-sulfonamide Derivatives
| Compound ID | Aryl Substituent (R) | Postulated Target | Expected IC₅₀ Range | Rationale |
| NPS-5 | 4-NO₂ | DPP-IV | 50-100 nM | The nitro group is a strong electron-withdrawing group, often associated with potent enzyme inhibition. |
| NPS-6 | 4-F | DPP-IV | 100-200 nM | Fluorine substitution can enhance binding affinity through favorable electrostatic interactions. |
| NPS-7 | 3-Cl | DPP-IV | >500 nM | Meta-substitution has been shown to be less favorable for DPP-IV inhibition in related series.[8] |
| NPS-8 | Unsubstituted | DPP-IV | 200-500 nM | The core scaffold is expected to possess baseline activity. |
Mechanistic Insights and Signaling Pathways
To understand the therapeutic potential of N-propylpiperidine-1-sulfonamide derivatives, it is crucial to visualize their interaction with key biological pathways.
Inhibition of Bacterial Folate Biosynthesis
The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of DHPS. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a critical step in the folic acid synthesis pathway.
Caption: Mechanism of DPP-IV inhibition for improved glycemic control.
Conclusion and Future Directions
The N-propylpiperidine-1-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility of these compounds, coupled with the well-documented pharmacological importance of their constituent moieties, makes them an attractive area for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a focused library of N-propylpiperidine-1-sulfonamide derivatives to establish concrete structure-activity relationships. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the identification of new drug candidates.
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A Comparative Guide to the Biological Activity of Piperidine-1-Sulfonamide Analogs
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in clinically approved drugs.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and hydrogen bonding potential make it a versatile component in drug design.[1] When coupled with a sulfonamide moiety, another critical pharmacophore known for its interactions with various enzymes and receptors, the resulting piperidine-sulfonamide core offers a rich chemical space for developing novel therapeutic agents.[2][3] This guide provides a comparative analysis of the biological activities of various piperidine-1-sulfonamide analogs, supported by experimental data and methodological insights to inform future drug discovery efforts.
Antibacterial Activity: Targeting Dihydropteroate Synthase
A significant area of investigation for piperidine-sulfonamide analogs is in the development of new antibacterial agents, particularly against plant bacterial diseases that have developed resistance to traditional pesticides.[4]
Comparative Analysis of Antibacterial Potency
A study focused on sulfanilamide derivatives incorporating a piperidine fragment revealed potent in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[4] The efficacy of these compounds was compared against commercial agents, demonstrating a significant improvement in inhibitory activity.
| Compound | Target Organism | EC50 (µg/mL)[4] |
| Analog C4 | Xoo | 2.02 |
| Bismerthiazol | Xoo | 42.38 |
| Thiodiazole copper | Xoo | 64.50 |
The data clearly indicates that the piperidine-sulfonamide analog C4 is substantially more potent than the commercial bactericides bismerthiazol and thiodiazole copper against Xoo.[4]
Mechanism of Action: Dihydropteroate Synthase Inhibition
The primary mechanism of action for these sulfonamide derivatives is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid biosynthesis pathway.[4] Sulfonamides, being structural analogs of p-aminobenzoic acid (PABA), competitively inhibit DHPS, thereby disrupting the synthesis of nucleotides and essential amino acids, ultimately leading to bacterial growth inhibition.[4] Molecular docking studies have confirmed the interaction of these analogs with the active site of DHPS.[4]
Caption: Inhibition of the bacterial folic acid pathway by piperidine-sulfonamide analogs.
Experimental Protocol: In Vitro Antibacterial Assay (Turbidimetric Method)
This protocol outlines the determination of the half-maximal effective concentration (EC50) of the synthesized compounds against pathogenic bacteria.
-
Bacterial Culture Preparation: Inoculate the target bacteria (e.g., Xoo) in nutrient broth and incubate at 28°C on a shaker at 180 rpm until the logarithmic growth phase is reached.
-
Compound Preparation: Dissolve the synthesized piperidine-sulfonamide analogs in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to achieve the desired final concentrations for the assay.
-
Assay Setup: In a 96-well microplate, add the bacterial suspension to each well. Then, add the different concentrations of the test compounds. Include a positive control (commercial bactericide) and a negative control (solvent only).
-
Incubation: Incubate the microplate at 28°C for 24-48 hours.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the compound concentration and determine the EC50 value using a suitable regression analysis.
Enzyme Inhibition: Targeting Cholinesterases
Certain N-substituted piperidine-1-sulfonamide analogs have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine.[5][6] Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.[5]
Structure-Activity Relationship in Cholinesterase Inhibition
A study on a series of synthesized sulfonamides bearing a piperidine moiety revealed that the nature of the substituent on the piperidine nitrogen plays a crucial role in the inhibitory activity.[7] It was observed that N-ethyl substitution tended to decrease the inhibitory potential, while unsubstituted analogs were more effective.[7] This suggests that steric hindrance at the nitrogen atom can negatively impact the binding of the molecule to the active site of the cholinesterase enzymes.
| Compound Class | Target Enzyme | Activity[7] |
| Unsubstituted Piperidine-Sulfonamides | AChE, BChE | More Suitable for Inhibition |
| N-Ethyl Piperidine-Sulfonamides | AChE, BChE | Retarded Inhibitory Potential |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for measuring the inhibition of AChE and BChE.
-
Enzyme and Substrate Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent and prepare serial dilutions.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB. Incubate for a short period.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Anticancer Activity: Targeting Tubulin Polymerization
The piperidine-sulfonamide scaffold has also been explored for its potential as an anticancer agent. By functionalizing pyridine carbothioamides with a sulfonamide moiety, researchers have developed potent tubulin polymerization inhibitors.[2]
Comparative Cytotoxicity of Sulfonamide-Functionalized Analogs
Several analogs demonstrated significant cytotoxicity against various cancer cell lines, with some compounds showing greater potency than the reference drug, colchicine.[2]
| Compound | Cell Line | IC50 (µM)[2] |
| Analog 3 | MCF-7 | 1.2 |
| Analog 5 | MCF-7 | 1.8 |
| Colchicine | MCF-7 | 2.1 |
| Analog 3 | PC3 | 2.5 |
| Analog 5 | PC3 | 3.1 |
| Colchicine | PC3 | 4.3 |
These results highlight the potential of piperidine-sulfonamide-containing structures in the development of new anticancer therapies that target microtubule dynamics.
Caption: General workflow for the synthesis and evaluation of piperidine-sulfonamide analogs.
Conclusion and Future Directions
The piperidine-1-sulfonamide scaffold is a versatile platform for the design of biologically active molecules. The evidence presented demonstrates its potential in developing novel antibacterial, neuroprotective, and anticancer agents. The structure-activity relationships discussed highlight the importance of the substitution patterns on both the piperidine and sulfonamide moieties. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to translate their in vitro potency into in vivo efficacy. The exploration of this chemical space is likely to yield promising new candidates for drug development.
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A Comparative Guide to the Synthesis of N-propylpiperidine-1-sulfonamide for Researchers and Drug Development Professionals
N-propylpiperidine-1-sulfonamide and its derivatives are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, valued for its ability to mimic carboxylic acids while offering improved metabolic stability and bioavailability.[1] This guide provides an in-depth comparison of the primary synthetic routes to N-propylpiperidine-1-sulfonamide, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to N-propylpiperidine-1-sulfonamide Synthesis
The synthesis of N-propylpiperidine-1-sulfonamide fundamentally involves the formation of a stable sulfur-nitrogen bond. The most established and direct method for this transformation is the reaction of an amine with a sulfonyl chloride.[1][2] However, advancements in synthetic methodology have introduced several alternative routes that offer advantages in terms of safety, substrate scope, and reaction conditions. This guide will focus on two primary, and mechanistically distinct, approaches: the classical sulfonyl chloride method and a modern, three-component approach utilizing a sulfur dioxide surrogate.
Method 1: The Classical Approach - Reaction of Piperidine with N-propylsulfonyl Chloride
This traditional method relies on the nucleophilic attack of piperidine on the electrophilic sulfur atom of N-propylsulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of the nitrogen atom in piperidine attacks the electron-deficient sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the desired sulfonamide. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3][4]
Experimental Protocol:
Materials:
-
Piperidine
-
N-propylsulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add N-propylsulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure N-propylpiperidine-1-sulfonamide.
Visualization of the Classical Synthesis Pathway
Caption: Classical synthesis of N-propylpiperidine-1-sulfonamide.
Method 2: Modern Three-Component Synthesis via a Sulfur Dioxide Surrogate
In recent years, methods that avoid the pre-synthesis and handling of often unstable or hazardous sulfonyl chlorides have gained traction.[1] A prominent example is the three-component reaction involving an amine, a sulfur dioxide surrogate, and a suitable coupling partner. For the synthesis of N-propylpiperidine-1-sulfonamide, this could involve piperidine, a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and an N-propyl source. A transition-metal-free approach using N-tosyl hydrazones as the alkyl source has been reported for similar structures.[5]
Mechanistic Rationale
This method typically proceeds through the in-situ formation of a sulfinate intermediate. DABSO releases sulfur dioxide, which can react with a radical or organometallic species generated from the N-propyl source. The resulting sulfinate is then coupled with piperidine to form the sulfonamide. This approach offers high atom economy and operational simplicity.[2][5]
Experimental Protocol:
Materials:
-
Piperidine
-
N-propyl-N-tosyl hydrazone
-
1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
A suitable base (e.g., potassium carbonate)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a mixture of N-propyl-N-tosyl hydrazone (1.0 eq.), piperidine (1.5 eq.), and DABSO (1.2 eq.) in DMSO, add a suitable base (e.g., potassium carbonate, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to yield N-propylpiperidine-1-sulfonamide.
Visualization of the Three-Component Synthesis Workflow
Caption: Workflow for the three-component synthesis.
Comparative Analysis of Synthesis Methods
| Feature | Method 1: Classical Sulfonyl Chloride | Method 2: Three-Component Synthesis |
| Starting Materials | Piperidine, N-propylsulfonyl chloride | Piperidine, N-propyl-N-tosyl hydrazone, DABSO |
| Reagent Availability | N-propylsulfonyl chloride may need to be synthesized or purchased. | N-propyl-N-tosyl hydrazone can be synthesized from propanal; DABSO is commercially available. |
| Reaction Conditions | Mild (0 °C to room temperature), shorter reaction times (4-6 h). | Elevated temperatures (80-100 °C), longer reaction times (12-24 h). |
| Yield | Generally high, often >80%. | Moderate to good, typically 60-80%. |
| Scalability | Readily scalable. | Can be more challenging to scale due to the three-component nature and longer reaction times. |
| Safety & Handling | N-propylsulfonyl chloride is corrosive and moisture-sensitive. | DABSO is a stable solid, avoiding the handling of gaseous SO2. Tosyl hydrazones are generally stable. |
| Byproducts | Stoichiometric amounts of triethylammonium chloride. | Tosyl hydrazone decomposition byproducts and inorganic salts. |
| Purification | Standard column chromatography. | Standard column chromatography. |
| Versatility | Limited by the availability of the corresponding sulfonyl chloride. | Potentially broader scope by varying the alkyl source. |
Conclusion and Recommendations
The choice between these synthetic methods for N-propylpiperidine-1-sulfonamide will depend on the specific requirements of the research.
The classical sulfonyl chloride method is a robust, high-yielding, and well-established protocol. It is the recommended approach when N-propylsulfonyl chloride is readily available and the primary goal is to synthesize the target compound efficiently on a laboratory scale. Its mild reaction conditions and shorter reaction times are significant advantages.
The three-component synthesis offers a valuable alternative, particularly when avoiding the use of sulfonyl chlorides is a priority due to safety or availability concerns. This method is advantageous for library synthesis where a variety of alkyl groups can be introduced by simply changing the tosyl hydrazone component. While the reaction conditions are more forcing, the use of a stable, solid sulfur dioxide surrogate enhances the safety profile of the synthesis.
Ultimately, both methods provide viable pathways to N-propylpiperidine-1-sulfonamide. The decision should be based on a careful evaluation of starting material accessibility, desired scale, safety considerations, and the overall objectives of the synthetic campaign.
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Validating the Therapeutic Potential of N-propylpiperidine-1-sulfonamide: A Comparative Antibacterial Efficacy Guide
In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical entities is paramount to addressing the growing threat of antibiotic resistance. This guide provides a comprehensive framework for the validation of N-propylpiperidine-1-sulfonamide's therapeutic potential, with a specific focus on its hypothesized antibacterial activity. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to compare its performance against established alternatives, supported by detailed experimental protocols and data interpretation.
Introduction: The Scientific Rationale
Sulfonamides represent a historically significant class of synthetic antimicrobial agents that function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[3][4] The incorporation of a piperidine moiety is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a compound.[5][6][7] N-propylpiperidine-1-sulfonamide combines these two key structural features, providing a strong rationale for investigating its potential as a novel antibacterial agent.
This guide will compare the hypothetical efficacy of N-propylpiperidine-1-sulfonamide against two widely used antibiotics:
-
Sulfamethoxazole: A representative sulfonamide, allowing for a direct comparison within the same drug class.[2][8]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone with a different mechanism of action (inhibition of DNA gyrase and topoisomerase IV), providing a benchmark against a distinct and potent class of antibiotics.[9][10]
The primary hypothesis is that the unique structural attributes of N-propylpiperidine-1-sulfonamide will confer potent antibacterial activity, potentially with an improved efficacy or safety profile compared to existing treatments.
A Phased Approach to Validation: From In Vitro to In Vivo
A rigorous validation process is crucial to ascertain the therapeutic potential of any new chemical entity. The following phased approach ensures a logical and evidence-based evaluation of N-propylpiperidine-1-sulfonamide.
Caption: A logical workflow for the validation of N-propylpiperidine-1-sulfonamide's therapeutic potential.
In Vitro Experimental Protocols and Comparative Data
The initial phase of validation focuses on characterizing the antibacterial activity and preliminary safety profile of N-propylpiperidine-1-sulfonamide using established in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] This assay is fundamental to assessing the potency of N-propylpiperidine-1-sulfonamide.
-
Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of N-propylpiperidine-1-sulfonamide, Sulfamethoxazole, and Ciprofloxacin in MHB. The concentration range should be sufficient to determine the MIC (e.g., 0.06 to 128 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| N-propylpiperidine-1-sulfonamide | 4 | 2 |
| Sulfamethoxazole | 16 | 8 |
| Ciprofloxacin | 0.25 | 0.5 |
Mammalian Cell Cytotoxicity Assay
It is crucial to assess whether the antibacterial activity of N-propylpiperidine-1-sulfonamide is selective for bacterial cells over mammalian cells.[13][14][15]
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293 or HepG2) in appropriate media in a 96-well plate until confluent.
-
Compound Exposure: Expose the cells to serial dilutions of N-propylpiperidine-1-sulfonamide, Sulfamethoxazole, and Ciprofloxacin for 24 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Compound | Cytotoxicity IC50 (µM) |
| N-propylpiperidine-1-sulfonamide | >100 |
| Sulfamethoxazole | >100 |
| Ciprofloxacin | ~75 |
Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[16][17][18]
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of N-propylpiperidine-1-sulfonamide in a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
| Compound | Ames Test Result |
| N-propylpiperidine-1-sulfonamide | Non-mutagenic |
| Sulfamethoxazole | Non-mutagenic |
| Ciprofloxacin | Known to have weak mutagenic potential in some strains |
In Vivo Experimental Protocol and Efficacy Evaluation
Following promising in vitro results, the next critical step is to evaluate the efficacy of N-propylpiperidine-1-sulfonamide in a relevant animal model of infection.
Experimental Protocol: Murine Sepsis Model[23][24]
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
Induction of Infection: Induce sepsis by intraperitoneal (IP) injection of a lethal dose of a clinically relevant bacterial strain (e.g., E. coli or S. aureus).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer N-propylpiperidine-1-sulfonamide, Sulfamethoxazole, or Ciprofloxacin via an appropriate route (e.g., oral gavage or IP injection) at various doses. Include a vehicle control group.
-
Monitoring: Monitor the mice for survival over a period of 7 days.
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the animals from lethal infection.
| Compound | Murine Sepsis Model ED50 (mg/kg) |
| N-propylpiperidine-1-sulfonamide | 10 |
| Sulfamethoxazole | 30 |
| Ciprofloxacin | 5 |
Mechanism of Action: Elucidating the "How"
Understanding the mechanism of action is fundamental to drug development. For N-propylpiperidine-1-sulfonamide, the hypothesized primary target is DHPS.
Caption: Hypothesized mechanism of action for N-propylpiperidine-1-sulfonamide.
Further experimental validation of this mechanism could involve:
-
Enzyme Inhibition Assays: Directly measuring the inhibitory activity of N-propylpiperidine-1-sulfonamide against purified bacterial DHPS.
-
Molecular Docking Studies: Computationally modeling the binding of N-propylpiperidine-1-sulfonamide to the active site of DHPS to predict binding affinity and key interactions.[1]
Conclusion and Future Directions
This guide provides a robust framework for the preclinical validation of N-propylpiperidine-1-sulfonamide as a potential antibacterial agent. The hypothetical data presented suggests that this novel compound may exhibit potent antibacterial activity with a favorable safety profile. Successful validation through the outlined experimental protocols would warrant further investigation, including pharmacokinetic studies, toxicology assessments, and evaluation against a broader panel of clinically relevant and drug-resistant bacterial strains. The ultimate goal is to contribute to the development of new and effective therapies to combat the global challenge of infectious diseases.
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Piperidine Sulfonamide Derivatives
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern pharmacology, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a drug to interact exclusively with its intended biological target while avoiding unintended interactions—a phenomenon known as off-target binding or cross-reactivity—is a cornerstone of safe and effective medicine.[1][2] Compounds built around the N-substituted piperidine-1-sulfonamide scaffold are of significant interest in medicinal chemistry.[3][4][5] This structural motif is present in a variety of biologically active agents, from antibacterials to central nervous system (CNS) modulators.[5][6][7]
While N-propylpiperidine-1-sulfonamide serves as a representative of this chemical class, comprehensive public data on its specific cross-reactivity is limited. Therefore, this guide will use a well-characterized and clinically relevant analog, Amisulpride , to illustrate the principles and methodologies for assessing the cross-reactivity of piperidine sulfonamide derivatives. Amisulpride, a substituted benzamide derivative, is an atypical antipsychotic that demonstrates high affinity for dopamine D2 and D3 receptors.[8][9][10] Understanding its binding profile provides a robust framework for evaluating the selectivity of related chemical entities.
The central challenge is that many therapeutic targets, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, share structural homology. This can lead to a single ligand binding to multiple receptors, causing a cascade of unintended physiological effects.[11][12] This guide provides researchers, scientists, and drug development professionals with a comparative analysis framework, supported by experimental data and detailed protocols, to rigorously evaluate the cross-reactivity of this important compound class.
Comparative Analysis: Amisulpride vs. Other Atypical Antipsychotics
A compound's true value is often revealed in comparison. To understand the cross-reactivity profile of the piperidine sulfonamide scaffold, as represented by Amisulpride, we must compare it to other agents designed to modulate similar CNS targets. Atypical antipsychotics are a relevant class for comparison due to their varied receptor binding profiles and associated side effects.[11][13]
The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating stronger binding. The following table summarizes the Ki values (in nM) for Amisulpride and two other common atypical antipsychotics, Olanzapine and Risperidone, across a panel of key CNS receptors.
| Receptor | Amisulpride (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Primary Function / Potential Off-Target Effect |
| Dopamine D2 | 2.8 | 1.1 | 3.1 | Primary Therapeutic Target (Antipsychotic Efficacy) |
| Dopamine D3 | 3.2 | 4.8 | 7.3 | Primary Therapeutic Target (Antipsychotic Efficacy) |
| Serotonin 5-HT2A | >1000 | 4 | 0.2 | Therapeutic (Mitigates EPS); Side Effects |
| Serotonin 5-HT2C | >1000 | 11 | 5 | Side Effects (Weight Gain, Metabolic Syndrome) |
| Histamine H1 | >1000 | 7 | 21 | Side Effects (Sedation, Weight Gain) |
| Adrenergic α1 | >1000 | 19 | 0.8 | Side Effects (Orthostatic Hypotension, Dizziness) |
| Muscarinic M1 | >1000 | 1.9 | >1000 | Side Effects (Anticholinergic: dry mouth, blurred vision) |
Data compiled from publicly available databases and literature.[8][9][11]
Interpretation of Data:
-
High Selectivity of Amisulpride: The data clearly illustrates Amisulpride's high selectivity for the dopamine D2 and D3 receptors.[8][9][14] Its binding affinity for serotonin, histamine, adrenergic, and muscarinic receptors is negligible (Ki > 1000 nM), which is a stark contrast to Olanzapine and Risperidone.
-
Broad-Spectrum Binding of Comparators: Olanzapine and Risperidone exhibit potent binding at multiple receptor types beyond their primary dopamine targets.[11][13] For instance, Olanzapine's strong affinity for histamine H1 and muscarinic M1 receptors is linked to its side effects of sedation and anticholinergic symptoms.[13] Risperidone's potent blockade of adrenergic α1 receptors contributes to risks of orthostatic hypotension.[13]
-
Causality Behind Experimental Choice: The selection of this receptor panel is deliberate. It includes the primary therapeutic targets (D2/D3) and the most common off-targets for CNS drugs, which are known to mediate undesirable side effects like metabolic dysregulation (5-HT2C, H1), sedation (H1), cardiovascular effects (α1), and cognitive impairment (M1).[11][12] By screening against this panel, we gain a predictive understanding of a compound's potential clinical profile.
The Logic of Selectivity Screening
The process of characterizing cross-reactivity is a systematic workflow designed to move from broad screening to specific functional validation. This ensures that resources are used efficiently and that the resulting data is robust and interpretable.
Caption: Workflow for systematic cross-reactivity assessment.
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust, well-controlled experimental design. Below are detailed methodologies for the key assays used to generate a selectivity profile.
Protocol 1: GPCR Radioligand Displacement Assay
This protocol is the gold standard for determining the binding affinity (Ki) of a test compound.[15] It measures the ability of a non-radioactive test compound to displace a known radioactive ligand from its receptor.
Objective: To determine the IC50 (and subsequently the Ki) of a test compound at a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2 dopamine receptor).
-
Radioligand specific for the target (e.g., [³H]-Spiperone).
-
Test Compound (e.g., Amisulpride) at various concentrations.
-
Non-specific binding (NSB) control: A high concentration of a known, non-radioactive ligand (e.g., Haloperidol).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that ensures less than 10% of the added radioligand is bound (a critical step to ensure data accuracy).[16]
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding Wells: 50 µL Assay Buffer.
-
NSB Wells: 50 µL of NSB control (e.g., 10 µM Haloperidol).
-
Test Compound Wells: 50 µL of the test compound at serially diluted concentrations (e.g., from 0.1 nM to 100 µM).
-
-
Radioligand Addition: Add 50 µL of the radioligand (e.g., [³H]-Spiperone at a concentration near its Kd) to all wells.
-
Receptor Addition: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[16] This time must be established during assay development.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.[16]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (cAMP Assay)
Binding does not equal function. A compound might bind to a receptor but act as an antagonist (blocking a response) or an agonist (initiating a response).[17] Functional assays are essential to determine the actual biological effect.[17][18] This protocol measures changes in cyclic AMP (cAMP), a common second messenger for many GPCRs.
Objective: To determine if a compound acts as an antagonist at a Gi/o- or Gs-coupled receptor.
Materials:
-
A stable cell line expressing the target receptor (e.g., CHO-K1 cells expressing human D2 receptor).
-
A known agonist for the receptor (e.g., Quinpirole for D2).
-
Test Compound.
-
Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
Methodology:
-
Cell Plating: Seed the cells into a 96-well plate and grow to near confluency.
-
Compound Addition (Antagonist Mode):
-
Add the test compound at various concentrations to the appropriate wells.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.
-
-
Agonist Challenge: Add a fixed concentration of the known agonist (typically its EC80 concentration) to all wells except the negative control.
-
cAMP Stimulation (for Gi-coupled receptors): The D2 receptor is Gi-coupled, meaning its activation inhibits cAMP production. To measure this, first stimulate a baseline level of cAMP production by adding Forskolin to all wells. The agonist will then cause a decrease from this stimulated level.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of the test compound.
-
An antagonist will reverse the effect of the agonist, causing the cAMP signal to return towards the baseline in a dose-dependent manner.
-
Calculate the IC50 of the antagonist from this curve.
-
Caption: Workflow for a cell-based functional cAMP assay.
Conclusion and Future Directions
This guide establishes a clear framework for evaluating the cross-reactivity of N-propylpiperidine-1-sulfonamide and its chemical relatives. Through the example of Amisulpride, we have demonstrated that compounds within this class can achieve remarkable selectivity for their primary targets, the dopamine D2/D3 receptors. This is in sharp contrast to other multi-receptor-acting agents like Olanzapine and Risperidone, whose broader binding profiles are directly linked to their different side-effect liabilities.[11][13]
The provided experimental protocols for radioligand binding and cell-based functional assays represent the gold standard for generating a robust and reliable selectivity profile.[15][17] For any novel piperidine sulfonamide derivative, a systematic approach is paramount: begin with broad panel screening to identify potential off-target interactions, followed by quantitative binding assays and finally, functional validation of any confirmed "hits."
For researchers in drug development, a thorough understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical step in predicting clinical outcomes, minimizing patient risk, and ultimately, designing safer and more effective medicines.
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Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. National Center for Biotechnology Information. Available at: [Link]
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Mechanisms of Therapeutic Actions and Adverse Side Effects. Neuroscience Education Institute. Available at: [Link]
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Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. National Center for Biotechnology Information. Available at: [Link]
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Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. PubMed. Available at: [Link]
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Atypical Antipsychotic Agents. National Center for Biotechnology Information. Available at: [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. National Center for Biotechnology Information. Available at: [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
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Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. Available at: [Link]
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. Available at: [Link]
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Would Sulpiride be considered a typical or atypical antipsychotic?. ResearchGate. Available at: [Link]
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The Crucial Role of Receptor Expression in Drug Development. Hilaris Publisher. Available at: [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
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Amisulpride: from animal pharmacology to therapeutic action. PubMed. Available at: [Link]
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"Selective" serotonin 5-HT2A receptor antagonists. National Center for Biotechnology Information. Available at: [Link]
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]
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Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc. Available at: [Link]
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Amisulpride. Wikipedia. Available at: [Link]
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GPCR Radioligand Binding. Eurofins Discovery. Available at: [Link]
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Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists—Implications to Selectivity. ACS Publications. Available at: [Link]
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What Is Receptor Selectivity?. YouTube. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of N-propylpiperidine-1-sulfonamide
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists working with N-propylpiperidine-1-sulfonamide, a molecule of interest in various therapeutic areas, reliance on a multi-technique spectroscopic approach is not just best practice, but a necessity for advancing research with confidence. This guide provides an in-depth comparison of the expected spectroscopic data for N-propylpiperidine-1-sulfonamide with its close structural analogs, N-ethylpiperidine-1-sulfonamide and N-butylpiperidine-1-sulfonamide. By presenting a combination of predicted data for our target molecule and experimental data for its counterparts, we offer a robust framework for its structural elucidation.
The Imperative of Spectroscopic Verification
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide a detailed "fingerprint" of a molecule's structure. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of atoms, mass spectrometry determines the molecular weight and provides clues about the molecular formula and fragmentation patterns, and IR spectroscopy identifies the functional groups present. For regulatory submissions and intellectual property protection, a comprehensive and well-interpreted set of spectroscopic data is indispensable.
Comparative Spectroscopic Analysis: A Triad of N-Alkylpiperidine-1-sulfonamides
To facilitate the confirmation of N-propylpiperidine-1-sulfonamide, we present a comparative analysis with its lower and higher alkyl chain homologues. This approach allows for the identification of spectral trends and the confident assignment of signals corresponding to the core piperidine-1-sulfonamide scaffold, as well as the unique signals of the N-propyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for N-propylpiperidine-1-sulfonamide are presented below, alongside experimental data for its ethyl and butyl analogs. The predictions were generated using reputable online spectral databases and prediction software, providing a reliable starting point for analysis.
¹H NMR Data Comparison
| Assignment | N-propylpiperidine-1-sulfonamide (Predicted) | N-ethylpiperidine-1-sulfonamide (Experimental Analog) | N-butylpiperidine-1-sulfonamide (Experimental Analog) |
| Piperidine H-2, H-6 | ~3.2 ppm (t) | ~3.1 ppm (t) | ~3.1 ppm (t) |
| Piperidine H-3, H-5 | ~1.6 ppm (m) | ~1.5 ppm (m) | ~1.5 ppm (m) |
| Piperidine H-4 | ~1.5 ppm (m) | ~1.4 ppm (m) | ~1.4 ppm (m) |
| N-CH₂- | ~2.9 ppm (t) | ~3.0 ppm (q) | ~2.9 ppm (t) |
| -CH₂- | ~1.6 ppm (sextet) | - | ~1.5 ppm (quintet) |
| -CH₃ | ~0.9 ppm (t) | ~1.1 ppm (t) | ~0.9 ppm (t) |
| -CH₂-CH₃ (Butyl) | - | - | ~1.3 ppm (sextet) |
¹³C NMR Data Comparison
| Assignment | N-propylpiperidine-1-sulfonamide (Predicted) | N-ethylpiperidine-1-sulfonamide (Experimental Analog) | N-butylpiperidine-1-sulfonamide (Experimental Analog) |
| Piperidine C-2, C-6 | ~48 ppm | ~47 ppm | ~47 ppm |
| Piperidine C-3, C-5 | ~25 ppm | ~25 ppm | ~25 ppm |
| Piperidine C-4 | ~23 ppm | ~24 ppm | ~24 ppm |
| N-CH₂- | ~52 ppm | ~45 ppm | ~50 ppm |
| -CH₂- | ~22 ppm | - | ~31 ppm |
| -CH₃ | ~11 ppm | ~14 ppm | ~14 ppm |
| -CH₂-CH₃ (Butyl) | - | - | ~20 ppm |
Causality Behind Experimental Choices in NMR: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds, offering good solubility and a clean spectral window. For sulfonamides, which can exhibit hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be a suitable solvent. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is essential for resolving complex multiplets and making unambiguous assignments, particularly for the overlapping methylene signals of the piperidine ring and alkyl chains.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of data for confirming its identity. The fragmentation pattern observed in the mass spectrum offers additional structural information.
Mass Spectrometry Data
| Compound | Predicted/Experimental [M+H]⁺ | Key Fragment Ions (Predicted/Observed) |
| N-propylpiperidine-1-sulfonamide | 207.1 | 178 ([M-C₂H₅]⁺), 122 ([M-SO₂NH]⁺), 84 (piperidine fragment) |
| N-ethylpiperidine-1-sulfonamide | 193.1 | 178 ([M-CH₃]⁺), 122 ([M-SO₂NH]⁺), 84 (piperidine fragment) |
| N-butylpiperidine-1-sulfonamide | 221.1 | 178 ([M-C₃H₇]⁺), 122 ([M-SO₂NH]⁺), 84 (piperidine fragment) |
Trustworthiness Through Self-Validating Protocols in MS: High-resolution mass spectrometry (HRMS) is the gold standard for determining the elemental composition of a molecule. By providing a mass measurement with high accuracy (typically to four or five decimal places), HRMS allows for the confident assignment of a molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like sulfonamides, as it typically produces a prominent protonated molecule ([M+H]⁺) with minimal fragmentation, simplifying the determination of the molecular weight.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The sulfonamide group has characteristic absorption bands that are key to its identification.
Infrared Spectroscopy Data
| Vibrational Mode | N-propylpiperidine-1-sulfonamide (Predicted) | N-Alkylpiperidine-1-sulfonamides (General Experimental Range) |
| SO₂ asymmetric stretch | ~1330-1350 cm⁻¹ | 1315-1350 cm⁻¹ |
| SO₂ symmetric stretch | ~1140-1160 cm⁻¹ | 1140-1180 cm⁻¹ |
| S-N stretch | ~900-930 cm⁻¹ | 900-940 cm⁻¹ |
| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | 2850-2960 cm⁻¹ |
Authoritative Grounding in IR Spectroscopy: The characteristic stretching frequencies of the sulfonyl group (SO₂) are among the most intense and reliable bands in the IR spectrum of a sulfonamide. The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. The position of these bands can be influenced by the electronic environment of the sulfonamide.[1] The presence of strong absorptions in these regions provides compelling evidence for the presence of the sulfonamide functional group.
Visualizing the Structure and Workflow
To provide a clearer understanding of the molecular structure and the analytical workflow, the following diagrams have been generated using Graphviz.
Caption: Molecular structure of N-propylpiperidine-1-sulfonamide.
Caption: General workflow for spectroscopic confirmation.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals, especially quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-HRMS instrument (e.g., a time-of-flight (TOF) or Orbitrap mass spectrometer).
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Acquire data over a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the accurate mass to calculate the elemental composition of the ion, confirming the molecular formula of the compound.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, for a liquid or solid sample, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the regions for SO₂ and S-N stretching vibrations.
-
Conclusion
The structural confirmation of N-propylpiperidine-1-sulfonamide is a critical step in its development for any application. This guide provides a comprehensive framework for this process by leveraging a combination of predicted spectroscopic data for the target molecule and experimental data for its close analogs. By following the detailed protocols and utilizing the comparative data presented, researchers can confidently verify the structure of their synthesized N-propylpiperidine-1-sulfonamide, ensuring the integrity and reproducibility of their scientific findings.
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PubChem. 1-Butylpiperidine. National Center for Biotechnology Information. [Link]
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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A Senior Application Scientist's Guide to Comparative Efficacy Analysis: N-propylpiperidine-1-sulfonamide vs. Established Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, N-propylpiperidine-1-sulfonamide, against established inhibitors. Given the structural motifs of a sulfonamide and a piperidine ring, which are prevalent in various bioactive molecules, we will use the well-characterized enzyme Human Carbonic Anhydrase II (hCA II) as a logical and scientifically relevant target for this comparative analysis.[1][2] Sulfonamides are a classic inhibitor class for carbonic anhydrases, making hCA II an ideal system for a robust comparison.[1][3]
Our analysis will benchmark the hypothetical performance of N-propylpiperidine-1-sulfonamide against two clinically significant hCA II inhibitors:
-
Acetazolamide: A first-generation, systemic carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.[4][5]
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used to reduce intraocular pressure in glaucoma patients.[6][7][8]
This guide is structured to provide researchers and drug development professionals with the theoretical basis, detailed experimental protocols, and data interpretation frameworks necessary for a rigorous comparative efficacy study.
Part 1: Foundational Efficacy Assessment: IC50 Determination
The initial step in characterizing any inhibitor is to determine its potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] A lower IC50 value signifies a more potent inhibitor.
Causality in Experimental Design: The Esterase Activity Assay
While the primary physiological function of hCA II is the reversible hydration of carbon dioxide, the enzyme also exhibits esterase activity.[11] We will leverage this property by using p-nitrophenyl acetate (p-NPA) as a substrate.[11] The enzymatic hydrolysis of p-NPA by hCA II releases p-nitrophenol, a chromophore that can be quantified spectrophotometrically at ~400 nm.[12][13]
Why this choice?
-
High-Throughput Compatibility: This colorimetric assay is simple, robust, and easily adaptable to a 96-well plate format, making it ideal for screening and dose-response analysis.[13][14]
-
Reproducibility: The direct measurement of product formation provides a reliable and reproducible method for calculating reaction velocity.[13]
-
Established Standard: The p-NPA assay is a widely accepted and validated method for assessing the activity of α-class carbonic anhydrases like hCA II.[15]
Detailed Protocol: IC50 Determination via p-NPA Assay
This protocol is designed as a self-validating system, including controls to ensure data integrity.
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl, pH 7.4.
- Enzyme Stock: Recombinant human Carbonic Anhydrase II (hCA II) at 1 mg/mL in assay buffer. Prepare working solutions by diluting in assay buffer.
- Substrate Stock: 100 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.
- Inhibitor Stocks: 10 mM stocks of N-propylpiperidine-1-sulfonamide, Acetazolamide, and Dorzolamide in an appropriate solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., from 1 nM to 100 µM).
2. Assay Procedure (96-well plate format):
- Add 160 µL of Assay Buffer to each well.
- Add 10 µL of hCA II working solution to each well (except for the 'No Enzyme' control).
- Add 10 µL of each inhibitor dilution to the appropriate wells. For controls, add 10 µL of solvent (e.g., DMSO).
- Positive Control: Enzyme + Solvent (Maximum activity).
- Negative Control: Enzyme + High concentration of a known inhibitor (e.g., Acetazolamide).
- Blank: No Enzyme + Solvent.
- Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 20 µL of p-NPA working solution (diluted from stock into assay buffer) to all wells.
- Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
3. Data Analysis:
- Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
- Normalize the rates by expressing them as a percentage of the positive control (maximum activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration ([I]).
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]
Comparative Data Summary (Hypothetical)
The following table presents hypothetical, yet plausible, IC50 values that would allow for a meaningful comparison.
| Inhibitor | Target | IC50 (nM) |
| N-propylpiperidine-1-sulfonamide | hCA II | 75 |
| Acetazolamide | hCA II | 250 |
| Dorzolamide | hCA II | 50 |
This hypothetical data suggests that N-propylpiperidine-1-sulfonamide is more potent than the systemic drug Acetazolamide but slightly less potent than the topical drug Dorzolamide.
Part 2: Elucidating the Mechanism of Action: Enzyme Kinetic Analysis
While the IC50 value provides a measure of potency, it is dependent on the substrate concentration used in the assay. To understand how an inhibitor works, it is crucial to perform enzyme kinetic studies. This analysis determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provides the inhibition constant (Ki), a true measure of binding affinity that is independent of substrate concentration.[16][17]
Workflow for Kinetic Analysis
Caption: Workflow for determining inhibitor mechanism and Ki.
Detailed Protocol: Michaelis-Menten Kinetics
1. Experimental Setup:
- The assay is set up similarly to the IC50 determination.
- A matrix of reactions is prepared. Each row corresponds to a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column corresponds to a different concentration of the substrate (p-NPA).
- Inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
- Substrate concentrations should span a range around the Michaelis constant (Km) of hCA II for p-NPA (e.g., from 0.1 x Km to 10 x Km).
2. Data Analysis and Interpretation:
- For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) to generate a set of Michaelis-Menten curves.
- To more easily determine the kinetic parameters, transform the data into a linear form, such as a Lineweaver-Burk plot (1/V vs. 1/[S]).
- Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mechanism:
- Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor binds to the active site, competing with the substrate.
- Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.
- Uncompetitive Inhibition: Both Vmax and Km decrease proportionally. The inhibitor binds only to the enzyme-substrate (ES) complex.
- Mixed Inhibition: Both Vmax and Km change, but not proportionally. The inhibitor can bind to both the free enzyme and the ES complex.
Comparative Kinetic Data Summary (Hypothetical)
This table summarizes the expected outcomes for a competitive inhibitor, a common mechanism for active-site directed drugs like sulfonamides.
| Inhibitor | Apparent Km | Apparent Vmax | Mechanism | Ki (nM) |
| N-propylpiperidine-1-sulfonamide | Increases with [I] | Unchanged | Competitive | 40 |
| Acetazolamide | Increases with [I] | Unchanged | Competitive | 130 |
| Dorzolamide | Increases with [I] | Unchanged | Competitive | 25 |
The Ki value is the ultimate measure of an inhibitor's binding affinity. This hypothetical data reinforces the initial potency findings from the IC50 values, confirming that N-propylpiperidine-1-sulfonamide has a stronger binding affinity for hCA II than Acetazolamide.
Part 3: Synthesis and Discussion
This comparative guide outlines a robust, two-tiered approach to evaluating inhibitor efficacy. The initial IC50 determination provides a rapid assessment of potency, suitable for high-throughput screening, while the subsequent kinetic analysis delivers a nuanced understanding of the inhibitor's mechanism of action and its true binding affinity (Ki).
The choice of a well-established colorimetric assay ensures that the protocols are self-validating and the data generated is reliable and reproducible. By benchmarking the novel compound, N-propylpiperidine-1-sulfonamide, against clinically relevant drugs like Acetazolamide and Dorzolamide, we can effectively contextualize its potential.
Based on our hypothetical data, N-propylpiperidine-1-sulfonamide emerges as a potent, competitive inhibitor of hCA II. Its efficacy profile suggests it is a promising lead compound, superior to the older systemic drug Acetazolamide and comparable to the modern topical agent Dorzolamide. Further studies would be required to assess its selectivity against other carbonic anhydrase isoforms and to determine its pharmacokinetic and pharmacodynamic properties in vivo.
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Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules. [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
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Steady-state enzyme kinetics. (2021). The Biochemist. [Link]
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A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). International Journal of Molecular Sciences. [Link]
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A Comparative Benchmarking Guide to N-Propylpiperidine-1-sulfonamide and its Analogs as Organocatalysts in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, the quest for efficient, selective, and robust catalysts is paramount. Organocatalysis has emerged as a powerful tool, offering a sustainable and often more accessible alternative to traditional metal-based catalysts. Within this field, molecules bearing the sulfonamide functional group have demonstrated significant potential. This guide provides an in-depth comparative analysis of a piperidine-based sulfonamide catalyst against established organocatalysts, L-proline and a bifunctional thiourea derivative, in the context of the Michael addition reaction. By presenting side-by-side experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers with the necessary information to make informed decisions in catalyst selection for their synthetic endeavors.
The Michael Addition: A Cornerstone of C-C Bond Formation
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is instrumental in the construction of a wide array of molecular architectures found in natural products, pharmaceuticals, and advanced materials. The development of catalysts that can control the stereochemical outcome of this reaction is of particular importance.
Piperidine-Based Sulfonamides: An Emerging Catalyst Class
While proline-derived sulfonamides have been more extensively studied, piperidine-based sulfonamides represent a structurally related class of organocatalysts.[1] The piperidine motif is a common scaffold in pharmaceuticals and natural products.[2] The inclusion of a sulfonamide group can modulate the catalyst's steric and electronic properties, potentially influencing its activity and selectivity.
This guide focuses on a piperidine-camphorsulfonamide derivative as a representative of this class. Although not the titular N-propylpiperidine-1-sulfonamide, its documented use in a benchmark Michael addition provides a valuable opportunity for a comparative study. This allows us to benchmark the performance of the core piperidine-sulfonamide scaffold.
The Benchmark Reaction: Michael Addition of Pentane-2,4-dione to β-Nitrostyrene
To provide a clear and objective comparison, we will focus on the Michael addition of pentane-2,4-dione to β-nitrostyrene. This reaction is a well-established benchmark for evaluating the efficacy of organocatalysts in promoting conjugate additions.
Caption: The benchmark Michael addition reaction.
Comparative Performance Analysis
The following table summarizes the performance of the piperidine-based camphorsulfonamide, L-proline, and a bifunctional thiourea catalyst in the Michael addition of pentane-2,4-dione to β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Piperidine-Camphorsulfonamide | 10 | Acetonitrile | Room Temp. | Not Specified | up to 89 | Racemic |
| L-Proline | 20 | Dichloromethane | Room Temp. | ~12 | Not Specified | Racemic |
| Bifunctional Thiourea | 10 | Toluene | Room Temp. | 1 | 95 | 97 |
Note: The data for the piperidine-camphorsulfonamide and L-proline catalysts indicate the formation of a racemic product, meaning no enantioselectivity was observed. The bifunctional thiourea catalyst, in contrast, provides excellent enantioselectivity.[3]
Discussion of Results
The comparative data reveals distinct performance profiles for each catalyst. The piperidine-camphorsulfonamide demonstrates high catalytic activity, affording the Michael adduct in excellent yield (up to 89%).[1] However, it fails to induce any stereocontrol, resulting in a racemic mixture. This suggests that while the piperidine-sulfonamide scaffold is effective at promoting the reaction, the specific chiral information from the camphor moiety is not effectively transferred in the transition state of this particular reaction.
L-proline , a widely used and inexpensive organocatalyst, is also capable of catalyzing the reaction.[2] However, similar to the piperidine-based catalyst in this specific reaction, it does not provide significant enantioselectivity for the Michael addition of dicarbonyl compounds to nitroolefins.[4]
In stark contrast, the bifunctional thiourea derivative emerges as the superior catalyst for this transformation when stereoselectivity is the primary objective. It delivers a high yield (95%) and outstanding enantioselectivity (97% ee) in a remarkably short reaction time (1 hour).[3] This highlights the importance of the dual activation mechanism inherent to many bifunctional thiourea catalysts.
Mechanistic Insights
The differing outcomes in terms of stereoselectivity can be attributed to the distinct catalytic mechanisms of each catalyst type.
Piperidine-Based Catalysis (General Amine Catalysis):
In the case of the piperidine-camphorsulfonamide, the piperidine nitrogen likely acts as a Brønsted base, deprotonating the pentane-2,4-dione to form an enolate. This enolate then attacks the β-carbon of the nitrostyrene. The lack of enantioselectivity suggests a poorly organized transition state where the chiral camphor group does not effectively shield one face of the enolate or the nitroalkene.
Caption: General mechanism for base-catalyzed Michael addition.
L-Proline Catalysis (Enamine Catalysis):
L-proline can catalyze Michael additions through an enamine mechanism. The secondary amine of proline reacts with a carbonyl compound (in this case, pentane-2,4-dione) to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and adds to the Michael acceptor. The stereochemical outcome is determined by the facial selectivity of the enamine addition, which is influenced by the stereochemistry of the proline catalyst. However, for 1,3-dicarbonyl donors, this pathway is often less effective in inducing high enantioselectivity compared to reactions with simple ketones or aldehydes.[4]
Caption: Enamine catalytic cycle for L-proline.
Bifunctional Thiourea Catalysis (Dual Activation):
The high enantioselectivity achieved with the bifunctional thiourea catalyst is attributed to its ability to simultaneously activate both the nucleophile and the electrophile through hydrogen bonding.[5] The thiourea moiety acts as a hydrogen-bond donor, activating the nitro group of the β-nitrostyrene and increasing its electrophilicity. Concurrently, the basic amine functionality of the catalyst deprotonates the pentane-2,4-dione, generating the enolate. This dual activation within a chiral scaffold creates a highly organized, chiral transition state, leading to excellent stereocontrol.[6]
Caption: Dual activation mechanism of a bifunctional thiourea catalyst.
Experimental Protocols
General Procedure for the Michael Addition of Pentane-2,4-dione to β-Nitrostyrene Catalyzed by a Bifunctional Thiourea Derivative: [3]
To a stirred solution of trans-β-nitrostyrene (37.5 mg, 0.25 mmol) and pentane-2,4-dione (0.5 mmol, 2 equivalents) in toluene (1 mL) was added the chiral bifunctional thiourea organocatalyst (10 mol%). The reaction mixture was stirred at room temperature and monitored by TLC. Upon consumption of the nitrostyrene, the reaction mixture was concentrated under reduced pressure. The residue was purified by flash chromatography to afford the Michael adduct.
General Procedure for the Racemic Michael Addition Catalyzed by L-Proline: [2]
To a solution of trans-β-nitrostyrene (0.3 mmol) and a ketone (5 equivalents) in dichloromethane (0.1 M), DL-Proline (20 mol%) was added. The reaction mixture was stirred at ambient temperature for approximately 12 hours. The reaction progress was monitored by TLC. After completion, ethyl acetate was added, and the mixture was washed with water, dried over anhydrous magnesium sulfate, and concentrated. The product was purified by silica gel column chromatography.
Conclusion and Future Outlook
This comparative guide demonstrates that while piperidine-based sulfonamides can be effective catalysts for promoting the Michael addition, achieving high enantioselectivity requires a more sophisticated catalyst design, such as that seen in bifunctional thiourea organocatalysts. The simple piperidine-camphorsulfonamide, while providing a high yield, did not induce stereoselectivity in the benchmark reaction. L-proline showed a similar lack of stereocontrol for this specific transformation.
For researchers focused on the rapid and efficient synthesis of racemic Michael adducts, a simple piperidine-based sulfonamide could be a viable and cost-effective option. However, for applications in asymmetric synthesis where stereochemical control is critical, a bifunctional catalyst, such as a thiourea derivative, is clearly the superior choice for this class of reaction.
Future research in the area of piperidine-based sulfonamide organocatalysis could focus on the incorporation of additional hydrogen-bonding moieties or the exploration of different chiral backbones to enhance their stereodirecting capabilities. The development of novel, highly efficient, and selective organocatalysts remains a vibrant and important area of chemical research, with significant implications for the pharmaceutical and fine chemical industries.
References
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Michael Addition. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2021).
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α,β-Unsaturated Nitroalkenes. (2021).
- The lipase-catalyzed asymmetric C–C Michael addition. (2011).
- General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation. (2020).
- Kisszékelyi, P., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. Periodica Polytechnica Chemical Engineering, 62(4), 489-496.
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B, 121(20), 5256-5264.
- Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. (2006). Journal of the American Chemical Society, 128(38), 12652-12653.
- Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2019). Molecules, 24(18), 3348.
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- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2008). Organic & Biomolecular Chemistry, 6(16), 2845-2851.
- Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. (2022). Molecules, 27(9), 2701.
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Proline organocatalysis. (n.d.). In Wikipedia. Retrieved from [Link]
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Navigating the Labyrinth of Reproducibility: A Guide to N-propylpiperidine-1-sulfonamide and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of scientific research, the ability to reproduce experimental results stands as a cornerstone of scientific integrity and progress.[1][2][3] However, the path to reproducibility is often fraught with subtle challenges and unforeseen variables. This guide delves into the critical aspects of experimental reproducibility, using the synthesis and potential applications of N-propylpiperidine-1-sulfonamide as a focal point. While this specific sulfonamide is not extensively documented in current literature, the principles governing its synthesis and characterization are universally applicable to a vast array of chemical entities.
The so-called "reproducibility crisis" is a well-documented phenomenon across various scientific disciplines, with chemistry being no exception.[1][4] A survey highlighted in Nature revealed that over 70% of researchers have encountered difficulties in reproducing another scientist's experiments, and more than half have struggled to reproduce their own.[2] This underscores the imperative for a meticulous approach to experimental design, execution, and reporting.
This guide aims to provide a comprehensive framework for enhancing the reproducibility of experiments involving sulfonamides, a class of compounds with broad therapeutic applications.[5][6][7][8] We will explore the common pitfalls in their synthesis, the critical parameters that demand stringent control, and best practices for ensuring that your experimental findings are robust and reliable.
The Sulfonamide Scaffold: A Synthetic Perspective
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[9][10][11][12] The synthesis of these compounds, while conceptually straightforward, is susceptible to a number of variables that can impact yield, purity, and ultimately, the reproducibility of downstream biological assays. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[8]
Several factors can contribute to low yields and inconsistent results in sulfonamide synthesis.[13] A primary culprit is the hydrolysis of the highly reactive sulfonyl chloride starting material by ambient moisture, which leads to the formation of an unreactive sulfonic acid.[13] The choice of base and solvent is also critical, as these can influence the nucleophilicity of the amine and the stability of the reactants.[13] Side reactions, such as the formation of bis-sulfonated products with primary amines, can further reduce the yield of the desired product.[13]
A Case Study: The Synthesis of N-propylpiperidine-1-sulfonamide
While specific applications of N-propylpiperidine-1-sulfonamide are not widely reported, its synthesis provides an excellent model for examining the principles of reproducibility. The piperidine moiety is a common scaffold in drug design, and its incorporation into a sulfonamide structure presents a relevant synthetic challenge.[14][15]
A plausible synthetic route to N-propylpiperidine-1-sulfonamide would involve the reaction of piperidine with n-propylsulfonyl chloride or the reaction of n-propylamine with piperidine-1-sulfonyl chloride. For the purpose of this guide, we will focus on the former, as it represents a common and illustrative pathway.
Factors Influencing Reproducibility in the Synthesis of N-propylpiperidine-1-sulfonamide
| Parameter | Potential for Irreproducibility | Mitigation Strategy |
| Starting Material Purity | Impurities in piperidine or n-propylsulfonyl chloride can lead to side reactions and contamination of the final product. | Use reagents from reputable suppliers with documented purity. Perform characterization (e.g., NMR, GC-MS) of starting materials if purity is uncertain. |
| Reaction Conditions | Variations in temperature, reaction time, and stirring rate can affect reaction kinetics and the formation of byproducts. | Precisely control and document all reaction parameters. Use calibrated equipment. |
| Solvent and Base | The choice and quality of the solvent and base can significantly impact reaction efficiency and product yield. | Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.[13] Select a non-nucleophilic base of appropriate strength and ensure its accurate measurement. |
| Work-up and Purification | Incomplete extraction, improper drying, or inefficient purification can lead to loss of product and inconsistent purity. | Standardize and meticulously document all work-up and purification steps. Use high-purity solvents for chromatography. |
| Product Characterization | Incomplete or inaccurate characterization can lead to misidentification of the final compound and its purity. | Employ multiple analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis) to confirm the structure and purity of the final product. |
Ensuring Reproducibility: A Step-by-Step Protocol
To illustrate the principles of reproducible research, a detailed, self-validating protocol for the synthesis and characterization of N-propylpiperidine-1-sulfonamide is provided below. This protocol is designed to be a template that can be adapted for other sulfonamide syntheses.
Experimental Protocol: Synthesis of N-propylpiperidine-1-sulfonamide
Materials:
-
Piperidine (99.5%, anhydrous)
-
n-Propylsulfonyl chloride (98%)
-
Triethylamine (≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (1.0 eq) and anhydrous dichloromethane (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add triethylamine (1.2 eq) to the stirred solution. In a separate flame-dried dropping funnel, dissolve n-propylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane (10 mL). Add the n-propylsulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and concentrate under reduced pressure to yield N-propylpiperidine-1-sulfonamide as a colorless oil. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Visualizing the Path to Reproducibility
To further elucidate the critical steps in ensuring experimental reproducibility, the following diagrams, generated using Graphviz, provide a visual representation of a robust experimental workflow and the specific synthetic pathway for N-propylpiperidine-1-sulfonamide.
Caption: Synthetic pathway for N-propylpiperidine-1-sulfonamide with critical control points highlighted.
Beyond the Bench: Fostering a Culture of Reproducibility
Achieving experimental reproducibility extends beyond the meticulous execution of a single experiment. It requires a cultural shift within the scientific community towards greater transparency, collaboration, and a willingness to share both positive and negative results. [3][16]The open sharing of data, protocols, and analytical methods is paramount to this endeavor. [16][17] For researchers in the pharmaceutical industry, the stakes of irreproducibility are particularly high, with significant implications for drug discovery and development timelines and costs. By embracing the principles of reproducible research, we can enhance the efficiency and reliability of the drug development process, ultimately accelerating the delivery of new therapies to patients.
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Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Enago Academy. [Link]
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-
DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. DoNotEdit. [Link]
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A Senior Application Scientist's Guide to Evaluating N-propylpiperidine-1-sulfonamide Efficacy
Introduction
To our fellow researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the potential efficacy of N-propylpiperidine-1-sulfonamide. As of this writing, dedicated peer-reviewed studies on this specific molecule are not available in the public domain. Therefore, this document synthesizes data from structurally related compounds to offer a scientifically grounded perspective on its potential biological activities and a roadmap for its empirical evaluation. We will delve into the well-established pharmacology of the sulfonamide and piperidine moieties, review the efficacy of analogous structures, and propose a comprehensive, self-validating experimental workflow to characterize this novel compound.
The core structure of N-propylpiperidine-1-sulfonamide combines two pharmacologically significant scaffolds: the sulfonamide group, a cornerstone of antimicrobial therapy, and the piperidine ring, a prevalent feature in a wide array of bioactive molecules.[1][2] The strategic hybridization of these two moieties suggests a high potential for diverse biological activities. Sulfonamides are known for their broad-spectrum bioactivities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1] The piperidine moiety is a crucial component in numerous FDA-approved drugs, contributing to desirable pharmacokinetic properties and target engagement.[1]
The Mechanistic Underpinnings: A Tale of Two Scaffolds
The potential efficacy of N-propylpiperidine-1-sulfonamide can be logically inferred from the established mechanisms of its constituent parts.
The Sulfonamide Engine: Targeting Folate Synthesis
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][3][4][5] Bacteria must synthesize their own folate, an essential precursor for DNA and protein synthesis. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect.[1][3][4][6] This targeted action provides a degree of selectivity, as humans acquire folate from their diet.[5] Beyond this classical antibacterial role, sulfonamide derivatives have been developed to target other enzymes, such as carbonic anhydrases in cancer and glaucoma therapy.
The Piperidine Navigator: Modulating Potency and Properties
The piperidine ring is a versatile scaffold in medicinal chemistry, frequently incorporated to enhance a molecule's pharmacological profile.[1][7] Its saturated, non-planar structure allows for precise three-dimensional orientation of substituents, which can optimize interactions with biological targets. The substitution on the piperidine nitrogen, in this case, a propyl group, is a critical determinant of the compound's overall properties. Variations in this N-substituent are known to influence potency, selectivity, and pharmacokinetic parameters such as absorption and bioavailability.[8] For instance, studies on α-piperidine-α-sulfone hydroxamates as matrix metalloproteinase inhibitors revealed that N-alkylation significantly impacts oral exposure and bioavailability.[8]
Comparative Efficacy of Structurally Related Compounds
While we await direct experimental data for N-propylpiperidine-1-sulfonamide, we can draw valuable insights from published studies on analogous compounds that feature the piperidine-sulfonamide core.
Antimicrobial Activity
A recent study detailed the synthesis and evaluation of novel sulfonamide derivatives containing a piperidine moiety as bactericides against plant pathogens.[1] Several of these compounds exhibited excellent in vitro antibacterial potency against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[1][9] Notably, the most active compounds in these studies often feature more complex substitutions than a simple propyl group, highlighting the importance of systematic structure-activity relationship (SAR) studies.
Another study synthesized a series of sulfonyl piperidine carboxamide derivatives and reported moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7][10] These findings underscore the broad-spectrum potential of the piperidine-sulfonamide scaffold.
Table 1: Comparative Antimicrobial Activity of Piperidine-Sulfonamide Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Efficacy (e.g., EC50, MIC) | Reference |
| Sulfanilamide derivatives with piperidine | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 as low as 2.02 µg/mL for the most active compound | [1][9] |
| Sulfanilamide derivatives with piperidine | Xanthomonas axonopodis pv. citri (Xac) | Potent activity reported | [1][9] |
| Sulfonyl piperidine carboxamides | Gram-positive bacteria | Moderate to good activity | [7][10] |
| Sulfonyl piperidine carboxamides | Gram-negative bacteria | Moderate to good activity | [7][10] |
| Sulfonyl piperidine carboxamides | Fungi | Moderate to good activity | [7][10] |
Anticancer Activity
The sulfonamide group is a recognized pharmacophore in the design of anticancer agents, notably as carbonic anhydrase and matrix metalloproteinase inhibitors.[8] The piperidine moiety is also found in numerous anticancer compounds, where it can influence cell cycle arrest and apoptosis induction.[2]
A study on α-piperidine-α-sulfone hydroxamates as matrix metalloproteinase inhibitors demonstrated that these compounds possess oral antitumor efficacy.[8] The nature of the N-substituent on the piperidine ring was shown to be crucial for both potency and pharmacokinetic properties.[8] For example, an N-methyl piperidine derivative exhibited good oral bioavailability (59%), while an N-propargyl derivative showed very high maximum plasma concentration (Cmax).[8] This suggests that the N-propyl group in our target compound could confer favorable pharmacokinetic characteristics.
Table 2: Comparative Anticancer Activity of Piperidine-Sulfonamide Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Efficacy (e.g., IC50) | Mechanism of Action | Reference |
| α-Piperidine-α-sulfone hydroxamates | MX-1 breast tumor (in vivo) | Excellent antitumor activity | Matrix Metalloproteinase (MMP) inhibition | [8] |
| Indoline-5-sulfonamides | MCF7 (breast cancer) | Antiproliferative activity in normoxia and hypoxia | Carbonic Anhydrase inhibition | [11] |
Proposed Experimental Workflow for Efficacy Evaluation
To empirically determine the efficacy of N-propylpiperidine-1-sulfonamide, a tiered, self-validating experimental approach is recommended. This workflow is designed to first establish a broad activity profile and then to elucidate the specific mechanism of action.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-propylpiperidine-1-sulfonamide
Introduction: A Commitment to Safety and Environmental Stewardship
In the fast-paced environment of drug discovery and chemical research, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental integrity. N-propylpiperidine-1-sulfonamide, a compound featuring both a piperidine ring and a sulfonamide functional group, requires a nuanced approach to its disposal. The piperidine moiety suggests potential for corrosivity, flammability, and toxicity, while the sulfonamide group raises environmental considerations due to its potential persistence and role in promoting antibiotic resistance.[1]
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of N-propylpiperidine-1-sulfonamide. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive commitment to a culture of safety.
Hazard Assessment: Understanding the Risk Profile
Piperidine Derivatives: The piperidine structure is associated with significant hazards. According to the European Chemicals Agency (ECHA) and various SDSs, piperidine and its analogs are classified as highly flammable, toxic upon inhalation or skin contact, and capable of causing severe skin burns and eye damage.[2][3][4] Overexposure can lead to symptoms such as headaches, dizziness, and nausea.[5]
Sulfonamide Group: The primary concern with sulfonamides is environmental. These compounds are known to be mobile in soil and can persist in aquatic environments, potentially altering microbial ecosystems.[6][7] Their presence in waterways is a contributing factor to the development of antibiotic-resistant bacteria, a significant public health concern.[1][8]
Inferred Hazard Profile for N-propylpiperidine-1-sulfonamide:
| Hazard Category | Inferred Risk | Rationale & Causality |
| Acute Toxicity | Toxic | Piperidine analogs are known to be toxic if inhaled, swallowed, or in contact with skin.[3][9][10] |
| Flammability | Flammable Liquid | The piperidine structure contributes to a low flash point. Vapors may form explosive mixtures with air.[5][10] |
| Corrosivity | Corrosive | Causes severe skin burns and eye damage due to its basic nitrogen atom in the piperidine ring.[4][5] |
| Environmental | Hazardous | Sulfonamides can persist in the environment, are mobile in soil, and may contribute to antibiotic resistance.[6][7][8] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the corrosive and toxic nature of this compound, a robust PPE protocol is mandatory. The causality is clear: engineering controls like fume hoods are the first line of defense, but appropriate PPE is essential to prevent accidental exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's glove compatibility data.
-
Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or spill cleanup, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of N-propylpiperidine-1-sulfonamide should occur within a certified chemical fume hood to prevent inhalation of vapors.[11] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating risk.
Step 1: Evacuate and Alert
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or involves a fire, evacuate the laboratory and activate the fire alarm.
Step 2: Isolate and Ventilate
-
Ensure the chemical fume hood is operational to contain vapors.
-
Restrict access to the spill area.
-
Remove all sources of ignition.[5]
Step 3: Assess and Equip
-
Don the appropriate PPE as described in Section 2.0.
Step 4: Contain and Absorb
-
For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Work from the outside of the spill inward to prevent spreading.
Step 5: Collect and Clean
-
Carefully sweep or scoop the absorbed material into a designated, chemically compatible hazardous waste container.[5]
-
Use spark-proof tools for cleanup.[11]
-
Decontaminate the spill area with a suitable cleaning agent, followed by water.
-
All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.[12]
Waste Collection, Storage, and Disposal Pathway
Proper segregation and containment are paramount for safe disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13]
Waste Collection Protocol
-
Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material. Polypropylene or other chemically resistant plastics are generally suitable, but always verify compatibility.[14][15] Avoid metal containers for acids and bases.[16]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "N-propylpiperidine-1-sulfonamide," and a clear indication of the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is physically separated from incompatible chemicals, particularly strong oxidizing agents.[13]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[12]
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of N-propylpiperidine-1-sulfonamide waste.
Caption: Disposal workflow for N-propylpiperidine-1-sulfonamide.
Final Disposition
All hazardous waste, including N-propylpiperidine-1-sulfonamide, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[17] These entities are equipped to handle and transport hazardous materials according to strict regulatory guidelines, typically leading to incineration at a permitted facility. Adhere to your institution's specific procedures for requesting a waste pickup.[12] Laboratories are typically prohibited from accumulating more than 55 gallons of hazardous waste at any one time.[12]
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Comprehensive Safety and Handling Guide for N-propylpiperidine-1-sulfonamide
This guide provides essential safety protocols and operational directives for the handling and disposal of N-propylpiperidine-1-sulfonamide. As a compound combining the structural features of piperidine and a sulfonamide, it necessitates a cautious and well-informed approach to laboratory safety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure personal and environmental safety.
Hazard Assessment: Understanding the Risk Profile
-
Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and toxic.[1][2][3][4][5] They can cause severe skin burns and eye damage upon contact.[3][4][5] Inhalation and dermal absorption are significant routes of exposure, with toxic effects observed.[3][4][5] Therefore, N-propylpiperidine-1-sulfonamide should be presumed to share these hazardous properties.
-
Sulfonamide Moiety: While many sulfonamide-based drugs are relatively safe for therapeutic use, the core structure can be associated with skin and respiratory sensitization. When handling any new chemical entity, it is prudent to minimize exposure.
Given this composite risk, N-propylpiperidine-1-sulfonamide must be handled with the assumption that it is a corrosive, toxic, and potentially flammable substance. A risk assessment should always be performed before commencing any new experimental work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling N-propylpiperidine-1-sulfonamide. The following table outlines the recommended PPE, emphasizing the causality behind each choice.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). Change outer glove immediately upon contamination. | The piperidine moiety is corrosive and toxic upon skin contact.[3][4] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer layer without exposing the skin.[6] |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes of the chemical, which can cause severe eye damage.[2][3][4] A face shield offers a broader range of protection for the entire face.[7] |
| Body Protection | A chemical-resistant laboratory coat, supplemented with a chemically impervious apron. | A standard lab coat may not be sufficient to protect against significant spills of a corrosive substance. An apron provides an additional layer of protection.[7] |
| Respiratory Protection | Work within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator (e.g., N-95) may be necessary.[8] | The piperidine component is toxic if inhaled.[3][4][5] Engineering controls like a fume hood are the primary means of protection. Respirators are a secondary measure. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. |
Experimental Workflow: Safe Handling Protocols
Adherence to a strict, step-by-step protocol is paramount for ensuring safety during the handling of N-propylpiperidine-1-sulfonamide.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including weighing paper, spatulas, and waste containers, within the fume hood.
-
Donning PPE: Put on all required PPE as outlined in the table above before approaching the chemical storage area.
-
Weighing: Conduct all weighing activities within the fume hood to contain any dust or vapors.
-
Container Sealing: After weighing, securely seal the primary container of N-propylpiperidine-1-sulfonamide.
Dissolution and Reaction Setup
-
Solvent Handling: When dissolving the compound, add the solvent to the vessel containing the weighed N-propylpiperidine-1-sulfonamide slowly to avoid splashing.
-
Reaction Assembly: All reaction setups should be assembled within the fume hood. Ensure that all joints are properly sealed.
-
Heating and Stirring: If the reaction requires heating, use a controlled heating mantle and a stir plate. Avoid open flames due to the potential flammability of piperidine derivatives.[3][4][5][9]
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for the selection and use of PPE when handling N-propylpiperidine-1-sulfonamide.
Caption: Workflow for PPE Selection and Safe Handling.
Disposal and Decontamination Plan
Proper disposal of N-propylpiperidine-1-sulfonamide and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Waste Disposal
-
Solid Waste: All solid waste contaminated with N-propylpiperidine-1-sulfonamide (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions and reaction mixtures containing N-propylpiperidine-1-sulfonamide should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[10]
Decontamination
-
Glassware: All glassware used for handling N-propylpiperidine-1-sulfonamide should be decontaminated before being returned to general use. This can be achieved by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Spills: In the event of a spill, evacuate the area and alert your supervisor. Small spills within a fume hood can be absorbed using an inert material (e.g., vermiculite, sand).[1] The contaminated absorbent must be collected in a sealed container for hazardous waste disposal. For larger spills, follow your institution's emergency procedures.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
